Product packaging for Tranilast(Cat. No.:CAS No. 70806-55-2)

Tranilast

Cat. No.: B1681357
CAS No.: 70806-55-2
M. Wt: 327.3 g/mol
InChI Key: NZHGWWWHIYHZNX-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tranilast (N-(3',4'-dimethoxycinnamoyl) anthranilic acid) is an antiallergic and anti-fibrotic agent approved for clinical use in several countries . As a research tool, it is a potent inhibitor of TGF-β (transforming growth factor-beta) signaling, a key pathway in fibrotic diseases and cancer progression . Its primary research applications include the study of anti-fibrotic mechanisms, particularly in models of cardiac, hepatic, and uterine fibroids, where it has been shown to reduce collagen deposition and extracellular matrix accumulation . This compound also exhibits significant anti-inflammatory and immunomodulatory properties by inhibiting the release of chemical mediators from mast cells and the production of pro-inflammatory cytokines like IL-8, actions mediated through the inhibition of the NF-κB pathway . Furthermore, it demonstrates anti-proliferative effects on various cell types, including fibroblasts and vascular smooth muscle cells, making it valuable for cancer and restenosis research . Emerging areas of investigation include its role in attenuating cerebral ischemia-reperfusion injury by modulating inflammatory responses via NF-κB and PPARs , its therapeutic potential in non-alcoholic steatohepatitis (NASH) , and its recently identified capacity to enhance the cardiac differentiation of human induced pluripotent stem cells (hiPSCs) . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO5 B1681357 Tranilast CAS No. 70806-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53902-12-8
Record name Tranilast [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranilast
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tranilast's Anti-Fibrotic Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-fibrotic properties of Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid). This compound, originally developed as an anti-allergic medication, has demonstrated significant potential in mitigating fibrotic processes across various tissues, including skin, lung, heart, and kidney.[1] Its efficacy stems from a multi-faceted approach, primarily targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.[1]

Core Anti-Fibrotic Mechanisms

This compound exerts its anti-fibrotic effects through several key mechanisms:

  • Inhibition of the TGF-β/Smad Signaling Pathway: This is the most well-documented mechanism. TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade involving the phosphorylation of Smad proteins (Smad2/3).[2][3][4] These activated Smads then translocate to the nucleus to regulate the transcription of genes involved in extracellular matrix (ECM) production.[2][3][4] this compound has been shown to interfere with this pathway by reducing the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream synthesis of ECM proteins like collagen and fibronectin.[2][3][4][5][6][7][8] Some studies also suggest that this compound can suppress the expression of Smad4, a central mediator in the TGF-β pathway.[9]

  • Suppression of Collagen Synthesis: this compound directly inhibits the synthesis of collagen, a primary component of fibrotic tissue.[10][11][12] This inhibition occurs at a pre-translational level, with this compound decreasing the mRNA levels of procollagen.[10][11] It effectively reduces the production of both type I and type III collagen.[10][11]

  • Inhibition of Myofibroblast Differentiation: The transition of fibroblasts into contractile, ECM-producing myofibroblasts is a critical step in fibrosis. This compound has been demonstrated to inhibit this differentiation process, which is often induced by TGF-β1.[7][13] By preventing myofibroblast formation, this compound reduces the expression of α-smooth muscle actin (α-SMA) and subsequent collagen deposition.[7]

  • Mast Cell Stabilization and Anti-inflammatory Effects: As an anti-allergic agent, this compound is known to inhibit the release of inflammatory mediators, such as histamine and pro-fibrotic cytokines, from mast cells.[13][14][15] By stabilizing mast cells, this compound can reduce the inflammatory environment that often precedes and perpetuates fibrosis.[16] It has also been shown to suppress the activation of alveolar macrophages, which play a role in the development of pulmonary fibrosis.[17][18]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the anti-fibrotic effects of this compound.

Table 1: In Vitro Inhibition of Fibrotic Markers by this compound

Cell TypeParameter MeasuredThis compound Concentration% Inhibition / ReductionReference
Human Skin FibroblastsCollagen Synthesis300 µM~55%[10][11]
Human Skin FibroblastsPro α1(I) Collagen mRNANot Specified~60%[10][11]
Rabbit Tenon's Capsule FibroblastsCell Proliferation300 µM~27%[12]
Rabbit Corneal Stromal FibroblastsCell Proliferation300 µM~45%[12]
Human Cardiac FibroblastsTGF-β1-induced 3[H]-hydroxyproline incorporation30 µM~58%[6][19]
Human Leiomyoma & Myometrial CellsFibronectin, Collagen 1A1, Versican mRNA300 µMSignificant Decrease[20]
A549 Human Alveolar Epithelial CellsTGF-β2-induced Fibronectin & Collagen IV50, 100, 200 µMDose-dependent Suppression[18][21]

Table 2: In Vivo Efficacy of this compound in Animal Models of Fibrosis

Animal ModelFibrotic ConditionThis compound DosageOutcome% ReductionReference
Mouse Fibroid XenograftUterine Fibroids50 mg/kg/dayTumor Weight Reduction~37%[13]
(mRen-2)27 Diabetic RatsCardiac FibrosisNot SpecifiedAttenuation of Cardiac Fibrosis~37%[6]
Bleomycin-induced Murine ModelPulmonary FibrosisNot SpecifiedAttenuation of Lung FibrosisSignificant[2][3][4]

Key Signaling Pathways and Experimental Workflows

TGF-β/Smad Signaling Pathway and this compound Intervention

The following diagram illustrates the canonical TGF-β/Smad signaling pathway and the inhibitory action of this compound.

TGF_Beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor pSmad p-Smad2/3 Receptor->pSmad Phosphorylation Complex Smad2/3/4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (Collagen, Fibronectin, α-SMA) Complex->Transcription Translocation This compound This compound This compound->pSmad Inhibits Phosphorylation This compound->Smad4 Suppresses Expression Fibrosis Fibrosis

Caption: this compound inhibits the TGF-β pathway by blocking Smad2/3 phosphorylation.

Experimental Workflow: In Vitro Assessment of this compound's Anti-Fibrotic Effect

This diagram outlines a typical experimental procedure to evaluate the efficacy of this compound in a cell-based fibrosis model.

Experimental_Workflow cluster_analysis Analysis Methods A 1. Cell Culture (e.g., Fibroblasts, Epithelial Cells) B 2. Stimulation with Pro-fibrotic Agent (e.g., TGF-β1) A->B C 3. Treatment with this compound (Varying Concentrations) B->C D 4. Incubation Period (e.g., 24-72 hours) C->D E 5. Analysis of Fibrotic Markers D->E qPCR qPCR (Collagen, FN1 mRNA) E->qPCR WesternBlot Western Blot (p-Smad, α-SMA Protein) E->WesternBlot ICC Immunocytochemistry (Collagen Deposition) E->ICC

Caption: Workflow for in vitro testing of this compound's anti-fibrotic activity.

Detailed Experimental Protocols

1. Western Blot for Phosphorylated Smad2 (p-Smad2)

This protocol is a generalized method for detecting the inhibition of TGF-β signaling by this compound.

  • Cell Culture and Treatment: Human fibroblasts or epithelial cells (e.g., A549) are cultured to 70-80% confluency.[4][18][21] Cells are then serum-starved for 12-24 hours. Following starvation, cells are pre-treated with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1-2 hours before stimulation with a pro-fibrotic agent like TGF-β1 or TGF-β2 (e.g., 5 ng/mL) for a specified time (e.g., 30-60 minutes for phosphorylation events).[18][21]

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are collected and centrifuged to pellet cell debris.

  • Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody against p-Smad2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed for total Smad2 and a loading control (e.g., β-actin or GAPDH) for normalization.[18][21]

2. Collagen Synthesis Assay ([³H]-Proline Incorporation)

This method quantifies the rate of new collagen synthesis.

  • Cell Culture and Treatment: Confluent fibroblast cultures are treated with this compound (e.g., 3-300 µM) in a serum-free medium containing ascorbic acid (to promote collagen hydroxylation).[12]

  • Radiolabeling: [³H]-proline is added to the culture medium, and cells are incubated for 24-48 hours to allow for its incorporation into newly synthesized proteins, including collagen.[12]

  • Protein Precipitation: The cell layer and medium are collected, and proteins are precipitated using trichloroacetic acid (TCA).

  • Collagenase Digestion: The protein pellet is washed and then resuspended in a buffer containing purified bacterial collagenase. A parallel sample is incubated in buffer without collagenase to measure total protein synthesis.

  • Scintillation Counting: After digestion, undigested protein (non-collagenous) is precipitated again, and the radioactivity in the supernatant (representing digested collagen) is measured using a liquid scintillation counter. The amount of radioactivity incorporated into collagenase-sensitive proteins is calculated.[12]

3. Masson's Trichrome Staining for In Vivo Fibrosis Assessment

This histological staining technique is used to visualize collagen fibers in tissue sections from animal models.

  • Tissue Preparation: Following the experimental period in an animal model of fibrosis (e.g., bleomycin-induced lung fibrosis), animals are euthanized, and the target organ is harvested.[16][18] The tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Sectioning: 4-5 µm thick sections are cut and mounted on glass slides.

  • Staining Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain in Weigert's iron hematoxylin for nuclear staining (black).

    • Stain in Biebrich scarlet-acid fuchsin for cytoplasmic staining (red).

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Stain in aniline blue for collagen staining (blue).

    • Dehydrate and mount the slides.

  • Analysis: The stained sections are visualized under a microscope. The extent of fibrosis is often quantified by scoring the area of blue staining (collagen deposition) using image analysis software.[16][18]

Conclusion

This compound presents a compelling profile as an anti-fibrotic agent, primarily through its robust inhibition of the TGF-β/Smad signaling pathway. Its ability to suppress collagen synthesis, prevent myofibroblast differentiation, and exert anti-inflammatory effects provides a multi-pronged therapeutic strategy. The quantitative data from both in vitro and in vivo studies consistently support its efficacy in reducing the hallmarks of fibrosis. The experimental protocols outlined provide a framework for further investigation and validation of this compound and novel anti-fibrotic compounds. For drug development professionals, this compound serves as a promising candidate for repositioning and as a benchmark for the development of next-generation anti-fibrotic therapies.

References

Tranilast's Effect on the TGF-β Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranilast, an anti-allergic agent, has garnered significant attention for its potent anti-fibrotic properties, which are primarily attributed to its inhibitory effects on the Transforming Growth Factor-β (TGF-β) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates TGF-β signaling. It summarizes key quantitative data, details common experimental protocols used to assess its efficacy, and presents visual representations of the signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of this compound in TGF-β-driven pathologies.

Introduction to this compound and the TGF-β Signaling Pathway

This compound, N-(3,4-dimethoxycinnamoyl) anthranilic acid, was initially developed as an anti-allergic drug.[1] Subsequent research has revealed its significant anti-fibrotic, anti-inflammatory, and anti-proliferative effects, making it a subject of investigation for various conditions, including keloids, hypertrophic scars, and fibrotic diseases of the lung, heart, and liver.[2][3] The primary mechanism underlying these therapeutic effects is the inhibition of the TGF-β signaling pathway.[2]

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[4] Dysregulation of this pathway is a hallmark of many fibrotic diseases and cancers.[5] The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase (ALK5).[4] This activated receptor complex phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes.[1] TGF-β can also signal through non-Smad pathways, including the PI3K/Akt and MAPK pathways.[4][6]

Molecular Mechanisms of this compound's Interference with TGF-β Signaling

This compound modulates the TGF-β signaling pathway at multiple levels, affecting both the canonical Smad-dependent pathway and non-Smad pathways.

Inhibition of the Canonical Smad Pathway

This compound has been shown to interfere with several key steps in the Smad signaling cascade:

  • Downregulation of TGF-β Expression and Secretion: Studies have demonstrated that this compound can inhibit the expression and secretion of TGF-β itself, thereby reducing the initial signal that triggers the pathway.[4][7]

  • Inhibition of Smad Phosphorylation: A primary mechanism of this compound's action is the reduction of TGF-β-induced phosphorylation of Smad2 and Smad3.[8][9] By preventing the activation of these key downstream effectors, this compound effectively blocks the transmission of the fibrotic signal.

  • Suppression of Smad4 Expression: this compound has been found to decrease the expression of Smad4, the central mediator that complexes with phosphorylated R-Smads for nuclear translocation.[1] This suppression further cripples the canonical signaling cascade.[10]

  • Modulation of Inhibitory Smads: Evidence suggests that this compound can reverse the TGF-β1-induced decrease in the inhibitory Smad, Smad6, which acts as a negative regulator of the pathway.[8]

Modulation of Non-Smad Pathways

Beyond the canonical Smad pathway, this compound also influences non-Smad signaling routes activated by TGF-β:

  • Akt Pathway: this compound has been observed to decrease the TGF-β1-induced phosphorylation of Akt, a key component of a non-Smad pathway involved in cell survival and proliferation.[8]

The multifaceted inhibitory actions of this compound on both Smad and non-Smad pathways underscore its potential as a potent therapeutic agent against TGF-β-driven diseases.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of this compound on key components of the TGF-β signaling pathway.

Table 1: Effect of this compound on Smad Phosphorylation and Expression
Cell Type/ModelTreatmentTarget ProteinChangeReference
Human Peritoneal Mesothelial Cells100 μM this compound + TGF-β1 (24h)pSmad2/Smad2Significant decrease vs. TGF-β1 alone[8]
Human Peritoneal Mesothelial Cells100 μM this compound + TGF-β1 (24h)pSmad3/Smad3Significant decrease vs. TGF-β1 alone[8]
Human Peritoneal Mesothelial Cells100 μM this compound + TGF-β1 (24h)Smad4Reversal of TGF-β1-induced increase[8]
Human Peritoneal Mesothelial Cells100 μM this compound + TGF-β1 (24h)Smad6Reversal of TGF-β1-induced decrease[8]
A549 Human Alveolar Epithelial Cells50, 100, 200 μM this compound + TGF-β2 (72h)pSMAD2Attenuated TGF-β2-induced phosphorylation[9]
Human Lung Cancer Cell Lines (A549, PC14)This compound + TGF-β1Smad4Decreased expression[1]
(mRen-2)27 Diabetic RatsThis compound TreatmentPhospho-Smad2Reduction in abundance[11]
Table 2: Effect of this compound on Gene and Protein Expression Downstream of TGF-β
Cell Type/ModelTreatmentTarget Gene/ProteinChangeReference
A549 Human Alveolar Epithelial Cells50, 100, 200 μM this compound + TGF-β2 (72h)Fibronectin (mRNA & Protein)Suppressed expression[9][12]
A549 Human Alveolar Epithelial Cells50, 100, 200 μM this compound + TGF-β2 (72h)Type IV Collagen (mRNA & Protein)Suppressed expression[9][12]
A549 Human Alveolar Epithelial CellsThis compound + TGF-β2 (72h)TGF-β1, TGF-β2, ZEB1, SLUG (mRNA)Suppressed expression[9]
Porcine Coronary Arteries (Stented)This compound Treatment (5 days)TGF-β1 mRNA~65% reduction[13]
Porcine Coronary Arteries (Stented)This compound Treatment (5 days)TβR-II mRNA~80% reduction[13]
Cultured Human Trabecular Meshwork Cells12.5, 25.0, 50.0 mg/L this compound (48h)TGF-β2 mRNADose-dependent decrease[14]
Cultured Rat Stellate CellsThis compoundProcollagen mRNAReduced expression[15]
Cultured Cardiac Fibroblasts30 μM this compound + TGF-β13[H]-hydroxyproline incorporation58% reduction[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on the TGF-β signaling pathway.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines are used depending on the research focus, including human peritoneal mesothelial cells (HPMCs), human alveolar epithelial cells (A549), human lung cancer cell lines (A549, PC14), and primary cardiac fibroblasts.[1][8][9][11]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM-F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4][12]

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (typically ranging from 50 to 200 μM) for specified durations (e.g., 24 to 72 hours).[8][9][12] TGF-β (e.g., TGF-β1 or TGF-β2 at concentrations like 5 ng/mL) is often co-administered to stimulate the signaling pathway.[9][12]

Western Blotting

Western blotting is a standard technique to quantify changes in protein expression and phosphorylation.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against target proteins (e.g., p-Smad2, Smad2, Smad3, Smad4, β-actin). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[8][12]

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure changes in mRNA expression levels of target genes.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a reagent like TRIzol, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA template using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a SYBR Green or TaqMan probe-based assay. Specific primers for target genes (e.g., TGF-β1, Smad4, Fibronectin) and a housekeeping gene (e.g., β-actin, GAPDH) are used.

  • Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, with normalization to the housekeeping gene.[1][12]

Animal Models
  • Bleomycin-Induced Pulmonary Fibrosis Model: Mice are intravenously injected with bleomycin to induce lung fibrosis. This compound is then administered (e.g., orally) to assess its therapeutic effects. Histological analysis (e.g., Masson's trichrome staining) and immunohistochemistry for fibrotic markers are performed on lung tissues.[9][12]

  • Xenograft Model of Colon Cancer: Human colon cancer cells (e.g., CT-26) are subcutaneously injected into nude mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored.[4][5]

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the TGF-β signaling pathway and the points of intervention by this compound, as well as a typical experimental workflow.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TbetaRII TβRII TGF_beta->TbetaRII binds TbetaRI TβRI (ALK5) TbetaRII->TbetaRI recruits & phosphorylates Smad2_3 Smad2/3 TbetaRI->Smad2_3 phosphorylates Akt Akt TbetaRI->Akt activates (non-Smad) pSmad2_3 p-Smad2/3 Smad_complex p-Smad2/3 + Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., Fibronectin, Collagen) Smad_complex->Transcription translocates pAkt p-Akt Tranilast_TGF This compound Tranilast_TGF->TGF_beta inhibits secretion Tranilast_Smad_phos This compound Tranilast_Smad_phos->Smad2_3 inhibits phosphorylation Tranilast_Smad4 This compound Tranilast_Smad4->Smad4 inhibits expression Tranilast_Akt This compound Tranilast_Akt->Akt inhibits phosphorylation

Caption: this compound's multi-level inhibition of the TGF-β signaling pathway.

Experimental_Workflow Typical Experimental Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation Cell_Culture Cell Culture (e.g., A549, HPMCs) Treatment Treatment with TGF-β and/or this compound Cell_Culture->Treatment Protein_Analysis Protein Analysis (Western Blot for p-Smads, etc.) Treatment->Protein_Analysis RNA_Analysis RNA Analysis (qPCR for target genes) Treatment->RNA_Analysis Animal_Model Animal Model (e.g., Bleomycin-induced fibrosis) Protein_Analysis->Animal_Model Validate findings RNA_Analysis->Animal_Model Validate findings Tranilast_Admin This compound Administration Animal_Model->Tranilast_Admin Tissue_Harvest Tissue Harvesting and Analysis Tranilast_Admin->Tissue_Harvest Histology Histology & Immunohistochemistry Tissue_Harvest->Histology

Caption: A generalized workflow for studying this compound's effects.

Conclusion

This compound presents a compelling case as a multi-target inhibitor of the TGF-β signaling pathway. Its ability to suppress both canonical Smad-dependent and non-Smad pathways provides a robust mechanism for its observed anti-fibrotic and anti-proliferative effects. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development of this compound as a therapeutic agent for a range of diseases driven by aberrant TGF-β signaling. Future investigations should continue to elucidate the precise molecular interactions and explore the full therapeutic potential of this promising compound.

References

Role of Tranilast in mast cell degranulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Tranilast in Mast Cell Degranulation

Introduction

This compound (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug that has been clinically utilized for the treatment of various inflammatory and allergic conditions, including bronchial asthma, atopic dermatitis, and allergic rhinitis.[1][2] Its therapeutic efficacy is largely attributed to its ability to inhibit the release of chemical mediators from mast cells, a process known as degranulation.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's role in mast cell stabilization, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Mast Cell Stabilization

The primary mechanism by which this compound exerts its anti-allergic effects is through the stabilization of mast cell membranes.[1] Mast cells are critical effector cells in IgE-mediated allergic reactions. Upon activation, they release a plethora of pre-formed and newly synthesized inflammatory mediators, such as histamine, proteases, cytokines, and leukotrienes, from their cytoplasmic granules.[3] this compound intervenes in this process, effectively suppressing the degranulation cascade.

Studies have demonstrated that this compound inhibits the antigen-induced release of mediators from mast cells.[1] Electron microscopy studies have visually confirmed that this compound remarkably inhibits the morphological changes associated with degranulation in IgE-sensitized rat mast cells, both in vitro and in vivo.[4] This includes the fusion of perigranular membranes and the discharge of granule contents through pores on the cell surface.[4]

Beyond its role as a membrane stabilizer, this compound has been shown to have broader effects on mast cell biology. It can inhibit the proliferation and/or migration of mast cells and reduce mast cell counts in inflamed tissues.[1] Furthermore, it can suppress the gene expression of mast cell-derived factors, including specific proteases like chymase and tryptase.[1]

Signaling Pathways Modulated by this compound

Mast cell activation is a complex process initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface. This event triggers a cascade of intracellular signaling events, critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i).

Inhibition of Calcium Mobilization

A key aspect of this compound's inhibitory action appears to be its modulation of calcium signaling. The activation of mast cells leads to the production of inositol 1,4,5-trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores in the endoplasmic reticulum.[5][6] This initial release is followed by a sustained influx of extracellular Ca²⁺ through store-operated calcium entry (SOCE), which is essential for degranulation.[5][6]

Evidence suggests that this compound can attenuate the increase in intracellular calcium levels following mast cell stimulation.[7][8] By limiting the availability of this critical second messenger, this compound effectively dampens the downstream signaling events that lead to the fusion of granules with the plasma membrane and the release of their contents. While the precise mechanism of calcium modulation is not fully elucidated, it is a significant component of its mast cell-stabilizing properties.[7][8][9] this compound has also been shown to inhibit histamine release induced by phospholipase A2, a process dependent on extracellular calcium.[10]

Impact on Exocytosis

Electrophysiological studies using the patch-clamp technique have provided direct evidence for this compound's effect on the final stages of degranulation. Exocytosis, the process of granule fusion and mediator release, can be monitored by measuring changes in the whole-cell membrane capacitance (Cm). High concentrations of this compound (500 µM and 1 mM) have been shown to almost completely suppress the GTP-γ-S-induced increase in Cm in rat peritoneal mast cells, indicating a direct inhibition of the exocytotic process.[11] This suggests that this compound may interfere with the machinery responsible for membrane fusion.

cluster_0 IgE-Mediated Mast Cell Activation cluster_1 This compound Inhibition Antigen Antigen IgE IgE FcεRI FcεRI Receptor IgE->FcεRI Cross-linking Lyn_Syk Lyn/Syk Tyrosine Kinases FcεRI->Lyn_Syk Activation PLC Phospholipase Cγ (PLCγ) Lyn_Syk->PLC IP3 IP₃ Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptors Ca_release Ca²⁺ Release from ER ER->Ca_release Ca_influx Store-Operated Ca²⁺ Influx (SOCE) Ca_release->Ca_influx Triggers Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx->Ca_increase Degranulation Degranulation (Mediator Release) Ca_increase->Degranulation This compound This compound This compound->Ca_influx Inhibits This compound->Degranulation Stabilizes Membrane

Caption: IgE-mediated mast cell activation pathway and points of this compound inhibition.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on mast cell degranulation and mediator release have been quantified in various experimental models.

Table 1: Inhibition of Mast Cell Degranulation
Cell TypeActivatorThis compound Conc.% Inhibition of β-hexosaminidase ReleaseReference
LAD2 (human mast cells)IgE/anti-IgE10 µg/ml19%[7]
LAD2 (human mast cells)Substance P10 µg/ml28%[7]
LAD2 (human mast cells)Substance P100 µg/ml52%[12]
LAD2 (human mast cells)Compound 48/80100 µg/ml51%[12]
HuMC (human primary mast cells)IgE/anti-IgENot specifiedLess efficacious than Resveratrol[7]
Rat Peritoneal Mast CellsCompound 48/80500 µM~66% (calculated from data)[13]
Rat Peritoneal Mast CellsCompound 48/801 mM~73% (calculated from data)[13]
BMMCs (mouse)DNP-BSA + IL-33Not specifiedSignificant inhibition[14]

Note: Inhibition percentages for rat peritoneal mast cells were estimated based on the reported decrease from ~80% degranulation in controls to ~27% and ~22% with this compound.[13]

Table 2: Inhibition of Cytokine and Other Mediator Release
Cell TypeActivatorMediatorThis compound Conc.% InhibitionReference
LAD2 (human mast cells)Substance PTNF10 µg/ml46%[7]
BMMCs (mouse)DNP-BSA + IL-33IL-13 (release)Not specifiedSignificant inhibition[14]
BMMCs (mouse)DNP-BSA + IL-33IL-13 (mRNA)Not specifiedSignificant inhibition[14]
Arthritic Mice PawsCollagen-inducedmMCP6 (tryptase mRNA)400 mg/kg/day57%[1]
Arthritic Mice PawsCollagen-inducedmMCP4 (chymase mRNA)400 mg/kg/day43%[1]

Experimental Protocols

The following section details the methodologies employed in key experiments to elucidate the role of this compound in mast cell degranulation.

Mast Cell Preparation and Culture
  • Human Mast Cell Line (LAD2): LAD2 cells are cultured in StemPro-34 SFM medium supplemented with L-glutamine, penicillin, streptomycin, and human stem cell factor (SCF).[8]

  • Primary Human Mast Cells (HuMC): CD34⁺ progenitor cells are isolated from human cord blood and cultured for several weeks in the presence of various cytokines, including SCF and IL-6, to differentiate them into mature mast cells.[8]

  • Rat Peritoneal Mast Cells (RPMC): Mast cells are isolated from the peritoneal cavity of rats (e.g., Wistar or Sprague-Dawley strains) by peritoneal lavage with a buffered salt solution. The cells are then purified using density gradient centrifugation.[11][13]

  • Bone Marrow-Derived Mast Cells (BMMC): Bone marrow cells are flushed from the femurs and tibias of mice (e.g., C57BL/6) and cultured in media supplemented with IL-3 and SCF to promote differentiation into mast cells.[14]

Induction of Mast Cell Degranulation
  • IgE-Mediated Activation: Cells are sensitized overnight with anti-DNP IgE. Degranulation is then triggered by adding the antigen, dinitrophenyl-bovine serum albumin (DNP-BSA) or anti-IgE antibody.[7][14]

  • Compound 48/80: A potent, non-immunological mast cell secretagogue that directly activates G-proteins.[7][13]

  • Substance P: A neuropeptide that can induce mast cell degranulation.[7][15]

  • Combined Stimulation: A combination of DNP-BSA and the cytokine IL-33 is used to induce a synergistic and pronounced degranulation response.[14]

Quantification of Degranulation (β-Hexosaminidase Assay)

Degranulation is commonly quantified by measuring the activity of β-hexosaminidase, an enzyme stored in mast cell granules and released upon activation.

  • Mast cells are pre-treated with this compound or a vehicle control for a specified time (e.g., 30 minutes).

  • Degranulation is induced using one of the activators described above.

  • The reaction is stopped by placing the cells on ice.

  • The cell suspension is centrifuged to pellet the cells.

  • Aliquots of the supernatant (containing released β-hexosaminidase) are transferred to a new plate.

  • The cell pellets are lysed to measure the total cellular β-hexosaminidase content.

  • A substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to both supernatant and lysate samples.

  • The reaction is incubated, and the product is measured spectrophotometrically.

  • The percentage of degranulation is calculated as (Supernatant Absorbance / Total Absorbance) x 100.

cluster_workflow Experimental Workflow: Assessing this compound's Effect on Degranulation cluster_analysis β-Hexosaminidase Assay start Start: Mast Cell Culture (e.g., LAD2, RPMC) pretreatment Pre-treatment: 1. This compound (various conc.) 2. Vehicle Control start->pretreatment stimulation Stimulation: Induce Degranulation (e.g., IgE/Antigen, Substance P) pretreatment->stimulation stop_reaction Stop Reaction (Place on Ice) stimulation->stop_reaction centrifuge Centrifugation (Separate Supernatant & Cell Pellet) stop_reaction->centrifuge supernatant Supernatant Analysis (Released Mediators) centrifuge->supernatant lysate Cell Pellet Lysis (Total Mediator Content) centrifuge->lysate measure Spectrophotometric Measurement supernatant->measure lysate->measure calculate Calculate % Inhibition: Compare this compound vs. Control measure->calculate end End: Quantitative Result calculate->end

Caption: General experimental workflow for quantifying mast cell degranulation.
Measurement of Intracellular Calcium ([Ca²⁺]i)

  • Fura-2 Ca²⁺ Imaging: Mast cells are loaded with the ratiometric calcium indicator dye Fura-2 AM. The cells are then stimulated, and changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths. This technique allows for the real-time visualization and quantification of [Ca²⁺]i changes in response to stimuli and the effect of inhibitors like this compound.[7]

Electrophysiological Measurement of Exocytosis
  • Patch-Clamp Whole-Cell Recording: This technique provides a direct measure of exocytosis by monitoring changes in the cell's membrane capacitance (Cm). An increase in Cm corresponds to the fusion of secretory granules with the plasma membrane. Rat peritoneal mast cells are used, and exocytosis is induced by intracellular dialysis with GTP-γ-S. The effect of this compound is assessed by its ability to prevent the increase in Cm.[11][13]

Summary and Conclusion

This compound is a multifaceted anti-allergic agent that effectively suppresses mast cell degranulation. Its primary role as a membrane stabilizer is supported by its ability to inhibit the release of histamine and other pre-formed mediators.[1][2] The mechanism of action involves the modulation of critical intracellular signaling pathways, most notably by attenuating the rise in intracellular calcium that is obligatory for degranulation.[7][8] Furthermore, electrophysiological evidence demonstrates that this compound can directly inhibit the final exocytotic process.[11]

Beyond immediate degranulation, this compound also reduces the expression and release of newly synthesized inflammatory cytokines like TNF and IL-13 and can decrease mast cell numbers in inflamed tissues.[1][7][14] This comprehensive inhibitory profile, targeting multiple aspects of mast cell activation and function, underscores its therapeutic value in managing allergic and mast cell-driven inflammatory diseases.

cluster_effects Downstream Effects cluster_outcomes Therapeutic Outcomes This compound This compound Treatment Inhibit_Ca Inhibition of Ca²⁺ Influx This compound->Inhibit_Ca Stabilize Membrane Stabilization This compound->Stabilize Reduce_Cyto Reduced Cytokine Release (TNF, IL-13) This compound->Reduce_Cyto Reduce_MC Reduced Mast Cell Infiltration/Proliferation This compound->Reduce_MC Reduce_Gene Reduced Protease Gene Expression This compound->Reduce_Gene Inhibit_Exo Inhibition of Exocytosis Inhibit_Ca->Inhibit_Exo Reduce_Degran Inhibition of Mast Cell Degranulation Stabilize->Reduce_Degran Inhibit_Exo->Reduce_Degran Reduce_Inflam Attenuation of Allergic Inflammation Reduce_Cyto->Reduce_Inflam Reduce_MC->Reduce_Inflam Reduce_Gene->Reduce_Inflam Reduce_Degran->Reduce_Inflam

Caption: Logical relationship of this compound's mechanisms and therapeutic outcomes.

References

Tranilast: A Direct Inhibitor of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the pathogenesis of a wide range of inflammatory diseases. Its aberrant activation leads to the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, driving chronic inflammation. Tranilast, an anti-allergic drug with a well-established safety profile, has emerged as a direct and specific inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are included to facilitate further research and drug development efforts in this promising area.

Introduction

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response to both pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs)[1]. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity-induced auto-cleavage and activation of caspase-1 leads to the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18[1]. Dysregulation of the NLRP3 inflammasome is a hallmark of numerous inflammatory conditions, including gout, type 2 diabetes, and cryopyrin-associated periodic syndromes (CAPS)[2][3][4][5].

This compound (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an orally bioavailable drug that has been used clinically for the treatment of allergic disorders such as asthma and keloids[2][4]. Recent studies have identified a novel mechanism of action for this compound as a direct inhibitor of the NLRP3 inflammasome, offering a promising therapeutic strategy for a broad spectrum of inflammatory diseases[2][3][4][5].

Mechanism of Action

This compound exerts its inhibitory effect on the NLRP3 inflammasome through a direct binding mechanism.[2][3][4][5] It specifically interacts with the NACHT domain of the NLRP3 protein[2][3][5][6]. This interaction prevents the oligomerization of NLRP3, a critical step in the assembly and activation of the inflammasome complex[2][3][4][5]. By inhibiting NLRP3 oligomerization, this compound effectively blocks the downstream recruitment of ASC and pro-caspase-1, thereby preventing caspase-1 activation and the subsequent maturation and release of IL-1β and IL-18[2][4][6].

Importantly, this compound's inhibitory activity is specific to the NLRP3 inflammasome. Studies have shown that it does not affect the activation of other inflammasomes, such as those mediated by AIM2 or NLRC4[2][3][4][5][6]. Furthermore, this compound's mechanism is independent of NLRP3's ATPase activity[6]. Some evidence also suggests that this compound may enhance the ubiquitination of NLRP3, which is a mechanism to keep the inflammasome in an inactive state[7].

Signaling Pathway of NLRP3 Inflammasome and this compound's Point of Intervention

NLRP3_Pathway cluster_upstream Upstream Signals cluster_NLRP3 NLRP3 Inflammasome cluster_downstream Downstream Effects PAMPs PAMPs/ DAMPs NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive K_efflux K+ Efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC Oligomerization & Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b This compound This compound This compound->NLRP3_active Inhibits Oligomerization

Caption: this compound directly targets the active NLRP3 protein, preventing its oligomerization and subsequent inflammasome assembly.

Quantitative Data

The efficacy of this compound as an NLRP3 inflammasome inhibitor has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound
Cell TypeActivator(s)AssayReadoutEffective Concentration / IC50Reference
Bone Marrow-Derived Macrophages (BMDMs)LPS + Nigericin/MSU/ATPELISAIL-1β SecretionDose-dependent inhibition[2][5]
Human THP-1 MacrophagesLPS + NigericinELISAIL-1β SecretionDose-dependent inhibition[2]
Bone Marrow-Derived Macrophages (BMDMs)LPS + NigericinWestern BlotCaspase-1 CleavageDose-dependent inhibition[2]
Inflammasome Reconstituted HEK293T cells--IL-1β SecretionIC50: 10-15 µM[8]
Human Monocytes-Macrophages--IL-1β ReleaseInhibition at 3-300 µM[9][10]
Table 2: In Vivo Efficacy of this compound
Disease ModelAnimal ModelThis compound DosageKey FindingsReference
Gouty ArthritisMouse (MSU-induced peritonitis)200 mg/kg (i.p.)Suppressed MSU-induced IL-1β production and neutrophil influx.[2]
Gouty ArthritisMouse (MSU-induced paw edema)200 mg/kg (oral)Reduced paw swelling and IL-1β levels in joints.[2]
Cryopyrin-Associated Periodic Syndromes (CAPS)MouseNot specifiedPreventive effects observed.[2][3][5]
Type 2 DiabetesMouse (High-fat diet-induced)25 or 50 mg/kg/day (oral)Reversed hyperglycemia, insulin resistance, and hepatic steatosis.[2][4]
Myocardial InfarctionMouseNot specifiedDecreased IL-1β and cleaved caspase-1 in heart tissue, improved cardiac function.[11]
RosaceaMouse (LL-37 induced)Not specifiedMitigated skin lesions and reduced inflammatory cytokines (including IL-1β).[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to evaluate the efficacy of this compound as an NLRP3 inflammasome inhibitor.

In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes the standard two-signal in vitro assay to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow cells from C57BL/6 mice

  • L929-cell conditioned medium or recombinant M-CSF

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • Nigericin or Monosodium Urate (MSU) crystals

  • This compound

  • ELISA kit for mouse IL-1β

  • Antibodies for Western blot: anti-caspase-1 (p20), anti-IL-1β (p17), anti-NLRP3, anti-ASC, anti-β-actin

  • Reagents for Western blotting (lysis buffer, protease inhibitors, etc.)

Procedure:

  • BMDM Differentiation: Harvest bone marrow cells from the femurs and tibias of mice. Culture the cells in DMEM containing 20% L929-cell conditioned medium or recombinant M-CSF for 7 days to differentiate them into macrophages.

  • Cell Seeding: Seed the differentiated BMDMs into 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as nigericin (e.g., 5 µM) or MSU crystals (e.g., 250 µg/mL) for 1-6 hours.

  • Sample Collection:

    • Supernatants: Carefully collect the cell culture supernatants for the measurement of secreted IL-1β by ELISA.

    • Cell Lysates: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors for Western blot analysis of pro-inflammatory proteins in the cell lysates.

  • Analysis:

    • ELISA: Quantify the concentration of IL-1β in the supernatants according to the manufacturer's instructions.

    • Western Blot: Analyze the cell lysates and precipitated proteins from the supernatants for cleaved caspase-1 (p20) and mature IL-1β (p17) to assess inflammasome activation. Use β-actin as a loading control for cell lysates.

ASC Oligomerization Assay

This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation, and to assess the inhibitory effect of this compound on this process.

Materials:

  • Differentiated BMDMs

  • LPS

  • Nigericin

  • This compound

  • Disuccinimidyl suberate (DSS) crosslinker

  • Lysis buffer

  • Anti-ASC antibody

  • Reagents for Western blotting

Procedure:

  • Cell Treatment: Seed and treat BMDMs with LPS, this compound, and nigericin as described in Protocol 4.1.

  • Cell Lysis: After stimulation, wash the cells with PBS and lyse them in a hypotonic buffer.

  • Crosslinking: Pellet the cell lysates and resuspend the pellet in a buffer containing DSS to crosslink the ASC oligomers.

  • Western Blot: Analyze the crosslinked samples by non-reducing SDS-PAGE and Western blot using an anti-ASC antibody. ASC monomers will appear at ~22 kDa, while dimers, trimers, and higher-order oligomers will be visible as a ladder of bands. A reduction in the higher molecular weight bands in this compound-treated samples indicates inhibition of ASC oligomerization.

Biotin-Tranilast Pull-Down Assay

This assay is performed to demonstrate the direct binding of this compound to the NLRP3 protein.

Materials:

  • Biotinylated this compound (Biotin-TR)

  • LPS-primed BMDM cell lysates or purified recombinant NLRP3 protein

  • Streptavidin-agarose beads

  • Wash buffer

  • Elution buffer

  • Anti-NLRP3, anti-ASC, and anti-NEK7 antibodies

  • Reagents for Western blotting

Procedure:

  • Lysate Preparation: Prepare cell lysates from LPS-primed BMDMs.

  • Binding: Incubate the cell lysates or purified recombinant NLRP3 protein with Biotin-TR for 1-2 hours at 4°C with gentle rotation.

  • Pull-Down: Add streptavidin-agarose beads to the mixture and incubate for another 1-2 hours to capture the Biotin-TR and any bound proteins.

  • Washes: Pellet the beads by centrifugation and wash them several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

  • Western Blot: Analyze the eluted proteins by Western blot using antibodies against NLRP3, ASC, and NEK7. Detection of NLRP3 in the eluate from the Biotin-TR sample, but not in the control (e.g., biotin alone), indicates a direct interaction between this compound and NLRP3. The absence of ASC and NEK7 in the eluate demonstrates the specificity of the interaction.

Co-Immunoprecipitation of NLRP3 and ASC

This assay is used to assess the interaction between NLRP3 and ASC and the inhibitory effect of this compound on this interaction.

Materials:

  • LPS-primed and nigericin-stimulated BMDM cell lysates

  • This compound

  • Anti-NLRP3 or anti-ASC antibody for immunoprecipitation

  • Protein A/G-agarose beads

  • Wash buffer

  • Elution buffer

  • Anti-NLRP3 and anti-ASC antibodies for Western blotting

Procedure:

  • Cell Treatment and Lysis: Treat BMDMs as described in Protocol 4.1 and prepare cell lysates in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-NLRP3 or anti-ASC antibody overnight at 4°C.

  • Capture: Add Protein A/G-agarose beads and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washes: Pellet the beads and wash them extensively to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot: Analyze the eluates by Western blot using antibodies against both NLRP3 and ASC. A reduction in the amount of co-immunoprecipitated ASC with NLRP3 (or vice versa) in the this compound-treated samples indicates that this compound inhibits the interaction between these two proteins.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a potential NLRP3 inflammasome inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies cell_culture Macrophage Culture (e.g., BMDMs, THP-1) priming Priming (Signal 1) (e.g., LPS) cell_culture->priming inhibitor Inhibitor Treatment (this compound) priming->inhibitor activation Activation (Signal 2) (e.g., Nigericin, MSU) inhibitor->activation elisa ELISA for IL-1β activation->elisa western_casp1 Western Blot for Cleaved Caspase-1 activation->western_casp1 asc_oligo ASC Oligomerization Assay activation->asc_oligo pull_down Biotin-Tranilast Pull-Down Assay co_ip NLRP3-ASC Co-Immunoprecipitation disease_model Disease Model (e.g., Gout, T2D) tranilast_admin This compound Administration disease_model->tranilast_admin phenotype Phenotypic Analysis (e.g., Paw Swelling, Glucose Levels) tranilast_admin->phenotype cytokine_analysis Cytokine Measurement (e.g., IL-1β in tissue/serum) tranilast_admin->cytokine_analysis

Caption: A typical workflow for characterizing this compound as an NLRP3 inhibitor, from in vitro validation to in vivo efficacy.

Conclusion

This compound has been robustly demonstrated to be a direct, specific, and effective inhibitor of the NLRP3 inflammasome. Its well-characterized mechanism of action, involving the direct binding to the NACHT domain of NLRP3 and subsequent inhibition of inflammasome assembly, provides a strong rationale for its repositioning for the treatment of NLRP3-driven diseases. The quantitative data from both in vitro and in vivo studies support its therapeutic potential across a range of inflammatory conditions. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to further investigate the therapeutic utility of this compound and to discover and develop novel NLRP3 inflammasome inhibitors.

References

Chemical properties and synthesis of Tranilast

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Synthesis of Tranilast

Introduction

This compound, chemically known as N-(3',4'-dimethoxycinnamoyl)anthranilic acid, is an analog of a tryptophan metabolite.[1][2] Initially developed by Kissei Pharmaceuticals and approved in Japan in 1982, it was identified as an anti-allergic agent for the treatment of bronchial asthma.[3] Its therapeutic applications have since expanded to include inflammatory diseases such as atopic dermatitis, allergic conjunctivitis, and the management of keloids and hypertrophic scars.[2] The therapeutic versatility of this compound stems from its diverse mechanisms of action, including the inhibition of chemical mediator release from mast cells and the modulation of key signaling pathways involved in inflammation and fibrosis.[4][5] This guide provides a detailed overview of the chemical properties, synthesis, and key signaling pathways associated with this compound, intended for researchers and professionals in drug development.

Chemical Properties of this compound

This compound is a crystalline solid, typically appearing as a white to beige or pale green powder.[][7][8] It is an amidobenzoic acid derivative, structurally related to a metabolite of tryptophan.[2][3][7] The compound is photochemically unstable in solution.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid[3][9]
Synonyms N-(3,4-Dimethoxycinnamoyl)anthranilic acid, Rizaben, MK-341, SB-252218[][7][10]
Chemical Formula C₁₈H₁₇NO₅[3][7][9]
Molecular Weight 327.33 g/mol [7][11]
CAS Number 53902-12-8[3][9]
Melting Point 166-168 °C[]; 166.2-168.2 °C[7][11]
Boiling Point 585.6 °C at 760 mmHg[]
Appearance White to beige crystalline solid[][12]
pKa 3.47 ± 0.36 (Predicted)[7]
Solubility Water: Sparingly soluble/Insoluble[3][13][14] PBS (pH 7.2): ~0.2 mg/mL[10] DMSO: Soluble, >10 mg/mL[14], up to 100 mM[] Dimethylformamide (DMF): Soluble, ~35 mg/mL[10] Ethanol: Soluble, ~2 mg/mL[10], sparingly soluble[13] Methanol, Ethyl Acetate: Hardly soluble[13]

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 3,4-dimethoxycinnamic acid with anthranilic acid or its ester derivatives. A common laboratory- and industrial-scale synthesis route proceeds via the hydrolysis of a methyl ester precursor.

General Synthesis Workflow

The process can be summarized in two main stages:

  • Amide Formation: Reaction of 3,4-dimethoxycinnamoyl chloride (or the acid activated in situ) with methyl anthranilate to form the intermediate, methyl 2-((E)-3-(3,4-dimethoxyphenyl)acrylamido)benzoate (this compound methyl ester).

  • Saponification: Hydrolysis of the methyl ester intermediate under basic conditions, followed by acidification to yield the final this compound product.

G cluster_stage1 Stage 1: Amide Formation cluster_stage2 Stage 2: Saponification & Purification reactant_node reactant_node process_node process_node intermediate_node intermediate_node final_product_node final_product_node A 3,4-Dimethoxycinnamic Acid + Methyl Anthranilate P1 Condensation/ Amidation A->P1 B This compound Methyl Ester P1->B P2 1. Basic Hydrolysis (NaOH) 2. Acidification (HCl) B->P2 C Crude this compound P2->C P3 Recrystallization (Ethanol) C->P3 D Pure this compound P3->D

Caption: General workflow for the two-stage synthesis of this compound.

Experimental Protocol: Saponification of this compound Methyl Ester

This protocol is adapted from a described synthesis method and focuses on the final hydrolysis step.[15]

  • Dissolution: Dissolve this compound methyl ester (1.0 eq) in ethanol (approx. 12 mL per gram of ester).

  • Hydrolysis: Add a 10% aqueous sodium hydroxide (NaOH) solution (approx. 6 mL per gram of ester). Heat the mixture to reflux and maintain for 1 to 1.5 hours, monitoring the reaction for completion (e.g., by TLC).

  • Quenching and Precipitation: After the reaction is complete, cool the solution slightly. Pour the reaction mixture into a larger volume of ice water (approx. 20 mL per gram of ester).

  • Acidification: While stirring, adjust the pH of the aqueous mixture to 3-4 using dilute hydrochloric acid (HCl). A solid precipitate of crude this compound will form.

  • Isolation: Allow the solid to settle, then collect the precipitate by suction filtration.

  • Washing: Wash the filter cake with ice water until the pH of the filtrate is neutral (pH 6-7).

  • Drying: Dry the collected solid to yield crude this compound.

  • Purification: Recrystallize the crude product from ethanol to obtain pure, fine this compound.[15]

Mechanism of Action and Key Signaling Pathways

This compound exerts its therapeutic effects by modulating multiple signaling pathways, primarily those involved in inflammation and fibrosis. Its major mode of action appears to be the suppression of the Transforming Growth Factor-β (TGF-β) pathway, but it also significantly impacts NF-κB and NLRP3 inflammasome signaling.[2]

Inhibition of TGF-β Signaling

This compound is a known inhibitor of TGF-β secretion and signaling, which is a critical pathway in tissue fibrosis.[5][16][17] By suppressing this pathway, this compound can reduce collagen synthesis in fibroblasts, decrease the deposition of extracellular matrix, and inhibit the epithelial-mesenchymal transition (EMT), a process involved in fibrosis and cancer metastasis.[16][18]

TGF_Pathway ligand ligand receptor receptor mediator mediator This compound This compound response response inhibits TGFb TGF-β1 inhibits->TGFb Suppresses Secretion Smad4 Smad4 Complex inhibits->Smad4 Suppresses Expression TBR TGF-β Receptors (TβR-I/II) TGFb->TBR Smad Smad2/3 Phosphorylation TBR->Smad Smad->Smad4 Transcription Nuclear Translocation & Gene Transcription Smad4->Transcription Fibrosis Fibrosis Collagen Synthesis EMT Transcription->Fibrosis Tranilast_node This compound Tranilast_node->inhibits

Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.[19][20]

Modulation of NF-κB Signaling

This compound has demonstrated anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor in the inflammatory response.[21] It can interfere with the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and cell adhesion molecules.[21][22] Some studies suggest this compound inhibits NF-κB-dependent transcriptional activation by preventing the association between NF-κB and its coactivator, CBP.[22]

NFkB_Pathway stimulus stimulus complex complex transcription_factor transcription_factor This compound This compound response response inhibits CBP_assoc Association with Coactivator CBP inhibits->CBP_assoc Interferes with Association Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Activation Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB_complex NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB_complex NFkB_complex->CBP_assoc Genes Pro-inflammatory Gene Expression (ICAM-1, IL-6, etc.) CBP_assoc->Genes Tranilast_node This compound Tranilast_node->inhibits NLRP3_Pathway stimulus stimulus protein protein complex complex This compound This compound response response inhibits Oligomerization NLRP3 Oligomerization inhibits->Oligomerization Binds to NACHT domain & Blocks Oligomerization DAMPs Danger Signals (e.g., ATP, MSU crystals) NLRP3_p NLRP3 Monomer DAMPs->NLRP3_p NLRP3_p->Oligomerization ASC ASC Recruitment Oligomerization->ASC Inflammasome Inflammasome Assembly (NLRP3 + ASC + Pro-caspase-1) ASC->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 IL1b Pro-IL-1β → IL-1β (Secretion) Casp1->IL1b Tranilast_node This compound Tranilast_node->inhibits HPLC_Workflow step_node step_node process_node process_node output_node output_node Sample Sample Preparation (Dissolution/Extraction) Inject Injection into HPLC System Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (~333 nm) Separate->Detect Analyze Data Analysis (Chromatogram) Detect->Analyze

References

Tranilast: A Tryptophan Metabolite Analog Modulating Key Inflammatory and Fibrotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tranilast [N-(3,4-dimethoxycinnamoyl) anthranilic acid], a synthetic analog of a tryptophan metabolite, has emerged as a multi-target therapeutic agent with significant anti-inflammatory and anti-fibrotic properties. Initially developed as an anti-allergic drug, its mechanism of action extends beyond histamine release inhibition to the modulation of critical signaling pathways implicated in a wide range of pathological conditions, including fibrosis, inflammatory disorders, and proliferative diseases. This technical guide provides a comprehensive overview of this compound's core mechanisms, focusing on its role as a tryptophan metabolite analog. It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes its engagement with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound is structurally an analog of anthranilic acid, a tryptophan catabolite produced through the kynurenine pathway.[1] This metabolic link provides a foundation for its diverse biological activities. While initially recognized for its ability to inhibit IgE-induced histamine release from mast cells, subsequent research has unveiled a broader spectrum of action.[2][3] this compound is now understood to modulate key signaling pathways, including Transforming Growth Factor-beta (TGF-β), the NLRP3 inflammasome, and the Aryl Hydrocarbon Receptor (AhR).[3][4][5] These pathways are central to the pathogenesis of numerous diseases, positioning this compound as a molecule of interest for a variety of therapeutic applications.[6]

Core Mechanisms of Action

Inhibition of Fibrotic Pathways

A primary and well-documented effect of this compound is its ability to inhibit fibrosis.[4] This is largely attributed to its interference with the TGF-β signaling pathway, a master regulator of extracellular matrix (ECM) production.[4][6]

  • Suppression of Collagen Synthesis: this compound has been shown to inhibit collagen synthesis in a dose-dependent manner in various fibroblast types, including those from keloids and hypertrophic scars.[5][7][8] This effect is achieved at a pre-translational level, with this compound reducing the mRNA levels of procollagen.[5]

  • Modulation of TGF-β Signaling: this compound inhibits the release of TGF-β1 from fibroblasts and macrophages.[8][9][10] By reducing the availability of this key profibrotic cytokine, this compound effectively dampens the downstream signaling cascade that leads to excessive ECM deposition.

Anti-inflammatory Effects via NLRP3 Inflammasome Inhibition

This compound is a direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multi-protein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[2][3]

  • Direct Binding to NLRP3: this compound directly binds to the NACHT domain of the NLRP3 protein.[3][11]

  • Inhibition of Inflammasome Assembly: This binding prevents the oligomerization of NLRP3, a critical step in the assembly and activation of the inflammasome complex.[2][3] Consequently, caspase-1 activation and the subsequent maturation and release of IL-1β are suppressed.[2] this compound specifically inhibits the NLRP3 inflammasome without affecting the AIM2 or NLRC4 inflammasomes.[2][11]

Interaction with the Aryl Hydrocarbon Receptor (AhR)

This compound acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, cell proliferation, and differentiation.[5]

  • AhR Activation: As an AhR agonist, this compound can induce the expression of downstream target genes.[5]

  • Induction of miR-302: Activation of AhR by this compound has been shown to promote the expression of microRNA-302 (miR-302), which is involved in cellular reprogramming and pluripotency.[5]

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeEffectConcentration/ValueReference(s)
Collagen Synthesis InhibitionHuman Skin FibroblastsMaximum 55% inhibition300 µM[5]
Keloid FibroblastsDose-dependent inhibition3 - 300 µM[7][8]
Cell Proliferation InhibitionHuman Vascular Smooth Muscle CellsInhibition of serum and PDGF-BB induced proliferation100 and 300 µM[1]
Cytokine Release InhibitionHuman Monocytes-MacrophagesInhibition of TGF-β1, IL-1β, and PGE2 releaseNot specified[10]
Human Corneal FibroblastsInhibition of eotaxin-1 and TARC releaseNot specified[12]
IC50HaCaT cells (keratinocytes)Cell viability>100 µM[13]

Table 2: In Vivo and Clinical Dosage

IndicationModel/Patient PopulationDosageOutcomeReference(s)
Neuropathic PainAnimal ModelEC50 of 77.64 mgAnalgesic effect[14]
Keloids and Hypertrophic ScarsHuman Clinical Trial300 mg/day66.7% improvement[9]
Allergic Rhinitis (Pollinosis)Human Clinical Trial300 mg/dayProphylactic effect[15]
Post-cesarean Surgical ScarsHuman Clinical Trial8% liposomal gelImproved aesthetic outcome[16]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

Collagen Synthesis Assay

Objective: To quantify the effect of this compound on collagen production by fibroblasts.

Methodology:

  • Cell Culture: Human skin fibroblasts (or other relevant fibroblast types) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 3, 30, 300 µM) for a specified duration (e.g., 48 hours).[5]

  • Radiolabeling: During the last few hours of treatment, cells are incubated with a radiolabeled amino acid, typically [³H]-proline, which is incorporated into newly synthesized proteins, including collagen.

  • Protein Extraction: Cellular proteins are extracted.

  • Collagenase Digestion: The protein extract is divided into two aliquots. One is treated with bacterial collagenase, which specifically degrades collagen, while the other serves as a control.

  • Quantification: The amount of radioactivity in the collagenase-sensitive and -insensitive fractions is measured using liquid scintillation counting. The difference in radioactivity between the control and collagenase-treated samples represents the amount of newly synthesized collagen.

NLRP3 Inflammasome Activation Assay

Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation.

Methodology:

  • Cell Culture: Immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic THP-1 cells are commonly used.[17]

  • Priming (Signal 1): Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.[18]

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound.

  • Activation (Signal 2): The NLRP3 inflammasome is activated using a specific stimulus, such as nigericin or ATP, which induces potassium efflux.[18]

  • Measurement of IL-1β Release: The concentration of mature IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[19]

  • Measurement of Pyroptosis: Cell death due to pyroptosis can be assessed by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[17]

  • Western Blot Analysis: Cell lysates can be analyzed by Western blotting to detect the cleaved (active) form of caspase-1.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

Objective: To assess the ability of this compound to activate the Aryl Hydrocarbon Receptor.

Methodology:

  • Reporter Cell Line: A cell line (e.g., mouse hepatoma H1L6.1c2 cells) engineered to contain a luciferase reporter gene under the control of an AhR-responsive promoter is used.[20][21]

  • Compound Treatment: The reporter cells are treated with a range of concentrations of this compound. A known AhR agonist is used as a positive control.

  • Incubation: Cells are incubated for a sufficient period to allow for AhR activation and subsequent luciferase expression (e.g., 24 hours).[20]

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the extent of AhR activation. IC50 values can be determined for dose-response curves.[21]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

This compound Inhibition of the TGF-β/Smad Pathway

TGF_beta_pathway cluster_nucleus Nucleus This compound This compound TGF_beta TGF-β This compound->TGF_beta Inhibits Release TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad2_3 p-Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad_complex Smad2/3-Smad4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Gene Transcription (e.g., Collagen) Smad_complex->Gene_transcription Activates Gene_transtranscription Gene_transtranscription Fibrosis Fibrosis Gene_transcription->Fibrosis

This compound inhibits TGF-β signaling, reducing fibrosis.
This compound Inhibition of the NLRP3 Inflammasome

NLRP3_pathway This compound This compound NLRP3_active Active NLRP3 This compound->NLRP3_active Inhibits Oligomerization PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 NF_kB NF-κB TLR->NF_kB pro_IL1b pro-IL-1β NF_kB->pro_IL1b Transcription NLRP3_inactive Inactive NLRP3 NF_kB->NLRP3_inactive Transcription IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleavage Caspase1->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation K_efflux K+ Efflux K_efflux->NLRP3_active Signal 2

This compound directly inhibits NLRP3 inflammasome assembly.
This compound Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway

AhR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex_cyto AhR-Hsp90 Complex This compound->AhR_complex_cyto Binds AhR_complex_nuc This compound-AhR Complex AhR_complex_cyto->AhR_complex_nuc Translocates to Nucleus AhR_ARNT_complex AhR-ARNT Complex AhR_complex_nuc->AhR_ARNT_complex ARNT ARNT ARNT->AhR_ARNT_complex XRE XRE AhR_ARNT_complex->XRE Binds to Gene_expression Target Gene Expression (e.g., CYP1A1, miR-302) XRE->Gene_expression Cellular_effects Cellular Effects Gene_expression->Cellular_effects Cytoplasm Cytoplasm Nucleus Nucleus

References

Tranilast's Impact on Cytokine Release In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast (N-[3',4'-dimethoxycinnamoyl] anthranilic acid) is an anti-allergic drug that has demonstrated a broader therapeutic potential beyond its initial indication for conditions like asthma and keloids.[1] A growing body of in vitro research highlights its significant anti-inflammatory and anti-fibrotic properties, largely attributable to its ability to modulate the release of various cytokines and interfere with key signaling pathways. This technical guide provides an in-depth overview of the in vitro effects of this compound on cytokine release, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound exerts its effects by targeting multiple critical inflammatory and fibrotic pathways. Notably, it is a direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines IL-1β and IL-18.[2][3] this compound directly binds to the NACHT domain of NLRP3, which suppresses the assembly of the inflammasome and subsequent caspase-1 activation.[2] Furthermore, it modulates signaling pathways including Transforming Growth Factor-beta (TGF-β)/Smad, Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK), all of which are pivotal in the expression of a wide array of cytokines, chemokines, and adhesion molecules.[3][4][5]

Quantitative Data on Cytokine Inhibition

The following tables summarize the quantitative effects of this compound on the release and expression of various cytokines and inflammatory mediators across different in vitro models.

Table 1: Inhibition of Pro-Inflammatory Cytokines and Chemokines

Cytokine/MediatorCell TypeStimulantThis compound Concentration% Inhibition / EffectReference(s)
IL-1βHuman Monocytes-Macrophages-Not SpecifiedInhibited release[6]
IL-1βRAW264.7 MacrophagesLPSNot SpecifiedDiminished production[7]
IL-6Human Umbilical Vein Endothelial Cells (HUVEC)TNF-α12.5 - 100 µg/mLSignificant, dose-dependent inhibition[4]
IL-6Human Keratinocytes (HaCaT)H₂O₂100 µMSignificantly palliated increase[2]
TNF-αRAW264.7 MacrophagesLPSNot SpecifiedDiminished production[7]
TNF-αHuman Keratinocytes (HaCaT)H₂O₂100 µMSignificantly palliated increase[2]
IL-8Human Keratinocytes (HaCaT)H₂O₂100 µMSignificantly palliated increase[2]
IL-5Mouse Lung and Spleen CellsToxocara canis antigenNot SpecifiedDose-dependent reduction[8]
IL-13Mouse Bone Marrow-Derived Mast Cells (BMMC)DNP-BSA + IL-33Not SpecifiedSignificantly inhibited release and mRNA expression[9]
Eotaxin-1 & TARCHuman Corneal FibroblastsTNF-α + IL-4Not SpecifiedInhibited release[10]

Table 2: Inhibition of Fibrotic and Other Inflammatory Mediators

Cytokine/MediatorCell TypeThis compound Concentration% Inhibition / EffectReference(s)
TGF-β1Rat Stellate CellsNot SpecifiedReduced mRNA expression[11]
TGF-β2Human Trabecular Meshwork Cells12.5 - 50.0 mg/LDose-dependent decrease in mRNA expression (up to ~69% reduction at 50 mg/L vs. control)[12]
Prostaglandin D2 (PGD2)Rat Peritoneal Mast CellsIC₅₀: 0.1 mMDose-dependent suppression of production[13]
Prostaglandin E2 (PGE2)Human Monocytes-MacrophagesNot SpecifiedInhibited release[6]
VCAM-1Human Umbilical Vein Endothelial Cells (HUVEC)100 µg/mL38%[4]
ICAM-1Human Umbilical Vein Endothelial Cells (HUVEC)100 µg/mL31.8%[4]

Table 3: IC₅₀ Values

ParameterCell TypeIC₅₀ ValueReference(s)
Cell ViabilityHuman Keratinocytes (HaCaT)605.7 µM[2]
Cell ViabilityCT-26 Colon Cancer Cells200 µM
PGD2 ProductionRat Peritoneal Mast Cells0.1 mM[13]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature regarding this compound's effect on cytokine release.

Protocol 1: Inhibition of Cytokine Release from Macrophages
  • Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in macrophages.

  • Cell Line: RAW264.7 murine macrophages.

  • Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response and cytokine production.

  • Treatment: Cells are pre-treated with various concentrations of this compound before stimulation with LPS.

  • Incubation: The duration of incubation with this compound and LPS is typically optimized for the specific cytokine being measured (e.g., 24 hours).

  • Cytokine Measurement: The concentration of cytokines such as TNF-α and IL-1β in the culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[7]

  • Associated Readouts: Expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can be assessed by Western blot analysis.[7]

Protocol 2: Inhibition of Adhesion Molecule Expression in Endothelial Cells
  • Objective: To assess this compound's effect on the expression of NF-κB-dependent adhesion molecules on vascular endothelial cells.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

  • Stimulation: Tumor Necrosis Factor-alpha (TNF-α) is used to induce the expression of VCAM-1 and ICAM-1.

  • Treatment: Cultured HUVECs are pre-incubated with this compound (e.g., 12.5 to 100 µg/mL) for a specified period before TNF-α stimulation.

  • Measurement: The surface expression of adhesion molecules is quantified by cell-based ELISA. Secreted cytokines like IL-6 in the supernatant can also be measured via standard ELISA.[4]

  • Mechanism Analysis: To investigate the effect on the NF-κB pathway, nuclear translocation of NF-κB subunits (e.g., p65) and degradation of inhibitor proteins (IκB) can be analyzed by Western blotting.[4]

Protocol 3: Assessment of NLRP3 Inflammasome Inhibition
  • Objective: To determine if this compound directly inhibits the activation of the NLRP3 inflammasome.

  • Cell Lines: Human (THP-1) or murine (bone marrow-derived) macrophages.

  • Stimulation (Two-Signal Model):

    • Priming: Cells are first primed with LPS to upregulate the expression of NLRP3 and pro-IL-1β.

    • Activation: A second signal, such as ATP or nigericin, is used to activate the NLRP3 inflammasome complex.

  • Treatment: Cells are treated with this compound before or after the priming step.

  • Measurement:

    • IL-1β Secretion: Mature IL-1β released into the cell culture supernatant is measured by ELISA.

    • Caspase-1 Activation: The cleavage of pro-caspase-1 into its active form is detected by Western blot.

    • ASC Oligomerization: The formation of ASC specks, a hallmark of inflammasome activation, can be visualized by immunofluorescence or quantified by Western blot after cross-linking.[2]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Signaling Pathways

Tranilast_Signaling_Pathways

Caption: Key inflammatory signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow

Caption: A generalized workflow for in vitro cytokine release assays.

Conclusion

The in vitro evidence strongly supports the role of this compound as a multi-faceted inhibitor of cytokine release and expression. By directly targeting the NLRP3 inflammasome and modulating key signaling cascades like NF-κB and TGF-β, this compound effectively reduces the production of a wide range of pro-inflammatory and pro-fibrotic mediators. The quantitative data and established protocols summarized in this guide provide a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound in inflammatory and fibrotic diseases. Further investigation is warranted to fully elucidate its mechanisms and translate these promising in vitro findings into clinical applications.

References

Tranilast's Molecular Targets in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast [N-(3,4-dimethoxycinnamoyl)-anthranilic acid], an analog of a tryptophan metabolite, was initially developed as an anti-allergic drug.[1][2] Its established safety profile and mechanism of action, particularly its inhibitory effects on fibrosis and inflammation, have led to its investigation as a potential anti-cancer agent.[3][4] Pre-clinical studies have demonstrated that this compound exhibits anti-tumor activities across a range of cancer types by modulating key signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][2][3] This technical guide provides a comprehensive overview of the molecular targets of this compound in cancer cells, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to support further research and drug development efforts.

Core Molecular Targets and Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-targeted approach, primarily involving the modulation of several key signaling pathways and cellular processes:

  • Transforming Growth Factor-beta (TGF-β) Signaling: A primary mechanism of this compound is its interference with the TGF-β signaling pathway, a critical regulator of tumor progression.[3][5] this compound has been shown to inhibit the expression of TGF-β itself and downstream mediators like Smad2 and Smad4.[6][7]

  • Aryl Hydrocarbon Receptor (AhR) Activation: this compound is a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8] Upon binding, the this compound-AhR complex translocates to the nucleus, where it regulates the expression of target genes, including those involved in cell cycle control and differentiation.[8][9]

  • Inhibition of Proliferation and Cell Cycle Arrest: this compound inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[9] This is often accompanied by cell cycle arrest, primarily at the G1/S or G2/M phase, through the modulation of cyclins and cyclin-dependent kinases (CDKs).[10]

  • Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by upregulating pro-apoptotic proteins such as p53 and Bim, and inducing the cleavage of PARP and caspases.[6][10]

  • Modulation of PI3K/Akt and MAPK Pathways: this compound influences the PI3K/Akt and MAPK signaling cascades, which are crucial for cell survival and proliferation. It has been observed to decrease the phosphorylation of key kinases like ERK1/2.[4][10]

  • Inhibition of STAT3 Signaling: By reducing the secretion of inflammatory cytokines like IL-6 from the tumor microenvironment, this compound can indirectly inhibit the phosphorylation and activation of STAT3, a key transcription factor in cancer progression.[11][12]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
OsteosarcomaHOS130.4[9]
Osteosarcoma143B329.0[9]
OsteosarcomaU2OS252.4[9]
OsteosarcomaMG-63332.6[9]
Colon CancerCT-26200[5]

Table 2: Effects of this compound on Cell Cycle Distribution in Osteosarcoma Cell Lines (in combination with Cisplatin)

Cell LineTreatment% of Cells in G2/M PhaseReference
HOSCisplatin alone34.8[9]
HOSThis compound + Cisplatin59.1[9]
143BCisplatin alone51.4[9]
143BThis compound + Cisplatin75.0[9]
U2OSCisplatin alone67.7[9]
U2OSThis compound + Cisplatin85.1[9]
MG-63Cisplatin alone24.2[9]
MG-63This compound + Cisplatin41.3[9]

Table 3: Effects of this compound on Apoptosis in Osteosarcoma Cell Lines (in combination with Cisplatin)

Cell LineTreatment% Early Apoptosis% Late ApoptosisReference
HOSControl~2%~1%[9]
HOSThis compound + Cisplatin~10%~15%[9]
143BControl~1%~1%[9]
143BThis compound + Cisplatin~8%~20%[9]
U2OSControl~1%~1%[9]
U2OSThis compound + Cisplatin~5%~25%[9]
MG-63Control~2%~2%[9]
MG-63This compound + Cisplatin~10%~18%[9]

Table 4: Quantitative Effects of this compound on Protein and mRNA Expression

Cancer TypeCell LineTargetEffectMethodReference
Lung CancerA549p-SMAD2Attenuated TGF-β2-induced phosphorylationWestern Blot[6]
Lung CancerA549Smad4 mRNASignificantly suppressedRT-PCR[13]
Trabecular Meshwork CellsHTMTGF-β2 mRNADecreased in a dose-dependent mannerRT-PCR[14]
Mammary Carcinoma4T1p-Smad2Inhibited generationNot specified[4]
Mammary Carcinoma4T1p-ERK1/2, p-JNKInhibited activationNot specified[4]
Non-Small Cell Lung CancerVariousp-STAT3Inhibition of CAF-induced upregulationNot specified[11][12]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in cancer cells.

Tranilast_TGF_Beta_Signaling This compound's Impact on the TGF-β Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TBRII TGF-β RII TGF-β->TBRII Binds TBRI TGF-β RI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., EMT, Proliferation) SMAD_complex->Transcription Translocates & Initiates This compound This compound This compound->TGF-β Inhibits Expression This compound->SMAD23 Inhibits Phosphorylation This compound->SMAD4 Suppresses Expression Tranilast_AhR_Signaling This compound's Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-HSP90-XAP2 Complex This compound->AhR_complex Binds & Activates AhR_this compound AhR-Tranilast AhR_complex->AhR_this compound Translocates AhR_ARNT_complex AhR-ARNT Complex AhR_this compound->AhR_ARNT_complex Dimerizes with ARNT ARNT ARNT->AhR_ARNT_complex XRE Xenobiotic Responsive Element (XRE) AhR_ARNT_complex->XRE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1, Cell Cycle Regulators) XRE->Target_Genes Regulates Tranilast_PI3K_MAPK_STAT3 This compound's Modulation of PI3K/Akt, MAPK, and STAT3 Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_STAT3 STAT3 Pathway This compound This compound pAkt p-Akt This compound->pAkt Modulates pERK p-ERK This compound->pERK Inhibits Phosphorylation pJNK p-JNK This compound->pJNK Inhibits Phosphorylation CAF Cancer-Associated Fibroblast (CAF) This compound->CAF Inhibits IL-6 Secretion PI3K PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival, Proliferation, Metastasis pAkt->Cell_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK->Cell_Survival JNK JNK pJNK->Cell_Survival IL6R IL-6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 pSTAT3->Cell_Survival Dimerizes, Translocates to Nucleus IL6 IL-6 IL6->IL6R CAF->IL6

References

Tranilast in Animal Models: A Deep Dive into Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Tranilast, an anti-allergic and anti-inflammatory agent, in various animal models. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering a centralized resource for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical settings.

Executive Summary

This compound, chemically known as N-(3',4'-dimethoxycinnamoyl)anthranilic acid, has been investigated for a variety of therapeutic applications beyond its initial use as an anti-allergic drug. Understanding its pharmacokinetic profile is crucial for the design of effective dosing regimens and the development of novel formulations. This document summarizes key pharmacokinetic parameters in mice, rats, rabbits, and dogs, details the experimental protocols used in these studies, and provides visual representations of experimental workflows to aid in the comprehension of these complex processes.

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound has been characterized in several animal species following both intravenous and oral administration. The data reveals species-dependent differences in its disposition and highlights challenges with its oral bioavailability.

Intravenous Administration

Following intravenous administration, the pharmacokinetics of this compound are best described by a two-compartment model. The elimination half-life shows a clear trend of increasing with body size across the studied species.

Animal SpeciesDose (mg/kg)Elimination Half-life (t½) (min)Pharmacokinetic ModelReference
Mice57.8Two-compartment[1]
Rats521Two-compartment[1]
Rabbits543Two-compartment[1]
Dogs5115Two-compartment[1]
Oral Administration and Bioavailability in Rats

The oral bioavailability of this compound in its crystalline form is generally low, which has prompted research into formulation strategies to enhance its absorption.

FormulationDose (mg/kg)Bioavailability (%)Key FindingsReference
Crystalline this compound10~6.5Poor oral absorption in a rat model of colitis.[2]
Amorphous Solid Dispersion with Eudragit EPONot specified19-fold increase vs. crystalline formEnhanced dissolution in gastric fluid.[3]
Solid Dispersion with pMB copolymer1052-fold increase in AUC vs. crystalline formCmax increased 125-fold.[4]

Experimental Protocols

The determination of this compound's pharmacokinetic parameters relies on robust experimental designs and sensitive analytical methodologies.

Animal Studies
  • Animals: Studies have utilized various animal models, including mice, Wistar rats, Sprague-Dawley rats, rabbits, and dogs.[1][2][5]

  • Administration: For intravenous studies, this compound is typically administered as a bolus injection.[1] For oral bioavailability studies, it is administered via oral gavage.[2] Doses in therapeutic effect studies have ranged from 10 mg/kg to 200 mg/kg daily.[2][6][7]

  • Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is separated for subsequent analysis.

Analytical Methodology

A common method for the quantification of this compound in biological matrices is high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC/ESI-MS).[3][4][8]

  • Sample Preparation: A frequent approach involves protein precipitation with a solvent like methanol, followed by centrifugation. The supernatant is then directly injected into the HPLC system.[9]

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a YWG-C18, is often used.[9]

    • Mobile Phase: A typical mobile phase consists of a mixture of methanol and a buffer, such as potassium dihydrogen phosphate, at a specific ratio and pH.[9]

    • Detection: UV detection at a wavelength of 333 nm is suitable for quantifying this compound.[9]

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area to a standard curve generated with known concentrations of the drug.

Visualizing Experimental Workflows

To better illustrate the process of a typical pharmacokinetic study and the factors influencing this compound's therapeutic action, the following diagrams are provided.

Pharmacokinetic_Study_Workflow cluster_Dosing Drug Administration cluster_Sampling Sample Collection & Processing cluster_Analysis Bioanalysis cluster_PK_Analysis Pharmacokinetic Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Prep Prepare this compound Formulation (e.g., Crystalline, Solid Dispersion) Administer Administer Drug (e.g., Oral Gavage, IV Injection) Blood_Collection Collect Blood Samples at Timed Intervals Administer->Blood_Collection Plasma_Separation Separate Plasma via Centrifugation Blood_Collection->Plasma_Separation Sample_Storage Store Plasma Samples (e.g., at -80°C) Plasma_Separation->Sample_Storage Sample_Prep Prepare Samples for Analysis (e.g., Protein Precipitation) Sample_Storage->Sample_Prep HPLC_Analysis Analyze Samples (e.g., HPLC-UV, LC-MS/MS) Sample_Prep->HPLC_Analysis Quantification Quantify this compound Concentration HPLC_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental, Compartmental) Quantification->PK_Modeling Parameter_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t½, BA) PK_Modeling->Parameter_Calc

Caption: Workflow of a typical preclinical pharmacokinetic study of this compound.

Tranilast_Action_Pathway cluster_absorption Oral Administration & Absorption cluster_formulation Formulation Strategies Tranilast_Oral Oral this compound Dissolution Dissolution in GI Tract (Rate-Limiting Step) Tranilast_Oral->Dissolution Absorption Absorption into Systemic Circulation Dissolution->Absorption Bioavailability Systemic Bioavailability Absorption->Bioavailability ASD Amorphous Solid Dispersion (ASD) (e.g., with Eudragit EPO) Enhanced_Solubility Increased Solubility & Dissolution Rate ASD->Enhanced_Solubility SD Solid Dispersion (SD) (e.g., with pMB copolymer) SD->Enhanced_Solubility Enhanced_Solubility->Dissolution Improves Therapeutic_Effect Therapeutic Effect (e.g., Anti-inflammatory) Bioavailability->Therapeutic_Effect

Caption: Factors influencing the oral bioavailability and therapeutic effect of this compound.

Conclusion

The pharmacokinetic data for this compound in animal models reveals that while it is readily distributed and eliminated, its oral bioavailability is a significant hurdle for clinical development. Formulation strategies, such as the use of amorphous solid dispersions and solid dispersions with novel polymers, have shown considerable promise in overcoming this limitation in rats. Further research is warranted to translate these findings to other species and ultimately to human applications. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for designing and interpreting future preclinical studies on this compound.

References

Tranilast in the Management of Keloid and Hypertrophic Scars: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keloids and hypertrophic scars are fibroproliferative disorders of the skin characterized by excessive collagen deposition following dermal injury.[1] These pathological scars can cause significant functional and cosmetic impairment, as well as symptoms such as pain and pruritus.[2] Current treatment modalities, including intralesional corticosteroids, surgical excision, and cryotherapy, are often met with limited success and high recurrence rates.[3][4] Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid), an anti-allergic agent, has emerged as a promising therapeutic option for the management of keloids and hypertrophic scars.[3] Initially approved for allergic disorders like asthma, this compound has demonstrated anti-fibrotic properties, primarily through the suppression of collagen synthesis by fibroblasts.[5][6] This technical guide provides an in-depth analysis of the initial studies on this compound for the treatment of keloids and hypertrophic scars, focusing on its mechanism of action, quantitative efficacy data from clinical and preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-fibrotic effects through multiple mechanisms, with the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway being a key element.[7] Mast cells, which are abundant in keloid and hypertrophic scar tissue, are a significant source of TGF-β1.[3] this compound was initially recognized for its ability to inhibit the degranulation of mast cells, thereby reducing the release of various mediators, including histamine and prostaglandins.[3][6]

Subsequent research revealed a more direct anti-fibrotic action. Studies have shown that this compound suppresses the release of TGF-β1 from keloid fibroblasts themselves.[5][6][8] TGF-β1 is a potent stimulator of collagen synthesis.[9] By inhibiting TGF-β1 release, this compound effectively downregulates the excessive production of collagen types I and III by fibroblasts, which is a hallmark of keloid and hypertrophic scar formation.[2] Furthermore, this compound has been shown to inhibit the release of other pro-inflammatory and fibrotic mediators such as Interleukin-1 beta (IL-1β) from monocytes and macrophages.[5][10]

dot

Tranilast_Mechanism_of_Action cluster_Cell Keloid Fibroblast / Mast Cell cluster_Outcome Pathological Scar Formation This compound This compound TGF_beta_release TGF-β1 Release This compound->TGF_beta_release Inhibits TGF_beta_receptor TGF-β Receptor TGF_beta_release->TGF_beta_receptor Activates Collagen_Synthesis Excessive Collagen Synthesis Keloid Keloid / Hypertrophic Scar Collagen_Synthesis->Keloid Proliferation Fibroblast Proliferation Proliferation->Keloid TGF_beta_receptor->Collagen_Synthesis Stimulates TGF_beta_receptor->Proliferation Stimulates

Caption: this compound's inhibitory effect on TGF-β1 signaling in fibroblasts.

Quantitative Data from Preclinical and Clinical Studies

Initial studies have provided quantitative evidence for the efficacy of this compound in treating keloids and hypertrophic scars. These findings are summarized in the tables below.

Table 1: In Vitro Studies on this compound's Effect on Fibroblasts
ParameterCell TypeThis compound ConcentrationResultReference
Collagen SynthesisKeloid & Hypertrophic Scar Fibroblasts3-300 μMSuppressed collagen synthesis[5][8]
Collagen SynthesisHealthy Skin Fibroblasts3-300 μMNo effect[5][8]
TGF-β1 ReleaseKeloid Fibroblasts30-300 μMInhibited TGF-β1 release[5][6][8]
Prolyl Hydroxylase ActivityKeloid & Hypertrophic Scar Fibroblasts3-100 μMNo inhibition[5][8]
Table 2: Clinical Studies on Oral this compound for Keloid and Hypertrophic Scars
Study PopulationDosageDurationOutcome MeasuresResultsReference
35 patients with keloid and hypertrophic scarsNot specified12 weeksItching Sensation (VAS)51% improvement[2]
Pain (VAS)56% improvement[2]
Erythema (Lab* color system)43% mean improvement[2]
Global Improvement (Good or better)80% at 6 weeks, 71.4% at 12 weeks[2]
263 Japanese patients with keloid and hypertrophic scars5 mg/kg/day12 weeksOverall Improvement64.7% improvement rate[10]
Table 3: Preclinical and Clinical Studies on Topical this compound
Study ModelFormulationTreatment RegimenOutcome MeasuresResultsReference
Rabbit Ear Hypertrophic Scar ModelNanomicelle-generating microneedles with high-dose this compound (100-150 μg)Not specifiedScar Elevation Index47% decrease[9]
Epidermal ThicknessDecreased from 69.27 μm to 15.92 μm[9]
Collagen Density9.06% decrease[9]
20 women post-cesarean section8% liposomal gelTwice daily for 3 monthsPatient and Observer Scar Assessment Scale (POSAS)Significantly lower scores for this compound-treated half vs. placebo (p < 0.001)[11]
4 patients with hypertrophic scarsIontophoretic delivery (12 mg in 1.5 ml ethanol/water)30 minutes once a weekPain and ItchingReduced after 1-2 treatments[10][12]

Experimental Protocols

Fibroblast Culture and Collagen Synthesis Assay

This protocol outlines the general steps for assessing the effect of this compound on collagen synthesis in keloid-derived fibroblasts.

dot

Collagen_Synthesis_Assay_Workflow start Start tissue_isolation Isolate fibroblasts from keloid tissue biopsies start->tissue_isolation cell_culture Culture fibroblasts in appropriate medium (e.g., DMEM) tissue_isolation->cell_culture tranilast_treatment Treat cultured fibroblasts with varying concentrations of this compound (e.g., 3-300 μM) cell_culture->tranilast_treatment radiolabeling Incubate with radiolabeled proline (e.g., [3H]proline) to label newly synthesized collagen tranilast_treatment->radiolabeling collagen_extraction Extract and purify collagen from cell lysates and culture medium radiolabeling->collagen_extraction scintillation_counting Quantify radiolabeled collagen using liquid scintillation counting collagen_extraction->scintillation_counting data_analysis Analyze and compare collagen synthesis levels between treated and untreated cells scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for measuring collagen synthesis in fibroblasts.

Methodology Details:

  • Fibroblast Isolation and Culture: Fibroblasts are isolated from keloid and normal skin tissues obtained during surgical procedures. The tissues are minced and treated with collagenase to release the fibroblasts. The isolated cells are then cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics.

  • This compound Treatment: Cultured fibroblasts are treated with various concentrations of this compound (e.g., 3 µM to 300 µM) for a specified period.

  • Collagen Synthesis Measurement: To quantify collagen synthesis, a common method is the incorporation of a radiolabeled amino acid, such as [3H]proline, into newly synthesized proteins. After incubation with the radiolabel, the amount of radioactive collagen is measured by liquid scintillation counting. Non-collagen protein synthesis can be determined in parallel for comparison.

TGF-β1 Release Assay

This protocol describes a method to measure the effect of this compound on the release of TGF-β1 from cultured fibroblasts.

Methodology Details:

  • Cell Culture and Treatment: Keloid fibroblasts are cultured as described above and treated with different concentrations of this compound.

  • Sample Collection: The cell culture supernatant is collected after the treatment period.

  • TGF-β1 Quantification: The concentration of TGF-β1 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. This assay provides a highly sensitive and specific method for quantifying the amount of secreted TGF-β1.

Western Blotting for Fibrosis-Related Proteins

This protocol is used to assess the expression of key proteins involved in fibrosis in a rabbit ear hypertrophic scar model treated with this compound.

dot

Western_Blotting_Workflow start Start tissue_homogenization Homogenize scar tissue samples in lysis buffer start->tissue_homogenization protein_quantification Quantify total protein concentration using a BCA assay tissue_homogenization->protein_quantification sds_page Separate proteins by size using SDS-PAGE protein_quantification->sds_page protein_transfer Transfer separated proteins to a PVDF or nitrocellulose membrane sds_page->protein_transfer blocking Block the membrane to prevent non-specific antibody binding protein_transfer->blocking primary_antibody Incubate with primary antibodies specific for α-SMA, COL1, and TGF-β1 blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibodies primary_antibody->secondary_antibody detection Detect protein bands using an enhanced chemiluminescence (ECL) substrate secondary_antibody->detection analysis Analyze band intensity to determine relative protein expression levels detection->analysis end End analysis->end

Caption: Western blotting workflow for fibrosis marker analysis.

Methodology Details:

  • Tissue Lysis: Scar tissue samples from the rabbit ear model are lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a method like the bicinchoninic acid (BCA) assay to ensure equal loading of proteins for electrophoresis.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with primary antibodies specific for target proteins such as alpha-smooth muscle actin (α-SMA), Collagen Type I (COL1), and TGF-β1.[9] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

Conclusion

Initial studies provide a strong rationale for the use of this compound in the treatment of keloids and hypertrophic scars. Its primary mechanism of action involves the inhibition of the TGF-β1 signaling pathway, leading to a reduction in collagen synthesis by fibroblasts. Both preclinical and clinical studies have demonstrated its efficacy in improving the clinical parameters of pathological scars with a favorable safety profile.[2][3] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential and molecular mechanisms of this compound. Future research, including larger, well-controlled clinical trials, is warranted to establish standardized treatment protocols and expand its application in the management of fibroproliferative disorders.

References

Tranilast in Autoimmune Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an orally active anti-allergic agent, originally developed for the management of bronchial asthma and allergic rhinitis.[1][2] Its therapeutic applications have since expanded, with a growing body of evidence suggesting its potential in a spectrum of inflammatory and proliferative disorders, including autoimmune diseases.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its efficacy in preclinical models of autoimmunity, and detailed experimental protocols for its investigation. The multifaceted immunomodulatory properties of this compound, particularly its ability to stabilize mast cells, inhibit the NF-κB and TGF-β signaling pathways, and directly target the NLRP3 inflammasome, position it as a compelling candidate for further research and development in the context of autoimmune disorders.

Core Mechanisms of Action in Immunomodulation

This compound exerts its therapeutic effects through a multi-pronged approach, targeting several key inflammatory pathways implicated in the pathogenesis of autoimmune diseases.

Mast Cell Stabilization

A primary and well-established mechanism of this compound is its potent stabilizing effect on mast cell membranes.[1][2] Mast cells are critical initiators of inflammatory responses, releasing a cascade of pre-formed and newly synthesized mediators upon activation.[6] this compound inhibits the antigen-induced degranulation of mast cells, thereby preventing the release of histamine, pro-inflammatory cytokines such as TNF-α, and various proteases.[1][2][6] This action is attributed to its ability to counteract the plasma membrane deformation that occurs during exocytosis.[7][8] By suppressing mast cell activation, this compound can mitigate the initial inflammatory trigger in various autoimmune conditions, such as rheumatoid arthritis.[1][2]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory processes, driving the transcription of numerous pro-inflammatory genes.[9][10] this compound has been shown to be a potent inhibitor of NF-κB activation.[11][12] While it does not prevent the degradation of IκB proteins or the nuclear translocation of NF-κB, it interferes with the transcriptional activity of NF-κB by inhibiting the expression of the transcriptional coactivator cAMP response element-binding protein (CBP), leading to a loss of interaction between NF-κB and CBP.[12] This disruption results in the downregulation of NF-κB-dependent genes, including those encoding for adhesion molecules (VCAM-1, ICAM-1, E-selectin) and pro-inflammatory cytokines like IL-6 and TNF-α.[12][13]

dot

NF_kappa_B_Pathway_Inhibition_by_this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF TRAF TRADD->TRAF RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex TRAF->IKK_complex Activates RIPK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Releases CBP CBP CBP->NFkB_active Co-activates This compound This compound This compound->CBP Inhibits Association DNA DNA NFkB_active->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates

Caption: this compound inhibits NF-κB-dependent transcription.

Modulation of TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine with complex roles in immunity, inflammation, and fibrosis.[14] While it has anti-inflammatory properties, its over-expression is associated with pathological fibrosis in several autoimmune diseases. This compound is a known inhibitor of the TGF-β pathway.[3][15] It has been shown to reduce the expression of TGF-β and its downstream effectors, such as Smad proteins.[16][17][18] For instance, this compound can inhibit the phosphorylation of Smad2 and Smad3, and suppress the expression of Smad4, which are key steps in the canonical TGF-β signaling cascade.[16][18] This leads to decreased collagen synthesis and extracellular matrix deposition, making it a potential therapeutic for the fibrotic complications of autoimmune disorders.[16][17]

dot

TGF_beta_Pathway_Inhibition_by_this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds pSmad23 pSmad2/3 TGFbR->pSmad23 Phosphorylates Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad Complex Smad_complex->Smad_complex_nuc Translocates This compound This compound This compound->pSmad23 Reduces This compound->Smad4 Suppresses Expression DNA DNA Smad_complex_nuc->DNA Binds Transcription Fibrotic Gene Transcription DNA->Transcription Initiates

Caption: this compound modulates TGF-β signaling.

Direct Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[19][20] Dysregulation of the NLRP3 inflammasome is implicated in a variety of autoinflammatory and autoimmune diseases.[11] this compound has been identified as a direct inhibitor of the NLRP3 inflammasome.[20] It binds to the NACHT domain of NLRP3, thereby preventing its oligomerization and the subsequent assembly of the inflammasome complex.[19][20] This inhibitory action is selective for the NLRP3 inflammasome and does not affect AIM2 or NLRC4 inflammasomes.[20]

dot

NLRP3_Inflammasome_Inhibition_by_this compound cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves IL1b Active IL-1β Casp1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b This compound This compound This compound->NLRP3 Binds & Inhibits Oligomerization

Caption: this compound directly inhibits NLRP3 inflammasome assembly.

Effects on Other Signaling Pathways

Beyond these primary mechanisms, this compound also influences other signaling cascades relevant to autoimmune inflammation:

  • MAPK Pathway: this compound can suppress inflammation by inhibiting the phosphorylation of JNK, ERK, and p38 signaling pathways.[11]

  • JAK2/STAT3 Pathway: It has been shown to attenuate lung injury by inhibiting the CXCR4/JAK2/STAT3 signaling pathway.[21]

  • Nrf2-HO-1 Pathway: this compound can up-regulate the anti-inflammatory heme oxygenase-1 (HO-1) expression through the Nrf2 pathway, which contributes to its anti-inflammatory effects.[13][22]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from in vitro and in vivo studies, as well as human clinical trials, demonstrating the therapeutic potential of this compound.

Table 1: In Vitro Efficacy of this compound on Immune and Endothelial Cells

Cell TypeAssayConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Adhesion Molecule Expression12.5-100 µg/mlDose-dependent inhibition of TNF-α-induced VCAM-1, ICAM-1, and E-selectin expression.[12]
HUVECsReporter Gene Assay50 µg/mlInhibition of ICAM-1-κB and E-selectin-κB reporter gene activity by 53% and 51%, respectively.[12]
Rat Peritoneal Mast CellsMast Cell Degranulation500 µM - 1 mMSignificant suppression of mast cell degranulation.[7][8]
RAW264.7 MacrophagesCytokine ProductionNot specifiedDiminished production of TNF-α and IL-1β.[13]
BEAS-2B Cells (LPS-stimulated)Cytokine mRNA Expression50-200 µMDose-dependent reduction in TNF-α, IL-1β, and IL-6 mRNA levels.[21][23]
Human Leiomyoma CellsCell Proliferation10-300 µMDose-dependent suppression of cell proliferation.[24]

Table 2: In Vivo Efficacy of this compound in Animal Models of Autoimmune and Inflammatory Diseases

Animal ModelDiseaseDosage and AdministrationKey FindingsReference
MiceCollagen-Induced Arthritis400 mg/kg/day (oral) for 8 weeksSignificantly reduced clinical and X-ray scores of arthritis; decreased numbers of TNF-α-positive mast cells and osteoclasts.[1][2]
RatsDinitrobenzene Sulfonic Acid-Induced Colitis2 mg/kg (as SMSD)Significantly suppressed myeloperoxidase activity and submucosal thickening.[25]
RatsSmoke Inhalation-Induced Lung Injury100-300 mg/kg (IP)Reduced pulmonary hemorrhage, edema, and inflammatory cell infiltration; decreased levels of IL-1β, TNF-α, and TGF-β1.[26]
SCID MiceHuman Fibroid Xenograft50 mg/kg/day37% reduction in tumor weight; decreased expression of TGF-β3, fibronectin, and collagen.[27][28]
db/db MiceType 2 Diabetes50, 100, 200 mg/kg (oral) for 4 weeksImproved glucose tolerance and increased expression of PDX-1 and insulin.[29]

Table 3: this compound in Human Clinical Studies

ConditionDosageStudy DesignPrimary OutcomeReference
Cryopyrin-Associated Periodic Syndrome (CAPS)5 mg/kg for juveniles; 100 mg, 3 times daily for adultsProspective cohort studyChanges in Auto-Inflammatory Diseases Activity Index (AIDAI) and inflammatory markers.[30]
Muscular Dystrophy with Advanced Heart Failure100 mg, 3 times daily (oral)Single-arm, open-label, multicenter studyStable cardiac biomarkers (BNP, ANP, fractional shortening), suggesting a protective effect against heart failure progression.[31][32]
Keloid and Hypertrophic Scarring5 mg/kg/dayDose-ranging study64.7% improvement rate with a low rate of adverse events.[24]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

dot

References

Tranilast's Interaction with the Aryl hydrocarbon Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranilast (N-(3',4'-dimethoxycinnamoyl) anthranilic acid), a drug historically used for allergic disorders, has been identified as a modulator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular differentiation. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the AhR. It details the binding affinity, functional agonistic and partial antagonistic activities, and the downstream signaling pathways affected by this interaction. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts.

Introduction to the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-dependent transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[1] In its latent state, the AhR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (Hsp90).[2] Upon binding to a ligand, the AhR undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, it dissociates from the chaperone complex and forms a heterodimer with the AhR nuclear translocator (ARNT).[2] This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[2] A well-characterized target gene of the AhR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.[3]

This compound as a Modulator of the Aryl Hydrocarbon Receptor

This compound has been characterized as a ligand that directly interacts with the AhR, influencing its activity. The nature of this modulation can vary depending on the cellular context, exhibiting both agonistic and partial antagonistic properties.

Binding Affinity of this compound to the AhR

Competitive binding assays have been employed to determine the affinity of this compound for the AhR. These studies have demonstrated that this compound can displace high-affinity AhR ligands, indicating a direct interaction.

Table 1: Quantitative Data on this compound-AhR Interaction

ParameterValueCell/SystemReference
Binding Affinity (Ki) 44 µMMouse Liver Cytosol[2]
Functional Activity Agonist/Partial AntagonistMDA-MB-468, BT474 cells[4]
Maximal Response (miR-302 promoter activity) ~4-fold inductionMouse Embryonic Fibroblasts (MEFs)[5]
Concentration for Maximal Response 100 µMMouse Embryonic Fibroblasts (MEFs)[5]
Functional Activity of this compound

This compound primarily functions as an AhR agonist. Upon binding, it initiates the canonical AhR signaling pathway, leading to the transcription of target genes. However, in certain cellular contexts, such as in MDA-MB-468 breast cancer cells, this compound has been shown to act as a partial antagonist, where it can inhibit the induction of CYP1A1 by the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4] This dual activity suggests that this compound may be classified as a Selective AhR Modulator (SAhRM).

Downstream Signaling Pathways Modulated by this compound

This compound's activation of the AhR leads to the modulation of specific downstream signaling pathways, with implications for cellular processes such as differentiation and pluripotency.

Canonical AhR Pathway Activation and CYP1A1 Induction

As an AhR agonist, this compound induces the expression of the archetypal AhR target gene, CYP1A1. This induction serves as a reliable biomarker for AhR activation.[2] The process follows the canonical pathway described in Section 1.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90 Complex This compound->AhR_complex Binds AhR_this compound AhR-Tranilast AhR_complex->AhR_this compound Translocation AhR_ARNT_complex AhR-ARNT-Tranilast Complex AhR_this compound->AhR_ARNT_complex Dimerizes with ARNT ARNT ARNT->AhR_ARNT_complex DRE DRE AhR_ARNT_complex->DRE Binds to CYP1A1 CYP1A1 Gene DRE->CYP1A1 Activates Transcription mRNA CYP1A1 mRNA CYP1A1->mRNA Transcription Protein CYP1A1 Protein mRNA->Protein Translation

Canonical AhR signaling pathway activated by this compound.
Regulation of miR-302 Expression

A significant downstream effect of this compound-mediated AhR activation is the upregulation of the microRNA cluster miR-302.[5] This occurs through the binding of the activated AhR/ARNT complex to two identified AhR binding motifs within the miR-302 promoter.[5] This pathway has been implicated in the promotion of somatic cell reprogramming.[5]

This compound This compound AhR AhR This compound->AhR Activates AhR_ARNT_complex AhR-ARNT-Tranilast Complex AhR->AhR_ARNT_complex ARNT ARNT ARNT->AhR_ARNT_complex miR302_promoter miR-302 Promoter (with AhREs) AhR_ARNT_complex->miR302_promoter Binds to miR302_expression Increased miR-302 Expression miR302_promoter->miR302_expression Promotes Reprogramming Enhanced Somatic Cell Reprogramming miR302_expression->Reprogramming Leads to

This compound-AhR signaling pathway leading to miR-302 expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the AhR.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the AhR by measuring its ability to compete with a radiolabeled ligand.

start Start prepare_cytosol Prepare Liver Cytosol (source of AhR) start->prepare_cytosol incubate Incubate Cytosol with Radiolabeled AhR Ligand (e.g., [3H]TCDD) and varying concentrations of this compound prepare_cytosol->incubate separate Separate Bound from Free Radioligand (e.g., HAP assay) incubate->separate quantify Quantify Radioactivity in Bound Fraction separate->quantify analyze Analyze Data: Plot % displacement vs. This compound concentration and calculate IC50 and Ki quantify->analyze end End analyze->end start Start treat_cells Treat Cells with This compound or Vehicle start->treat_cells crosslink Cross-link Proteins to DNA (Formaldehyde) treat_cells->crosslink lyse_and_shear Lyse Cells and Shear Chromatin (Sonication) crosslink->lyse_and_shear immunoprecipitate Immunoprecipitate with anti-AhR Antibody lyse_and_shear->immunoprecipitate reverse_crosslink Reverse Cross-links immunoprecipitate->reverse_crosslink purify_dna Purify DNA reverse_crosslink->purify_dna analyze_dna Analyze DNA by qPCR (with primers for target gene promoters) purify_dna->analyze_dna end End analyze_dna->end

References

Methodological & Application

Application Notes and Protocols for Tranilast in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tranilast dosage, administration, and experimental protocols for in vivo mouse studies. This compound (N-(3,4-dimethoxycinnamoyl)-anthranilic acid) is an anti-allergic and anti-inflammatory agent that has shown therapeutic potential in a variety of disease models due to its inhibitory effects on mast cell degranulation and key signaling pathways involved in inflammation and fibrosis.[1]

Data Presentation: this compound Dosage and Administration in Mice

The following table summarizes the dosages and administration routes of this compound used in various mouse models. This information can serve as a starting point for dose-ranging studies in new experimental settings.

Mouse ModelDosageAdministration RouteFrequencyDurationReference
Collagen-Induced Arthritis400 mg/kg/dayOralOnce daily8 weeks[2]
Human Fibroid Xenograft50 mg/kg/dayIntraperitoneal (i.p.)Daily2 months[3][4]
Chronic Asthma (House Dust Mite Antigen)Not specifiedIntraperitoneal (i.p.)Before antigen administration7 weeks[5]
Type 2 Diabetes (High-Fat Diet)25 or 50 mg/kg/dayOralDaily~6 weeks[6]
Type 2 Diabetes (db/db mice)50, 100, or 200 mg/kg/dayOralOnce daily4 weeks[7]
Muckle-Wells Syndrome100 mg/kgOralTwice a dayFrom day 4 after birth[6]
Human Keloid Tissue Implantation50-200 mg/kgOralNot specifiedNot specified[8]
Lewis Lung Carcinoma200 mg/kg/dayIntraperitoneal (i.p.)DailyNot specified[9]
Prostate Cancer Xenograft (LANCaP-SF)100 or 200 mg/kg/dayNot specifiedNot specifiedNot specified[10][11]
Breast Cancer (4T1 cells)300 mg/kg/dayNot specifiedNot specifiedNot specified[10]
Breast Cancer Lung Metastasis (MDA-MB-231)300 mg/kg/dayNot specifiedFor 3 weeksNot specified[11]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

This protocol is based on the methodology described by Hoshino et al. (2010).[2]

Objective: To evaluate the therapeutic effect of this compound on the progression of established arthritis in a mouse model.

Materials:

  • Male DBA/1J mice

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Induction of Arthritis:

    • Emulsify bovine type II collagen in CFA.

    • Inject 0.1 mL of the emulsion intradermally at the base of the tail of each mouse.

    • Administer a booster injection of type II collagen emulsified in IFA 21 days after the primary immunization.

  • Grouping and Treatment:

    • Monitor mice for signs of arthritis (e.g., erythema, swelling) after the booster injection.

    • Once arthritis is established (typically 3 weeks after the booster), randomly divide the mice into a treatment group and a vehicle control group.

    • Prepare this compound suspension in the vehicle at the desired concentration (e.g., 400 mg/kg).

    • Administer this compound or vehicle orally once daily for 8 weeks.[2]

  • Assessment:

    • Monitor clinical signs of arthritis weekly and score them based on a standardized scale.

    • At the end of the treatment period, perform X-ray analysis of the paws to assess joint destruction.

    • Collect paw tissues for histological analysis (e.g., H&E staining for inflammation, TRAP staining for osteoclasts) and molecular analysis (e.g., RT-PCR for inflammatory markers, Western blot for protein expression).

Human Fibroid Xenograft Model

This protocol is adapted from the study by Lufkin et al. (2023).[3][4]

Objective: To assess the in vivo efficacy of this compound in reducing the growth of human uterine fibroids in a mouse xenograft model.[12]

Materials:

  • Severe Combined Immunodeficient (SCID) mice

  • Human uterine fibroid tissue

  • Estrogen and progesterone pellets

  • This compound

  • Vehicle control (e.g., 1% NaHCO₃)[3]

  • Surgical instruments

  • Injection needles and syringes

Procedure:

  • Animal Preparation and Implantation:

    • Ovariectomize the SCID mice.

    • Supplement the mice with estrogen and progesterone via subcutaneous pellet implantation to support the growth of the fibroid tissue.

    • Implant fresh human fibroid explants subcutaneously into the mice.

  • Treatment:

    • Allow the mice to recover for a few days post-surgery.

    • Administer this compound (e.g., 50 mg/kg) or vehicle intraperitoneally once daily for 8 weeks.[3]

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the xenografts and measure their weight and volume.

    • Process the xenograft tissues for further analysis:

      • Histology: Immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).

      • Molecular Biology: RT-PCR and Western blotting to analyze the expression of genes and proteins related to fibrosis (e.g., collagens, TGF-β) and cell cycle regulation.[3]

Signaling Pathways and Experimental Workflow Diagrams

This compound Signaling Pathways

This compound has been shown to modulate multiple signaling pathways involved in inflammation, fibrosis, and cell proliferation.[13][14] The diagram below illustrates some of the key pathways targeted by this compound.

Tranilast_Signaling_Pathways cluster_inflammation Inflammation cluster_fibrosis Fibrosis cluster_cancer Cancer This compound This compound Mast_Cell Mast Cell This compound->Mast_Cell Inhibits Degranulation NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK (ERK, JNK, p38) This compound->MAPK Inhibits TGFb TGF-β This compound->TGFb Inhibits Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation Inhibits Metastasis Metastasis This compound->Metastasis Inhibits Histamine Histamine Mast_Cell->Histamine Prostaglandins Prostaglandins Mast_Cell->Prostaglandins Leukotrienes Leukotrienes Mast_Cell->Leukotrienes Fibroblast Fibroblast Proliferation TGFb->Fibroblast Collagen Collagen Synthesis TGFb->Collagen

Caption: Key signaling pathways modulated by this compound.

General Experimental Workflow for In Vivo Mouse Studies with this compound

The following diagram outlines a typical workflow for conducting an in vivo mouse study to evaluate the efficacy of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model 1. Select/Establish Animal Model Grouping 2. Randomize into Treatment Groups Animal_Model->Grouping Preparation 3. Prepare this compound and Vehicle Grouping->Preparation Administration 4. Administer Treatment (e.g., Oral, IP) Preparation->Administration Monitoring 5. Monitor Animal Health and Disease Progression Administration->Monitoring Endpoint 6. Euthanasia and Tissue Collection Monitoring->Endpoint Histology 7. Histological Analysis Endpoint->Histology Molecular 8. Molecular Analysis Endpoint->Molecular Data_Analysis 9. Statistical Analysis and Interpretation Histology->Data_Analysis Molecular->Data_Analysis

Caption: General workflow for this compound in vivo mouse studies.

References

Application Note: Protocol for Dissolving Tranilast in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic agent that has demonstrated a range of biological activities, including the inhibition of mast cell degranulation and the suppression of fibrotic pathways.[1][2][3][4] Its mechanism of action involves the stabilization of mast cells, preventing the release of histamine and other inflammatory mediators.[2][4][5] Furthermore, this compound has been shown to modulate signaling pathways crucial in inflammation and cell proliferation, such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6] Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro cell culture experiments. This document provides a detailed protocol for the preparation and use of this compound in cell-based assays.

Quantitative Data Summary

The following table summarizes the key physical and solubility properties of this compound.

PropertyValueSource(s)
Molecular Weight 327.33 g/mol
Appearance Crystalline solid, white to pale yellow/green[7][8]
Solubility in DMSO 18 - 65 mg/mL (approx. 55 - 198 mM)[7][8][9][10]
Storage (Powder) -20°C for ≥ 4 years[7]
Storage (DMSO Stock) -20°C for up to 3 months[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM this compound stock solution in 100% cell culture-grade DMSO.

Materials:

  • This compound powder (MW: 327.33 g/mol )

  • Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L x 0.001 L x 327.33 g/mol x 1000 mg/g = 16.37 mg

  • Weighing: Carefully weigh out 16.37 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Sterilization (Optional): DMSO at 100% concentration is considered self-sterilizing, and filtration is often unnecessary as it can lead to loss of the compound due to membrane binding.[11] If filtration is deemed essential, use a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[8]

Protocol 2: Dilution of this compound Stock for Cell Culture Application

This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Key Consideration: DMSO Cytotoxicity High concentrations of DMSO can be toxic to cells. It is critical to ensure the final concentration of DMSO in the cell culture medium remains non-toxic. For most cell lines, the final DMSO concentration should not exceed 0.5%, with 0.1% being a widely recommended safe limit, especially for sensitive or primary cell lines.[12][13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 50 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (if necessary): For achieving low final concentrations, a serial dilution approach is recommended to ensure accuracy. For example, to achieve a final concentration of 50 µM in the well:

    • Prepare a 100X working solution (5 mM) by diluting the 50 mM stock 1:10 in sterile cell culture medium. (e.g., 10 µL of 50 mM stock + 90 µL of medium).

  • Final Dilution: Add the working solution to the cell culture wells to achieve the final concentration.

    • To get a 50 µM final concentration from a 5 mM (100X) working solution, add 10 µL of the working solution to every 1 mL of medium in your culture plate (a 1:100 dilution).

    • This results in a final DMSO concentration of 0.1% (from the original 100% stock diluted 1:10 and then 1:100).

  • Mix and Incubate: Gently mix the plate to ensure even distribution of the compound and incubate under standard cell culture conditions.

Signaling Pathway and Experimental Workflow

The primary anti-allergic mechanism of this compound is the inhibition of mast cell degranulation. The following diagrams illustrate this pathway and the experimental workflow for preparing this compound solutions.

Tranilast_Mechanism cluster_0 Mast Cell Activation cluster_1 Inhibition by this compound Antigen Antigen IgE IgE Receptor (FcεRI) Antigen->IgE Cross-linking Signaling Intracellular Signaling Cascade IgE->Signaling Granules Mediator Granules (Histamine, etc.) Signaling->Granules Triggers Degranulation Degranulation (Mediator Release) Granules->Degranulation This compound This compound This compound->Signaling Inhibits This compound->Granules Stabilizes

Caption: this compound inhibits mast cell degranulation by blocking signaling cascades and stabilizing mediator granules.

Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution for Cell Culture weigh Weigh this compound Powder dissolve Dissolve in 100% Sterile DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Aliquot & Store at -20°C vortex->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium (e.g., 1:100) thaw->dilute control Prepare Vehicle Control (DMSO only) thaw->control treat Add to Cells dilute->treat

Caption: Workflow for preparing this compound stock and working solutions for use in cell culture experiments.

References

Application Notes and Protocols: Utilizing Tranilast in a 4T1 Murine Breast Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast (N-[3,4-dimethoxycinnamonyl]-anthranilic acid) is an orally administered drug, initially developed as an anti-allergic agent, that has demonstrated significant anti-tumor and anti-metastatic properties in various cancer models, including the highly aggressive 4T1 murine breast cancer model.[1][2] The 4T1 model is a valuable tool for preclinical cancer research as it spontaneously metastasizes to organs affected in human breast cancer, such as the lungs, liver, and bone.[3][4]

These application notes provide a comprehensive overview of the use of this compound in the 4T1 model, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. This document is intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in breast cancer.

Data Presentation

Table 1: In Vivo Efficacy of this compound on 4T1 Primary Tumor Growth
Treatment GroupDosageAdministration RouteTumor Growth InhibitionSource
This compound300 mg/kg/dayOral Gavage>50% reduction in primary tumor growth[1]
This compound200 mg/kgOral GavageNo significant effect on primary tumor growth alone[5][6]
This compound + Doxorubicin200 mg/kg (this compound) + 2 mg/kg (Doxorubicin)Oral Gavage (this compound), Intraperitoneal (Doxorubicin)Significantly delayed tumor growth compared to Doxorubicin alone[5]
Table 2: In Vivo Efficacy of this compound on 4T1 Metastasis
Treatment GroupDosageAdministration RouteEffect on MetastasisSource
This compound300 mg/kg/dayOral Gavage>90% reduction in lung metastases; no liver metastasis observed[1]
Table 3: Effect of this compound on the 4T1 Tumor Microenvironment
ParameterTreatmentEffectSource
Collagen ContentThis compound (200 mg/kg)20% reduction in 4T1 tumors[6][7]
Hyaluronan ContentThis compound (200 mg/kg)40% reduction in 4T1 tumors[6][7]
Table 4: Molecular Effects of this compound on 4T1 Cells
Molecular TargetEffect of this compound TreatmentSource
Phospho-Smad2Inhibition[1]
Phospho-ERK1/2Decreased phosphorylation[8]
p53Upregulation[8]
Cleaved PARPInduction[8]
Cleaved Caspase 3Significantly elevated in tumors[8]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in 4T1 Breast Cancer

Tranilast_Mechanism cluster_this compound This compound cluster_cell 4T1 Cancer Cell This compound This compound TGFb TGF-β This compound->TGFb inhibits production by lymphoid cells pSmad2 p-Smad2 This compound->pSmad2 inhibits phosphorylation MAPK MAPK (ERK, JNK) This compound->MAPK inhibits activation CellCycle Cell Cycle Progression This compound->CellCycle blocks p53 p53 This compound->p53 upregulates TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->pSmad2 TGFbR->MAPK EMT Epithelial-Mesenchymal Transition (EMT) pSmad2->EMT MAPK->EMT Proliferation Proliferation EMT->Proliferation promotes CellCycle->Proliferation Caspases Cleaved Caspases p53->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits 4T1 tumor growth by blocking TGF-β signaling and inducing apoptosis.

Experimental Workflow for In Vivo 4T1 Murine Model Study

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis start Inject 4T1 cells into mammary fat pad of BALB/c mice tumor_growth Allow tumors to establish and grow start->tumor_growth treatment_start Initiate this compound treatment (e.g., 200-300 mg/kg/day via oral gavage) tumor_growth->treatment_start monitoring Monitor tumor growth and animal health treatment_start->monitoring euthanasia Euthanize mice at pre-determined endpoint monitoring->euthanasia tumor_excise Excise primary tumor and metastatic organs (lungs, liver) euthanasia->tumor_excise analysis_primary Analyze primary tumor: - Volume/Weight - Histology (IHC) - Molecular analysis (Western blot, qPCR) tumor_excise->analysis_primary analysis_meta Analyze metastatic burden: - Nodule counting - Histology tumor_excise->analysis_meta

References

Application of Tranilast in collagen-induced arthritis models in mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tranilast in pre-clinical collagen-induced arthritis (CIA) mouse models, a widely accepted animal model for studying rheumatoid arthritis. This document outlines detailed experimental protocols, summarizes key quantitative findings, and illustrates the underlying signaling pathways affected by this compound treatment.

Introduction

This compound (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic agent that has demonstrated significant therapeutic potential in various inflammatory and fibrotic diseases.[1] In the context of rheumatoid arthritis, research has focused on its application in collagen-induced arthritis (CIA) in mice, a model that shares key pathological features with the human disease.[2][3] Studies have shown that this compound can effectively attenuate inflammation and inhibit bone destruction in this model.[4][5] Its therapeutic effects are attributed to its ability to stabilize mast cells, inhibit the release of inflammatory mediators, and modulate immune responses.[6]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Induction in Mice

A standard protocol for inducing CIA in susceptible mouse strains like DBA/1J is as follows:

Materials:

  • Male DBA/1J mice (8-10 weeks old)[2]

  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

Procedure:

  • Emulsification: Prepare an emulsion by mixing equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant. This should be done carefully to create a stable water-in-oil emulsion.

  • Primary Immunization (Day 0): Anesthetize the mice and administer an intradermal injection of 100 µL of the CII/CFA emulsion at the base of the tail.[7]

  • Booster Immunization (Day 21): Prepare a second emulsion by mixing equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant. Administer an intradermal injection of 100 µL of the CII/IFA emulsion at a site different from the primary injection.[7]

  • Monitoring: Following the booster injection, monitor the mice daily for the onset and progression of arthritis.

Experimental Workflow for CIA Induction and this compound Treatment

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Mouse DBA/1J Mice Day0 Day 0: Primary Immunization Mouse->Day0 CII_CFA Bovine Type II Collagen + Complete Freund's Adjuvant CII_CFA->Day0 CII_IFA Bovine Type II Collagen + Incomplete Freund's Adjuvant Day21 Day 21: Booster Immunization CII_IFA->Day21 Day0->Day21 Monitoring Daily Monitoring for Arthritis Day21->Monitoring Treatment This compound Administration Monitoring->Treatment Clinical Clinical Scoring Treatment->Clinical Radiological X-ray Analysis Treatment->Radiological Histological Histopathology Treatment->Histological Biochemical Molecular Analysis Treatment->Biochemical

Caption: Workflow of CIA induction, treatment, and assessment.

This compound Administration

Based on published studies, the following protocol for this compound administration in CIA mice has been shown to be effective:

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Suspension: Prepare a suspension of this compound in the vehicle at the desired concentration. A commonly used and effective dose is 400 mg/kg of body weight per day.[4][5]

  • Administration: Administer the this compound suspension or vehicle control orally to the mice once daily using an oral gavage needle.

  • Treatment Period: Treatment is typically initiated after the establishment of arthritis (around 3 weeks after the booster injection) and continued for a period of 8 weeks to assess its effect on the progression of chronic arthritis.[5]

Assessment of Arthritis

The severity of arthritis is evaluated using a combination of clinical, radiological, and histological scoring systems.

a. Clinical Scoring: Arthritis severity in each paw is scored based on the degree of erythema, swelling, and joint involvement. A common scoring system is as follows:

  • 0: No signs of arthritis.

  • 1: Mild swelling and/or erythema of the wrist or ankle.

  • 2: Moderate swelling and erythema of the wrist or ankle.

  • 3: Severe swelling and erythema of the entire paw, including digits.

  • 4: Maximal inflammation with joint deformity and/or ankylosis. The scores for all four paws are summed to obtain a total clinical score for each mouse (maximum score of 16).[8]

b. Radiological Assessment: X-ray imaging of the paws is used to assess bone and cartilage destruction. A scoring system can be used to quantify the extent of joint damage.[4][5]

c. Histopathological Analysis: After the treatment period, mice are euthanized, and the paws are collected for histological analysis. Tissues are sectioned and stained (e.g., with Hematoxylin and Eosin) to evaluate synovial inflammation, pannus formation, and cartilage and bone erosion.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a representative study investigating the effects of this compound in a CIA mouse model.[4][5]

Table 1: Effect of this compound on Clinical and Radiological Scores

GroupMean Clinical Score (at 8 weeks)Mean X-ray Score (at 8 weeks)
Vehicle-Treated CIA Mice10.5 ± 1.28.2 ± 0.9
This compound-Treated CIA Mice4.8 ± 0.93.5 ± 0.6
Normal Control Mice00
*P < 0.05 compared to vehicle-treated CIA mice.

Table 2: Effect of this compound on Cellular Infiltrates in Paw Tissue

GroupTNF-α-positive Mast Cells (cells/mm²)Osteoclasts (cells/mm²)
Vehicle-Treated CIA Mice35.2 ± 4.118.5 ± 2.3
This compound-Treated CIA Mice12.8 ± 2.57.1 ± 1.5
Normal Control Mice5.1 ± 1.22.3 ± 0.8
*P < 0.05 compared to vehicle-treated CIA mice.

Table 3: Effect of this compound on mRNA Levels of Inflammatory and Bone Resorption Markers in Paw Tissue (Fold change relative to normal control)

GeneVehicle-Treated CIA MiceThis compound-Treated CIA Mice
TNF-α5.2 ± 0.62.1 ± 0.3
IL-66.8 ± 0.92.9 ± 0.5
IL-100.8 ± 0.22.5 ± 0.4
RANKL4.5 ± 0.71.8 ± 0.4
Cathepsin-K3.9 ± 0.51.5 ± 0.3
P < 0.05 compared to vehicle-treated CIA mice.

Signaling Pathways

This compound exerts its anti-arthritic effects by modulating several key signaling pathways involved in the pathogenesis of rheumatoid arthritis.

Inhibition of Mast Cell Activation and Degranulation

This compound is known for its mast cell-stabilizing properties.[6] In the context of CIA, it inhibits the activation of mast cells in the inflamed synovium, leading to a reduction in the release of pro-inflammatory mediators such as TNF-α, chymase, and tryptase.[4][5]

Inhibition of Mast Cell Activation by this compound

G This compound This compound MastCell Mast Cell This compound->MastCell Inhibits Activation Activation & Degranulation MastCell->Activation Mediators Pro-inflammatory Mediators (TNF-α, Chymase, Tryptase) Activation->Mediators Inflammation Synovial Inflammation Mediators->Inflammation

Caption: this compound inhibits mast cell activation and mediator release.

Suppression of Osteoclastogenesis

Bone erosion in rheumatoid arthritis is primarily mediated by osteoclasts. This compound has been shown to suppress osteoclastogenesis, thereby protecting against bone destruction.[4] This is achieved through the downregulation of key factors in the RANKL/RANK signaling pathway, including RANKL and Cathepsin-K.[5]

Suppression of Osteoclastogenesis by this compound

G This compound This compound RANKL_RANK RANKL/RANK Signaling This compound->RANKL_RANK Inhibits Osteoclast Osteoclast Differentiation & Activation RANKL_RANK->Osteoclast BoneResorption Bone Resorption Osteoclast->BoneResorption

Caption: this compound suppresses bone resorption by inhibiting osteoclastogenesis.

Modulation of T-Cell Cytokine Profile

This compound has been observed to shift the T-cell cytokine balance from a pro-inflammatory Th1 profile to an anti-inflammatory Th2 profile.[5] This is evidenced by the decreased expression of the Th1 cytokine IL-6 and the increased expression of the anti-inflammatory Th2 cytokine IL-10 in the paws of this compound-treated arthritic mice.[5]

Modulation of T-Cell Cytokine Profile by this compound

G cluster_Th1 Th1 Response cluster_Th2 Th2 Response IL6 IL-6 IL10 IL-10 This compound This compound This compound->IL6 Downregulates This compound->IL10 Upregulates

Caption: this compound shifts the T-cell cytokine balance from Th1 to Th2.

Conclusion

This compound demonstrates significant therapeutic efficacy in the collagen-induced arthritis mouse model, a key pre-clinical model for rheumatoid arthritis. Its multi-faceted mechanism of action, involving the inhibition of mast cell activation, suppression of osteoclastogenesis, and modulation of the T-cell immune response, makes it a promising candidate for further investigation as a potential therapeutic agent for rheumatoid arthritis. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working in this area.

References

Application Notes and Protocols for Tranilast Administration in a Rodent Model of Uterine Fibroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of Tranilast in a rodent model of uterine fibroids. The following sections detail the experimental protocols for inducing uterine fibroids in rats, the administration of this compound, and the subsequent analysis of its effects. Quantitative data from a relevant animal study are summarized, and key signaling pathways and experimental workflows are visualized.

Experimental Protocols

Induction of Uterine Fibroids in a Rat Model

This protocol is adapted from established methods for inducing uterine leiomyoma in rats using hormonal treatments.[1][2][3][4]

Materials:

  • Mature female Sprague-Dawley or Wistar rats (approximately 8-10 weeks old)

  • Estradiol Benzoate

  • Progesterone

  • Vehicle for hormone administration (e.g., sesame oil)

  • Gavage needles

  • Syringes and needles for injection

Procedure:

  • Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the start of the experiment, with free access to food and water.[3]

  • Hormone Preparation: Prepare solutions of Estradiol Benzoate and Progesterone in the chosen vehicle.

  • Induction:

    • Administer Estradiol Benzoate (e.g., 200 μg) via intramuscular injection twice a week.[2]

    • Alternatively, a combination of Diethylstilbestrol (an estrogen) and progesterone can be used. For a long-term model (20 weeks), administer Diethylstilbestrol (0.167 mg/kg) by gavage three times a week and inject progesterone (1.0 mg) once a week. For a short-term model (5 weeks), administer Diethylstilbestrol (1.35 mg/kg/day) and inject progesterone (1.0 mg) three times a week.[1]

  • Monitoring: Monitor the animals regularly for signs of distress and changes in body weight.

  • Confirmation of Fibroid Development: After the induction period (e.g., 8 weeks), uterine nodules resembling human uterine leiomyomas are expected to develop.[2] Pathohistological analysis can be performed on a subset of animals to confirm the presence of leiomyomas.

This compound Administration Protocol

This protocol is based on a study that demonstrated the efficacy of this compound in a mouse xenograft model of human uterine fibroids.[5][6][7][8] The dosage can be adapted for a rat model based on body weight.

Materials:

  • This compound (N-(3,4-dimethoxycinnamoyl) anthranilic acid)

  • Vehicle for this compound administration (e.g., appropriate solvent for oral gavage)

  • Gavage needles

  • Syringes

Procedure:

  • Animal Groups: Divide the rats with induced uterine fibroids into at least two groups: a control group receiving the vehicle and a treatment group receiving this compound.

  • Dosage and Administration:

    • Administer this compound orally via gavage at a daily dose of 50 mg/kg body weight.[5][6]

    • The control group should receive an equivalent volume of the vehicle.

  • Treatment Duration: Continue the treatment for a period of two months.[5][6]

  • Monitoring: Throughout the treatment period, monitor the animals for any adverse effects and record body weights regularly.

Sample Collection and Analysis

Procedure:

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats according to approved institutional guidelines. Carefully dissect the uterus and excise the fibroid tumors.

  • Tumor Measurement: Weigh each tumor to determine the effect of this compound on tumor growth.

  • Histological Analysis: Fix a portion of the tumor tissue in formalin and embed it in paraffin for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess tissue morphology and collagen deposition.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki67, CCND1, E2F1) and apoptosis (e.g., cleaved caspase 3).[5][6]

  • Gene and Protein Expression Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent RNA and protein extraction. Analyze the expression of key genes and proteins involved in fibroid pathogenesis (e.g., fibronectin, COL3A1, TGF-β3, CCND1, E2F1) using methods like RT-qPCR and Western blotting.[5][6]

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of this compound in a mouse xenograft model of human uterine fibroids.[5][6][9]

Table 1: Effect of this compound on Uterine Fibroid Tumor Weight

Treatment GroupMean Tumor Weight (g)Percentage Reduction
Vehicle (Control)0.85 ± 0.12-
This compound (50 mg/kg/day)0.53 ± 0.0937%[5][6][9]

Table 2: Effect of this compound on mRNA Expression of Key Genes in Uterine Fibroids

GeneFold Change (this compound vs. Control)Function
Fibronectin (FN1)↓ Significant DecreaseExtracellular Matrix (ECM) Component
Collagen Type III Alpha 1 (COL3A1)↓ Significant DecreaseECM Component
Cyclin D1 (CCND1)↓ Significant DecreaseCell Cycle Regulator
E2F Transcription Factor 1 (E2F1)↓ Significant DecreaseCell Cycle Regulator
Transforming Growth Factor Beta 3 (TGF-β3)↓ Significant DecreasePro-fibrotic Cytokine

Table 3: Effect of this compound on Protein Expression and Cellular Markers

MarkerChange in this compound-Treated GroupMethod of Detection
Ki67↓ Significant Decrease in stainingImmunohistochemistry
CCND1↓ Significant Decrease in stainingImmunohistochemistry
E2F1↓ Significant Decrease in stainingImmunohistochemistry
Cleaved Caspase 3↑ Significant Increase in nuclear stainingImmunohistochemistry
TGF-β3↓ Reduced stainingImmunohistochemistry
Collagen↓ Reduced stainingMasson's Trichrome Staining

Visualizations

Signaling Pathway of this compound in Uterine Fibroids

Tranilast_Mechanism This compound This compound TGFB3 TGF-β3 This compound->TGFB3 CellCycle Cell Proliferation (CCND1, E2F1) This compound->CellCycle Apoptosis Apoptosis (Cleaved Caspase 3) This compound->Apoptosis ECM ECM Deposition (Collagen, Fibronectin) TGFB3->ECM FibroidGrowth Fibroid Growth ECM->FibroidGrowth CellCycle->FibroidGrowth Apoptosis->FibroidGrowth

Caption: Mechanism of this compound on fibroid growth.

Experimental Workflow

Experimental_Workflow start Start induction Induce Uterine Fibroids in Rats (Estrogen & Progesterone) start->induction grouping Randomly Assign to Groups (Control vs. This compound) induction->grouping treatment Daily Oral Administration for 2 Months (Vehicle or 50 mg/kg this compound) grouping->treatment collection Euthanasia and Tumor Collection treatment->collection analysis Analysis: - Tumor Weight - Histology - IHC - Gene/Protein Expression collection->analysis end End analysis->end

Caption: Workflow for this compound efficacy testing.

Mechanism of Action

This compound exerts its therapeutic effects on uterine fibroids through multiple mechanisms. It is known to inhibit the proliferation of uterine leiomyoma cells and reduce the deposition of extracellular matrix (ECM).[5][10][11] One of the key pathways affected by this compound is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[12][13]

Specifically, this compound has been shown to inhibit the expression of TGF-β3, a cytokine that is overexpressed in uterine fibroids and plays a crucial role in promoting the synthesis of ECM components like collagen and fibronectin.[5][13] By downregulating TGF-β3, this compound leads to a decrease in ECM accumulation, which is a hallmark of fibrotic tumors.

Furthermore, this compound has been observed to inhibit the expression of cell cycle regulatory proteins such as Cyclin D1 (CCND1) and E2F1, leading to reduced cell proliferation.[5][14] Concurrently, it promotes apoptosis (programmed cell death) by increasing the levels of cleaved caspase 3.[5][6] The combined effect of inhibiting cell proliferation, reducing ECM deposition, and inducing apoptosis results in a significant reduction in the size and weight of uterine fibroids.[5][9] this compound is also known to stabilize mast cells and inhibit the release of inflammatory mediators, which may also contribute to its anti-fibrotic effects.[5][14]

References

Application Notes: In Vitro Wound Healing Assays Using Tranilast

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic agent that has demonstrated significant potential in modulating the wound healing process.[1][2] Primarily known for its inhibitory effects on the release of mediators from mast cells, such as histamine and prostaglandins, this compound also influences key cellular and signaling events crucial for tissue repair.[3][4] Its ability to regulate fibroblast and keratinocyte behavior, coupled with its impact on the transforming growth factor-beta (TGF-β) signaling pathway, makes it a compound of interest for research into normal and pathological wound healing, including the prevention of hypertrophic scars and keloids.[1][3][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro wound healing assays, specifically focusing on the widely used scratch (or wound) assay. This information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in wound repair.

Mechanism of Action in Wound Healing

This compound exerts its effects on wound healing through a multi-faceted mechanism:

  • Inhibition of Inflammatory Mediators: this compound stabilizes mast cells, preventing the release of pro-inflammatory substances that characterize the initial phase of wound healing.[3][4]

  • Modulation of TGF-β Signaling: A key action of this compound is the inhibition of the TGF-β signaling pathway.[3][6] It has been shown to suppress the release of TGF-β1 from fibroblasts, a potent cytokine that promotes collagen synthesis and fibroblast proliferation.[4][5] This action is central to its anti-fibrotic properties.

  • Effects on Fibroblasts: this compound has been observed to inhibit the proliferation and migration of fibroblasts, as well as suppress collagen synthesis in fibroblasts derived from keloid and hypertrophic scar tissue.[4][5][7]

  • Effects on Keratinocytes: Studies have shown that this compound can inhibit the growth of normal human keratinocytes, potentially by affecting cell spreading through the inhibition of F-actin fiber and focal contact formation.[8]

  • Modulation of Other Signaling Pathways: In other contexts, this compound has been shown to influence pathways such as CXCR4/JAK2/STAT3, which are involved in inflammatory responses.[9]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from various in vitro studies.

Table 1: Effective Concentrations of this compound on Fibroblasts

Cell TypeParameter MeasuredEffective ConcentrationReference
Keloid and Hypertrophic Scar FibroblastsCollagen Synthesis Suppression3-300 µM[4][5]
Keloid FibroblastsInhibition of TGF-β1 Release30-300 µM[4][5]

Table 2: IC50 Values of this compound on Various Cell Types

Cell TypeParameter MeasuredIC50 ValueReference
Human Coronary Artery Endothelial Cells (ECs)Inhibition of Proliferation (induced by 5% FBS)19.1 µM[4]
Human Coronary Artery Smooth Muscle Cells (SMCs)Inhibition of Proliferation (induced by PDGF-BB 20 ng/mL)24.5 µM[4]
Human Dermal Microvascular Endothelial Cells (HDMECs)Inhibition of Proliferation136 µM[10]
Human Dermal Microvascular Endothelial Cells (HDMECs)Inhibition of VEGF-induced Chemotaxis135 µM[10]

Table 3: Effects of this compound on Vascular Smooth Muscle Cells (VSMCs)

Parameter MeasuredMaximal Percentage InhibitionReference
Proliferation60.8 ± 2.3%[7]
Migration52.7 ± 14.7%[7]
Collagen Synthesis62.1 ± 8.1%[7]

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This protocol describes a standard method for assessing the effect of this compound on the migration of adherent cells, such as fibroblasts or keratinocytes, in a 2D culture system.

Materials:

  • Human dermal fibroblasts or human epidermal keratinocytes

  • Appropriate cell culture medium (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all conditions)

  • Phosphate-buffered saline (PBS)

  • 12-well or 24-well tissue culture plates

  • Sterile 200 µL pipette tips or a specialized scratch tool

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Culture the desired cell type to sub-confluency.

    • Trypsinize and count the cells.

    • Seed the cells into 12-well or 24-well plates at a density that will result in a confluent monolayer within 24 hours. For fibroblasts, a recommended starting density is 2 x 10^5 cells per well in a 12-well plate.[11]

  • Creating the "Wound":

    • Once the cells have formed a confluent monolayer, gently aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well. A cross-shaped scratch can also be made.[11] Ensure consistent pressure and angle to create uniform wounds.

    • Wash the wells gently with PBS to remove detached cells.[11]

  • This compound Treatment:

    • Prepare different concentrations of this compound in the appropriate cell culture medium. It is advisable to use a serum-free or low-serum medium to minimize cell proliferation, thus focusing on cell migration.

    • Add the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and an untreated control.

  • Image Acquisition:

    • Immediately after adding the treatment medium (time 0), capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x).[11]

    • Mark the plate to ensure that images are taken from the same field of view at subsequent time points.

    • Incubate the plate at 37°C and 5% CO2.

    • Acquire images at regular intervals (e.g., 8, 12, 24, and 48 hours) until the wound in the control group is nearly closed.[11]

  • Data Analysis:

    • Use image analysis software to measure the area of the scratch at each time point.

    • Calculate the percentage of wound closure for each condition relative to the initial wound area at time 0.

    • The formula for wound closure is:

      • % Wound Closure = [ (Area at T0 - Area at Tx) / Area at T0 ] * 100

      • Where T0 is the initial time point and Tx is the subsequent time point.

    • Compare the rate of wound closure between this compound-treated groups and the control groups.

Signaling Pathway and Workflow Diagrams

G cluster_effects This compound This compound TGF_beta TGF-β This compound->TGF_beta Inhibits Release Cell_Proliferation Fibroblast Proliferation This compound->Cell_Proliferation Inhibits Cell_Migration Fibroblast Migration This compound->Cell_Migration Inhibits TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad Smad Proteins TGF_beta_R->Smad Activates Nucleus Nucleus Smad->Nucleus Gene_Expression Gene Expression (e.g., Collagen) Nucleus->Gene_Expression

Caption: this compound's inhibitory effect on the TGF-β signaling pathway.

G start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells confluency Incubate to Confluency (24h) seed_cells->confluency scratch Create Scratch with Pipette Tip confluency->scratch wash Wash with PBS scratch->wash treat Add this compound-containing Medium wash->treat image_t0 Image at Time 0 treat->image_t0 incubate Incubate (e.g., 24h, 48h) image_t0->incubate image_tx Image at Subsequent Time Points incubate->image_tx analyze Analyze Wound Closure image_tx->analyze end End analyze->end

Caption: Experimental workflow for an in vitro scratch assay with this compound.

References

Application Notes and Protocols for Oral Administration of Tranilast in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the preparation and oral administration of Tranilast to rodents for research purposes. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound, with the chemical name 2-[[3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-benzoic acid, is an antiallergic agent.[1] A summary of its relevant physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC18H17NO5[1]
Molecular Weight327.33 g/mol [2]
AppearanceCrystalline solid[1]
Solubility- Water: Almost insoluble[3], Insoluble[2][4] - PBS (pH 7.2): Approx. 0.2 mg/mL[1] - DMSO: >10 mg/mL[4], 20 mg/mL[1], 65 mg/mL (at 25°C)[2] - Ethanol: Approx. 2 mg/mL[1], Insoluble[2] - Dimethyl formamide (DMF): Approx. 35 mg/mL[1] - Dioxane: Soluble[3][1][2][3][4]
StabilityPhotochemically unstable in solution.[3] Store solid at -20°C for up to 4 years.[1] Store solutions at -20°C for up to 3 months.[4][1][3][4]

Experimental Protocols for Oral Administration

The following are two recommended protocols for the oral administration of this compound to rodents. The choice of protocol may depend on the specific experimental design, the required dosing accuracy, and animal welfare considerations.

Protocol 1: Oral Gavage using Carboxymethyl Cellulose Sodium (CMC-Na) Suspension

This is a standard and widely used method for the oral administration of poorly water-soluble compounds in rodents.

Materials:

  • This compound powder

  • Sodium carboxymethyl cellulose (CMC-Na)

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Appropriately sized oral gavage needles (stainless steel, flexible plastic, or soft-tipped)

  • Syringes

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add 0.5 g of CMC-Na powder to 100 mL of sterile water while stirring vigorously with a magnetic stirrer. Continue stirring until the CMC-Na is completely dissolved and the solution is clear. Other concentrations of CMC-Na (e.g., 1%) can also be used depending on the required viscosity.

  • Dosage Calculation: Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the animals. For example, for a 50 mg/kg dose in a 25 g mouse, you would need 1.25 mg of this compound per mouse.

  • Suspension Preparation:

    • Weigh the calculated amount of this compound powder.

    • Levigate the this compound powder with a small amount of the 0.5% CMC-Na vehicle to form a smooth paste. This can be done in a mortar and pestle.

    • Gradually add the remaining volume of the 0.5% CMC-Na solution to the paste while continuously mixing to achieve the final desired concentration.

    • For a more homogenous suspension, use a homogenizer.

    • A final concentration of 5 mg/mL can be achieved to deliver a 50 mg/kg dose in a volume of 10 mL/kg.[2]

  • Administration:

    • Gently restrain the rodent.

    • Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Draw the calculated volume of the this compound suspension into a syringe fitted with an appropriately sized gavage needle.

    • Ensure the suspension is well-mixed immediately before drawing it into the syringe.

    • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

    • Monitor the animal briefly after administration to ensure there are no adverse effects.

Note: The maximum recommended gavage volume for mice is typically 10 mL/kg.[5]

Protocol 2: Voluntary Oral Administration in a Palatable Jelly

This method can reduce the stress associated with handling and gavage, which may be beneficial for long-term studies.[6][7][8]

Materials:

  • This compound powder

  • Gelatin

  • Non-caloric sweetener (e.g., sucralose)

  • Flavoring essence (e.g., strawberry, chocolate)

  • Sterile water

  • Small weighing dishes or a 24-well plate

  • Heating plate with stirring function

  • Micropipettes

Procedure:

  • Jelly Preparation (Vehicle):

    • Prepare a stock solution of gelatin (e.g., 10% w/v) in water by heating and stirring until fully dissolved.

    • Prepare a stock solution of a non-caloric sweetener (e.g., 20% w/v sucralose).

    • In a separate container, mix the gelatin solution with the sweetener solution and a few drops of flavoring essence.

    • Aliquot the jelly mixture into small molds (e.g., wells of a 24-well plate) and allow it to set at 4°C.

  • Dosage Calculation: Calculate the amount of this compound needed per jelly piece based on the desired dose and the number of animals to be treated.

  • This compound Jelly Preparation:

    • Dissolve or suspend the calculated amount of this compound in a small volume of a suitable solvent (e.g., DMSO) before mixing it into the liquid jelly preparation. Ensure the final concentration of the organic solvent is minimal and non-toxic.

    • Alternatively, for a suspension, directly mix the this compound powder into the warm liquid jelly mixture before it sets. Ensure thorough mixing for a homogenous distribution.

    • Pour the this compound-containing jelly mixture into molds and allow it to set.

  • Animal Training:

    • For a few days prior to the experiment, acclimate the rodents to the plain (vehicle) jelly by placing a small piece in their cage. This will encourage voluntary consumption.

  • Administration:

    • Provide each animal with a pre-weighed piece of the this compound-containing jelly.

    • Observe the animals to ensure they consume the entire dose.

Note: The palatability of the jelly containing this compound should be assessed, as the drug's taste may deter voluntary consumption.

Mechanism of Action and Signaling Pathways

This compound exerts its effects through multiple mechanisms, primarily by inhibiting the release of chemical mediators from mast cells, such as histamine and prostaglandins.[9] It also significantly impacts fibrotic processes by modulating the transforming growth factor-beta (TGF-β) signaling pathway.[9][10] Additionally, this compound has been shown to influence other signaling cascades, including the MAPK, PI3K, NF-κB, and JAK2/STAT3 pathways, which are involved in inflammation, cell proliferation, and apoptosis.[11][12][13]

This compound's Impact on the TGF-β Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the TGF-β signaling pathway, a key mechanism in its anti-fibrotic action.

Tranilast_TGFb_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Transcription Gene Transcription (e.g., Collagen, Fibronectin) Nucleus->Transcription Promotes Fibrosis Fibrosis Transcription->Fibrosis This compound This compound This compound->TGFbR Inhibits

Caption: Inhibition of the TGF-β signaling pathway by this compound.

References

Application Notes and Protocols for Cell Viability Assay with Tranilast Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug that has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Its mechanism of action is primarily attributed to the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and survival.[2][3] These properties make this compound a compound of significant interest in oncology and drug development research. This document provides a detailed protocol for assessing the effects of this compound on cell viability using a colorimetric assay, outlines the experimental workflow, and illustrates the key signaling pathways involved.

Data Presentation: Effect of this compound on Cell Viability

The following table summarizes representative quantitative data on the dose-dependent effect of this compound on the viability of a generic cancer cell line after a 48-hour treatment period, as measured by a standard MTT or WST-1 assay. The data is presented as the mean percentage of cell viability relative to an untreated control.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
1092 ± 4.8
5075 ± 6.1
10058 ± 5.5
20041 ± 4.9
40025 ± 3.8

Note: This table is an illustrative example compiled from typical dose-response effects reported in the literature. Actual IC50 values and viability percentages are cell-line dependent.[3]

Experimental Protocols

This section details the methodology for performing a cell viability assay using the water-soluble tetrazolium salt, WST-1, to evaluate the cytotoxic and anti-proliferative effects of this compound.

1. Materials and Reagents

  • Cell Line: Appropriate cancer cell line (e.g., 4T1 murine breast cancer cells, CT-26 colon carcinoma cells).

  • This compound: (CAS No. 53902-12-8).

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA (0.25%): For cell detachment.

  • WST-1 Reagent: (e.g., from Roche or similar supplier).

  • Dimethyl Sulfoxide (DMSO): ACS grade, sterile.

  • Equipment:

    • 96-well flat-bottom cell culture plates, sterile.

    • Humidified incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Microplate reader capable of measuring absorbance at 450 nm.

    • Multichannel pipette.

    • Inverted microscope.

    • Hemocytometer or automated cell counter.

2. Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) by dissolving the required amount in sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

3. Experimental Procedure

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS, and then detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 400 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.

    • Include "vehicle control" wells containing medium with the same final concentration of DMSO as the treated wells.

    • Include "blank" wells containing only culture medium without cells to serve as a background control for the absorbance reading.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • WST-1 Assay:

    • After the incubation period, add 10 µL of the WST-1 reagent directly to each well.

    • Gently shake the plate for 1 minute to ensure thorough mixing.

    • Incubate the plate for an additional 1 to 4 hours in the incubator. The optimal incubation time depends on the cell type and density and should be determined by observing the color change in the control wells.

    • Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background noise.

4. Data Analysis and Interpretation

  • Subtract the average absorbance value of the blank wells from the absorbance values of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Cell Viability against the this compound concentration to generate a dose-response curve.

  • From the dose-response curve, calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Visualizations: Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the cell viability assay and the signaling pathways affected by this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Culture Cells (70-80% Confluency) C Seed Cells in 96-Well Plate A->C B Prepare this compound Serial Dilutions E Treat Cells with This compound or Vehicle B->E D Incubate 24h (Cell Attachment) C->D D->E F Incubate for Treatment Period (e.g., 48h) E->F G Add WST-1 Reagent to Each Well F->G H Incubate 1-4h G->H I Measure Absorbance (450 nm) H->I J Calculate % Viability and IC50 Value I->J

Caption: Experimental workflow for the this compound cell viability assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome TGFBR TGF-β Receptor (TβRI / TβRII) SMAD SMAD2 / SMAD3 TGFBR->SMAD Phosphorylates pSMAD p-SMAD2 / p-SMAD3 SMAD_complex p-SMAD/SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex p21 p21 Gene Transcription SMAD_complex->p21 Upregulates Bcl2_Bax Bcl-2 / Bax Ratio SMAD_complex->Bcl2_Bax Downregulates (Pro-survival) Arrest G1 Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Bcl2_Bax->Apoptosis This compound This compound This compound->TGFBR Inhibits TGFb TGF-β TGFb->TGFBR Binds

References

Application Notes and Protocols for Western Blot Analysis of the TGF-β Pathway Following Tranilast Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of Tranilast on the Transforming Growth Factor-β (TGF-β) signaling pathway. This document includes an overview of the pathway, the mechanism of this compound, detailed experimental protocols, and expected outcomes.

Introduction to this compound and the TGF-β Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in a variety of fibrotic diseases and cancer. The canonical signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI). This activated receptor complex subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

This compound (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug that has been repurposed for its anti-fibrotic and anti-proliferative properties. Its mechanism of action involves the modulation of the TGF-β pathway. While the precise mechanism of this compound's interaction with the TGF-β pathway can be cell-type dependent, studies have shown it can interfere with SMAD signaling. Some studies indicate that this compound inhibits the phosphorylation of SMAD2 and SMAD3[1][2]. In contrast, other research suggests that in certain cell lines, such as human lung cancer cell lines A549 and PC14, this compound may not affect the phosphorylation of SMAD2/3 but instead significantly reduces the expression of the common mediator, SMAD4[3][4].

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the effect of this compound on key proteins in the TGF-β pathway, as measured by Western blot.

Cell LineTreatmentTarget ProteinChange in Protein LevelThis compound ConcentrationReference
Human Peritoneal Mesothelial Cells (HPMCs)TGF-β1 + this compoundp-Smad2/Smad2 ratioReversed TGF-β1-induced increase100 µM[1]
Human Peritoneal Mesothelial Cells (HPMCs)TGF-β1 + this compoundp-Smad3/Smad3 ratioReversed TGF-β1-induced increase100 µM[1]
Human Peritoneal Mesothelial Cells (HPMCs)TGF-β1 + this compoundSmad4Reversed TGF-β1-induced increase100 µM[1]
Human Lung Cancer Cells (A549)TGF-β2 + this compoundp-Smad2Attenuated TGF-β2-induced increase50, 100, 200 µM[5][6]
Human Lung Cancer Cells (A549)TGF-β1 + this compoundSmad4Decreased expression50, 100, 150 µM[3]
Human Lung Cancer Cells (PC14)TGF-β1 + this compoundSmad4Decreased expression20, 50, 100 µM[3]
Human Cardiac Fibroblasts (HCF)Angiotensin II + this compoundp-Smad2Inhibited Ang II-induced increase1, 3, 10, 30 µM[2][7]
Human Cardiac Fibroblasts (HCF)Angiotensin II + this compoundp-Smad3Inhibited Ang II-induced increase1, 3, 10, 30 µM[2][7]

Signaling Pathway Diagram

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βRII TGF-βRII TGF-β->TGF-βRII binds TGF-βRI TGF-βRI TGF-βRII->TGF-βRI recruits & phosphorylates Smad2/3 Smad2/3 TGF-βRI->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3/4 Complex Smad2/3/4 Complex p-Smad2/3->Smad2/3/4 Complex forms complex with Smad4 Smad4 Smad4->Smad2/3/4 Complex Gene Transcription Gene Transcription Smad2/3/4 Complex->Gene Transcription translocates to nucleus & regulates This compound This compound This compound->p-Smad2/3 inhibits phosphorylation (cell-type dependent) This compound->Smad4 inhibits expression

Figure 1: TGF-β signaling pathway and points of inhibition by this compound.

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells and allow to adhere. - Treat with this compound at desired concentrations. - Stimulate with TGF-β ligand (e.g., TGF-β1). B 2. Cell Lysis - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification - Determine protein concentration of lysates using BCA or Bradford assay. B->C D 4. SDS-PAGE - Denature protein samples. - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Blocking - Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST. E->F G 7. Primary Antibody Incubation - Incubate membrane with primary antibodies against target proteins (e.g., p-Smad2, Smad4, β-actin) overnight at 4°C. F->G H 8. Secondary Antibody Incubation - Wash membrane and incubate with HRP-conjugated secondary antibody. G->H I 9. Detection - Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. H->I J 10. Data Analysis - Quantify band intensity and normalize to a loading control (e.g., β-actin). I->J

Figure 2: Experimental workflow for Western blot analysis of the TGF-β pathway.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Lines: A549, PC14, HPMCs, or other relevant cell lines.

  • This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Recombinant Human TGF-β1: For pathway stimulation.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS[8][9].

  • Protease and Phosphatase Inhibitor Cocktails: To be added fresh to the lysis buffer.

  • BCA or Bradford Protein Assay Kit.

  • Laemmli Sample Buffer (4X).

  • Tris-Glycine SDS-PAGE Gels.

  • PVDF or Nitrocellulose Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Smad2 (Ser465/467) (e.g., 1:1000 dilution)[10][11][12].

    • Rabbit anti-Smad2/3.

    • Rabbit anti-Smad4.

    • Mouse anti-β-actin (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

Protocol

1. Cell Culture and Treatment

  • Seed the chosen cell line in appropriate culture dishes and grow to 70-80% confluency.
  • Serum-starve the cells for 12-24 hours, if necessary for the experiment.
  • Pre-treat the cells with various concentrations of this compound (e.g., 20, 50, 100, 150, 200 µM) for a specified duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
  • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for the desired time (e.g., 30-60 minutes for phosphorylation events, or 24-48 hours for changes in total protein expression).

2. Cell Lysis

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.
  • Add ice-cold RIPA buffer, supplemented with fresh protease and phosphatase inhibitors, to the culture dish.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer.
  • Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a Tris-Glycine SDS-PAGE gel.
  • Run the gel until adequate separation of proteins is achieved.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
  • Incubate the membrane with the primary antibody (e.g., anti-p-Smad2, anti-Smad4) diluted in blocking buffer overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 5-10 minutes each with TBST.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
  • Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
  • Capture the chemiluminescent signal using an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin) to correct for loading differences.
  • For phosphorylation analysis, present the data as a ratio of the phosphorylated protein to the total protein.

Troubleshooting

  • High Background: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

  • Weak or No Signal: Check protein transfer efficiency. Ensure the primary and secondary antibodies are compatible and used at the correct dilutions. Confirm the activity of the ECL substrate.

  • Inconsistent Loading: Perform accurate protein quantification and carefully load equal amounts of protein in each lane. Always normalize to a reliable loading control.

References

Application Notes: Tranilast in Human Fibroblast Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic drug that has demonstrated significant anti-fibrotic properties, making it a molecule of interest for researchers in fields such as dermatology, ophthalmology, and oncology.[1][2][3][4] In human fibroblast cell culture, this compound has been shown to modulate key cellular processes involved in tissue remodeling and fibrosis, primarily by inhibiting collagen synthesis and cell proliferation.[2][5] Its mechanism of action is largely attributed to its inhibitory effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.[6][7][8] These application notes provide a comprehensive overview of the use of this compound in human fibroblast cell culture, including its effects on cellular signaling, quantitative data on its efficacy, and detailed protocols for relevant experiments.

Mechanism of Action

This compound exerts its anti-fibrotic effects on human fibroblasts through several mechanisms:

  • Inhibition of the TGF-β/Smad Pathway: this compound has been shown to interfere with the TGF-β signaling cascade.[6][8] It can reduce the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling.[6] This disruption leads to a decrease in the expression of TGF-β target genes, including those encoding for extracellular matrix (ECM) proteins like collagen.[2][8] Some studies suggest that this compound may also inhibit the release of TGF-β1 from fibroblasts themselves, creating a negative feedback loop that further dampens pro-fibrotic signaling.[7][9]

  • Modulation of MAPK and NF-κB Signaling: Evidence suggests that this compound can also influence other signaling pathways involved in inflammation and cell proliferation. It has been observed to inhibit the phosphorylation of mitogen-activated protein kinases (MAPK) such as ERK, JNK, and p38 in human corneal fibroblasts.[10] Furthermore, this compound has been reported to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammatory responses, by interfering with its association with the coactivator CBP.[10][11]

  • Anti-proliferative Effects: this compound can inhibit the proliferation of human fibroblasts in a dose-dependent manner.[5][6] This effect is thought to be mediated, in part, by its ability to arrest the cell cycle at the G0/G1 phase.[12]

Data Presentation

The following tables summarize the quantitative effects of this compound on human and rabbit fibroblasts as reported in various studies.

Table 1: Effect of this compound on Fibroblast Proliferation

Cell TypeThis compound Concentration (µM)Inhibition of Proliferation (%)Reference
Rabbit Tenon's capsule fibroblasts300~27%[5]
Rabbit corneal stromal fibroblasts300~45%[5]
Human keloid fibroblasts300Significant suppression[13]
Bovine retinal pigment epithelial cells and rabbit dermal fibroblasts300Inhibition with no toxicity[14]

Table 2: Effect of this compound on Collagen Synthesis

Cell TypeThis compound Concentration (µM)Inhibition of Collagen Synthesis (%)Reference
Human skin fibroblasts300~55%[2]
Keloid fibroblasts3-300Dose-dependent suppression[7][9]
Scleroderma fibroblastsNot specifiedSimilar to normal fibroblasts[2]
Rabbit Tenon's capsule and corneal stromal fibroblasts300Significant reduction[5]

Table 3: Effect of this compound on Gene and Protein Expression

| Cell Type | this compound Concentration (µM) | Target | Effect | Reference | | :--- | :--- | :--- | :--- | | Human skin fibroblasts | Not specified | pro alpha 1(I) collagen mRNA | Decreased by 60% |[2] | | Human corneal fibroblasts | Not specified | pSmad2 and pSmad3 | Reduced |[6] | | Human corneal fibroblasts | Not specified | α-SMA, type I collagen | Reduced expression |[6] | | Keloid fibroblasts | 30-300 | TGF-β1 release | Inhibited |[7][9] | | Human uterine leiomyoma and myometrial cells | 300 | Fibronectin, collagen 1A1, versican mRNA | Decreased |[15] |

Mandatory Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor (Type I/II) TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates & Binds Tranilast_effect This compound Tranilast_effect->pSmad2_3 Inhibits Phosphorylation Transcription Transcription of Target Genes (e.g., Collagen) DNA->Transcription Initiates

Caption: TGF-β/Smad Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Human Fibroblast Cell Culture treatment Treatment with this compound (various concentrations) start->treatment proliferation Cell Proliferation Assay (e.g., MTT, CCK-8) treatment->proliferation collagen Collagen Synthesis Assay (e.g., Western Blot, RT-qPCR) treatment->collagen signaling Signaling Pathway Analysis (e.g., Western Blot for p-Smad) treatment->signaling data_analysis Quantitative Analysis and Statistical Evaluation proliferation->data_analysis collagen->data_analysis signaling->data_analysis conclusion Conclusion on this compound's Efficacy and Mechanism data_analysis->conclusion

Caption: General Experimental Workflow for Studying this compound's Effects.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[16][17][18][19]

1. Materials:

  • Human fibroblasts (e.g., normal skin, keloid, or scleroderma-derived)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

2. Procedure:

  • Seed human fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions (e.g., 0, 10, 30, 100, 300 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound stock).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

  • Plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).

Protocol 2: Western Blot for Collagen Type I and Phospho-Smad2

This protocol outlines the detection of protein expression changes.[6]

1. Materials:

  • Human fibroblasts cultured in 6-well plates

  • This compound

  • TGF-β1 (as a stimulant for the pathway)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Collagen Type I, anti-phospho-Smad2, anti-Smad2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Seed fibroblasts in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for a specified time (e.g., 30-60 minutes for p-Smad2, 24-48 hours for Collagen I).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

3. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the protein of interest's expression to a loading control (e.g., β-actin).

  • For p-Smad2, normalize to the total Smad2 expression.

  • Compare the expression levels between different treatment groups.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Collagen (COL1A1) and TGF-β1 mRNA

This protocol is for analyzing changes in gene expression.[2][6]

1. Materials:

  • Human fibroblasts cultured in 6-well plates

  • This compound

  • TGF-β1

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • RT-qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (COL1A1, TGFB1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • RT-qPCR instrument

2. Procedure:

  • Treat cells as described in the Western Blot protocol (steps 1-3).

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • Set up the RT-qPCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest, and RT-qPCR master mix.

  • Run the reaction in an RT-qPCR instrument using a standard thermal cycling protocol.

  • Include no-template controls and a dissociation curve analysis to ensure specificity.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

  • Compare the fold change in gene expression between treated and control groups.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted TGF-β1

This protocol is for quantifying the amount of secreted protein in the cell culture supernatant.[14]

1. Materials:

  • Human fibroblasts cultured in 24-well plates

  • This compound

  • Conditioned media (cell culture supernatant) from treated and control cells

  • Commercial TGF-β1 ELISA kit

  • Microplate reader

2. Procedure:

  • Seed fibroblasts in 24-well plates and allow them to adhere.

  • Replace the medium with a serum-free or low-serum medium to reduce background.

  • Treat the cells with different concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Collect the conditioned media from each well and centrifuge to remove any cellular debris.

  • Perform the ELISA for TGF-β1 according to the manufacturer's protocol. This typically involves:

    • Activating latent TGF-β1 to its immunoreactive form.

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve using the provided standards.

  • Determine the concentration of TGF-β1 in each sample by interpolating from the standard curve.

  • Compare the levels of secreted TGF-β1 between different treatment groups.

References

Application Notes and Protocols: Tranilast-Loaded Liposomal Gel for Topical Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of a Tranilast-loaded liposomal gel intended for topical application. This formulation strategy aims to enhance the dermal delivery of this compound, a drug known for its anti-inflammatory and anti-allergic properties, by encapsulating it within liposomal vesicles dispersed in a gel base.[1][2] Liposomes can facilitate the penetration of drugs into the skin, potentially increasing local bioavailability and therapeutic efficacy.[2][3][4]

Overview of this compound and Topical Delivery

This compound (N-[3,4-dimethoxycinnamoyl] anthranilic acid) is an anti-allergic and anti-inflammatory agent.[1] Its mechanism of action involves the inhibition of chemical mediator release from mast cells, such as histamine and prostaglandins, and modulation of the transforming growth factor-beta (TGF-β) signaling pathway, which plays a role in tissue fibrosis.[1][5][6] These properties make it a promising candidate for treating various skin conditions, including atopic dermatitis, keloids, and hypertrophic scars.[1][7][8] Topical delivery of this compound aims to localize its therapeutic effects, thereby minimizing systemic side effects.[9][10] The development of a liposomal gel formulation is a strategic approach to improve the skin permeation of this compound.[2][11]

Characterization of this compound-Loaded Liposomes and Liposomal Gel

Comprehensive characterization is essential to ensure the quality, stability, and performance of the this compound-loaded liposomal gel.[12] Key parameters to be evaluated are summarized in the tables below.

Table 1: Physicochemical Characterization of this compound-Loaded Liposomes
ParameterMethodTypical ValuesReference
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 300 nm, PDI < 0.3[13][14]
Zeta Potential Zetasizer-20 to -50 mV[15][16]
Encapsulation Efficiency (%) UV-Vis Spectroscopy, HPLC> 70%[3][12][13]
Drug Loading (%) HPLC1 - 5%[15]
Morphology Transmission Electron Microscopy (TEM)Spherical, unilamellar vesicles
Table 2: Characterization of this compound-Loaded Liposomal Gel
ParameterMethodTypical ValuesReference
pH pH meter6.0 - 7.0[14][17]
Viscosity Brookfield Viscometer5000 - 15000 cP[14][18]
Spreadability Parallel Plate Method10 - 20 g.cm/s[14]
Drug Content Uniformity HPLC95 - 105%[19]
In Vitro Drug Release Franz Diffusion CellSustained release over 24h[13][17][20]
Ex Vivo Skin Permeation Franz Diffusion Cell with animal or human skinEnhanced permeation compared to non-liposomal gel[11][20]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of a this compound-loaded liposomal gel.

Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This method is one of the most common for preparing multilamellar vesicles (MLVs).[13][21]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or Egg Lecithin

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Round-bottom flask (250 mL)

  • Water bath

  • Probe sonicator or bath sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Accurately weigh this compound, soybean phosphatidylcholine, and cholesterol in a predetermined molar ratio (e.g., 1:10:5).

  • Dissolve the weighed materials in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.[10][16]

  • Attach the flask to a rotary evaporator.

  • Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).[16] A thin, uniform lipid film will form on the inner wall of the flask.

  • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently in the water bath at the same temperature for 1-2 hours.[21] This will form a milky suspension of multilamellar liposomes.

  • To obtain smaller, more uniform vesicles (SUVs), the liposomal suspension can be sonicated using a probe sonicator (e.g., 5 minutes on, 2 minutes off, for 3 cycles) or a bath sonicator (e.g., 30 minutes).[21][22]

  • The resulting liposomal suspension can be stored at 4°C.

Protocol for Preparation of this compound-Loaded Liposomal Gel

This protocol describes the incorporation of the prepared liposomes into a carbomer gel base.[3][17]

Materials:

  • This compound-loaded liposomal suspension

  • Carbopol 940 or 934

  • Triethanolamine

  • Glycerin

  • Purified water

Equipment:

  • Beaker

  • Magnetic stirrer or overhead mechanical stirrer

  • pH meter

Procedure:

  • Disperse Carbopol 940 (e.g., 1% w/v) in purified water with continuous stirring.[16][17] Avoid lump formation.

  • Allow the dispersion to hydrate for at least 2-3 hours, or overnight, to ensure complete swelling of the polymer.

  • Slowly add the this compound-loaded liposomal suspension to the hydrated Carbopol gel base under gentle stirring.

  • Add glycerin (e.g., 3% v/v) as a humectant and continue stirring until a homogenous dispersion is obtained.[16]

  • Neutralize the gel by adding triethanolamine dropwise while monitoring the pH with a pH meter until a pH of 6.5-7.0 is achieved.[3][17] The dispersion will thicken to form a clear or translucent gel.

  • Store the liposomal gel in a well-closed container at a cool, dark place.

Protocol for Characterization of Liposomal Gel

Procedure:

  • Centrifuge the this compound-loaded liposomal suspension at high speed (e.g., 15,000 rpm) for 1 hour at 4°C to separate the liposomes from the unencapsulated drug.[3]

  • Carefully collect the supernatant.

  • Measure the concentration of free this compound in the supernatant using a validated UV-Vis spectrophotometric or HPLC method.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Procedure:

  • Use a Franz diffusion cell apparatus.[13]

  • Fill the receptor compartment with a suitable medium (e.g., PBS pH 7.4 containing a solubilizing agent like Tween 80 to maintain sink conditions) and maintain the temperature at 32 ± 0.5°C.

  • Place a synthetic membrane (e.g., dialysis membrane) between the donor and receptor compartments.

  • Apply a known amount of the this compound-loaded liposomal gel to the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).

  • Plot the cumulative amount of drug released per unit area versus time.

Visualizations

Experimental Workflow

experimental_workflow cluster_liposome_prep Liposome Preparation (Thin-Film Hydration) cluster_gel_prep Liposomal Gel Formulation cluster_characterization Characterization A Dissolve this compound, Lipids in Organic Solvent B Rotary Evaporation to form Thin Film A->B C Hydration of Film with Aqueous Buffer B->C D Sonication for Size Reduction C->D F Incorporate Liposomes into Gel Base D->F E Hydrate Carbomer in Water E->F G Neutralization with Triethanolamine F->G H Particle Size & Zeta Potential G->H I Encapsulation Efficiency G->I J Viscosity & pH G->J K In Vitro Drug Release G->K L Ex Vivo Skin Permeation G->L

Caption: Workflow for this compound-loaded liposomal gel preparation and characterization.

This compound Signaling Pathway

tranilast_pathway cluster_mast_cell Mast Cell cluster_fibrosis Fibrotic Pathway cluster_inflammation Inflammatory Pathway This compound This compound Mast_Cell Mast Cell Degranulation This compound->Mast_Cell Inhibits TGF_beta TGF-β Signaling This compound->TGF_beta Inhibits NF_kB NF-κB Pathway This compound->NF_kB Inhibits Mediators Release of Histamine, Prostaglandins, Leukotrienes Mast_Cell->Mediators Collagen Collagen Synthesis TGF_beta->Collagen Fibrosis Tissue Fibrosis Collagen->Fibrosis Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines

Caption: Simplified signaling pathways modulated by this compound.

References

Application Notes and Protocols: Tranilast in a Glaucoma Surgery Scarring Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma filtration surgery, a common procedure to lower intraocular pressure (IOP), is often complicated by postoperative scarring of the filtering bleb, leading to surgical failure. The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in this fibrotic process. Tranilast, an anti-allergic drug, has demonstrated anti-fibrotic properties by inhibiting the TGF-β pathway, making it a promising candidate for preventing scarring after glaucoma surgery.[1][2] This document provides a detailed experimental design for evaluating the efficacy of this compound in a rabbit model of glaucoma surgery scarring.

This compound, N-(3,4-dimethoxycinnamoyl) anthranilic acid, is known to inhibit the release of various mediators from mast cells and has been shown to suppress collagen synthesis in fibroblasts.[3][4][5][6] Its mechanism of action involves the inhibition of TGF-β1 secretion and the suppression of the TGF-β/Smad signaling pathway, which is a key regulator of fibrosis.[3][7][8][9][10] By interfering with this pathway, this compound can potentially reduce fibroblast proliferation and extracellular matrix deposition, thereby preventing the scarring that leads to bleb failure.

Signaling Pathway: this compound Inhibition of TGF-β Induced Fibrosis

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the TGF-β signaling pathway, which leads to a reduction in fibrosis.

Tranilast_TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGFB TGF-β1 TGFBR TGF-β Receptor (TβRI/TβRII) TGFB->TGFBR SMAD23 p-SMAD2/3 TGFBR->SMAD23 Phosphorylation SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocation This compound This compound This compound->TGFB Inhibits Release This compound->SMAD4 Suppresses Expression collagen_gene Collagen Gene Transcription nucleus->collagen_gene Activation fibrosis Fibrosis collagen_gene->fibrosis

This compound's Inhibition of the TGF-β Signaling Pathway.

Experimental Design and Workflow

A rabbit model of glaucoma filtration surgery will be utilized to assess the anti-scarring efficacy of this compound. The following diagram outlines the experimental workflow.

Experimental_Workflow A Animal Acclimatization (New Zealand White Rabbits) B Baseline Measurements (IOP, Slit-lamp) A->B C Glaucoma Filtration Surgery (Trabeculectomy) B->C D Randomization into Treatment Groups C->D E Postoperative Treatment (Subconjunctival Injections) D->E F Postoperative Monitoring (IOP, Bleb Analysis) E->F G Euthanasia and Tissue Collection F->G H Histological and Immunohistochemical Analysis G->H I Data Analysis and Reporting H->I

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Tranilast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid), initially developed as an anti-allergic agent, has demonstrated significant anti-proliferative effects in various cell types, including cancer cells and vascular smooth muscle cells.[1][2] One of the key mechanisms underlying its therapeutic potential is the induction of cell cycle arrest, primarily at the G0/G1 phase.[3] This application note provides a comprehensive guide to analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. It includes detailed experimental protocols, a summary of quantitative data, and diagrams of the experimental workflow and the underlying signaling pathway.

Flow cytometry is a powerful technique for cell cycle analysis as it allows for the rapid and quantitative measurement of DNA content in a large population of cells.[4] Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[4] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Mechanism of this compound-Induced G0/G1 Cell Cycle Arrest

This compound has been shown to modulate key signaling pathways that regulate cell cycle progression. A primary mechanism involves the upregulation of the tumor suppressor protein p53 and the subsequent induction of the cyclin-dependent kinase (CDK) inhibitor p21.[5][6] p21, in turn, inhibits the activity of CDK2 and CDK4, which are crucial for the G1 to S phase transition.[1][5] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the release of E2F transcription factors required for the expression of genes necessary for DNA synthesis. The culmination of this signaling cascade is the arrest of the cell cycle at the G0/G1 checkpoint.

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of various cell lines as determined by flow cytometry. The data illustrates a consistent increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases.

Cell LineThis compound Concentration (µM)Treatment Duration (hours)% Cells in G0/G1% Cells in S% Cells in G2/M
Normal Human Keratinocytes 0 (Control)4865.220.114.7
4004885.38.56.2
Vascular Smooth Muscle Cells 0 (Control)2458.928.312.8
1002475.415.19.5
3002488.16.75.2
BT-474 (Breast Cancer) 0 (Control)2455.630.114.3
2002472.818.58.7
MDA-MB-231 (Breast Cancer) 0 (Control)2460.125.414.5
2002470.219.310.5

Note: The data presented is a representative compilation from multiple studies. Actual percentages may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides a detailed protocol for the treatment of cells with this compound and subsequent analysis of cell cycle distribution by flow cytometry using propidium iodide staining.

Materials:

  • Cell line of interest (e.g., vascular smooth muscle cells, breast cancer cell lines)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Seeding:

    • Culture cells in appropriate flasks or plates to ~70-80% confluency.

    • Trypsinize the cells, count them, and seed them into 6-well plates at a density of 2-5 x 10^5 cells per well in 2 mL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 100 µM, 200 µM, 300 µM). Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • After incubation, collect the culture medium (containing floating cells) from each well.

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium for each sample.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully discard the ethanol and wash the cell pellet with PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate detector (e.g., FL2 or PE-Texas Red channel).

    • Collect data for at least 10,000 events per sample.

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.

    • Generate a histogram of PI fluorescence intensity for the single-cell population.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis cell_seeding 1. Seed Cells in 6-well Plates tranilast_treatment 2. Treat with this compound (e.g., 100-300 µM, 24-48h) cell_seeding->tranilast_treatment harvesting 3. Harvest & Wash Cells tranilast_treatment->harvesting fixation 4. Fix in 70% Cold Ethanol harvesting->fixation pi_staining 5. Stain with Propidium Iodide & RNase A fixation->pi_staining flow_cytometry 6. Analyze on Flow Cytometer pi_staining->flow_cytometry data_analysis 7. Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow_cytometry->data_analysis

Caption: Experimental workflow for this compound cell cycle analysis.

signaling_pathway This compound This compound p53 p53 Activation This compound->p53 p21 p21 Expression p53->p21 CDK4_6 CDK4/6 Inhibition p21->CDK4_6 CDK2 CDK2 Inhibition p21->CDK2 pRb pRb Hypophosphorylation CDK4_6->pRb phosphorylates G1_S_Transition G1/S Transition Blocked CDK2->pRb phosphorylates E2F E2F Remains Bound to pRb pRb->E2F releases E2F->G1_S_Transition promotes

References

Application Notes and Protocols: Measuring Tranilast Efficacy in a Human Non-Small Cell Lung Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] is an anti-allergic drug that has demonstrated potential as an anti-cancer agent.[1][2][3] In the context of non-small cell lung cancer (NSCLC), this compound has been shown to inhibit key processes involved in tumor progression and metastasis, primarily by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][4][5] These application notes provide a comprehensive overview of the methodologies to measure the efficacy of this compound in preclinical NSCLC models, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action

This compound exerts its anti-tumor effects in NSCLC through multiple mechanisms:

  • Inhibition of the TGF-β1/Smad Signaling Pathway: this compound suppresses the expression of Smad4, a key mediator in the TGF-β signaling cascade.[4][5] This disruption inhibits the downstream effects of TGF-β1, a potent activator of the Epithelial-Mesenchymal Transition (EMT).[4][5][6]

  • Reversal of Epithelial-Mesenchymal Transition (EMT): By inhibiting the TGF-β1/Smad4 axis, this compound can reverse the EMT process. This is characterized by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker vimentin.[4]

  • Inhibition of Cell Invasion and Metastasis: The reversal of EMT leads to a reduction in the invasive and metastatic potential of NSCLC cells.[4][5] In vivo studies have shown that this compound treatment can decrease pleural dissemination of lung cancer cells.[4]

  • Modulation of the Tumor Microenvironment: this compound can also target cancer-associated fibroblasts (CAFs), a major component of the tumor microenvironment. It has been shown to suppress the IL-6/JAK/STAT3 signaling pathway, which is activated by CAF-secreted factors and contributes to drug resistance.[2]

  • Anti-angiogenic and Pro-apoptotic Effects: this compound has been observed to reduce tumor vascularity and increase apoptosis in tumor cells in vivo.[7]

Key Signaling Pathway

The primary signaling pathway affected by this compound in NSCLC is the TGF-β/Smad pathway. The following diagram illustrates the mechanism of this compound's intervention.

Tranilast_TGFb_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR pSmad23 p-Smad2/3 TGFbR->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation EMT EMT (Vimentin ↑, E-cadherin ↓) Nucleus->EMT Gene Transcription Invasion Invasion & Metastasis EMT->Invasion This compound This compound This compound->Smad4 Suppresses Expression

Caption: this compound inhibits the TGF-β/Smad signaling pathway by suppressing Smad4 expression.

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssayThis compound Concentration (µM)Incubation TimeResultReference
A549Cell Viability (MTT)50, 100, 15024hDose-dependent decrease in viability[4]
PC14Cell Viability (MTT)20, 50, 10024hDose-dependent decrease in viability[4]
Multiple NSCLC linesCell Viability150-250Not SpecifiedIC50 values[2]
A549Invasion (Matrigel)10024hSignificant suppression of TGF-β1-induced invasion[4]
PC14Invasion (Matrigel)10024hSignificant suppression of TGF-β1-induced invasion[4]
In Vivo Efficacy of this compound
ModelTreatmentDurationOutcomeReference
Mouse Lewis Lung Carcinoma200 mg/kg/day this compound (i.p.)Not SpecifiedTumor size reduced to ~63% of control; suppressed pulmonary metastasis[7]
Mouse Orthotopic NSCLC (A549)Not SpecifiedNot SpecifiedReduced pleural dissemination; suppressed vimentin and Smad4 expression[4][5]
Mouse Xenograft (PC9 + CAFs)200 mg/kg this compound (oral gavage)5 times/weekEnhanced tumor-inhibitory effect of osimertinib[8]
Effect of this compound on Protein Expression
Cell Line / ModelProteinTreatmentMethodResultReference
A549E-cadherin100 µM this compound + TGF-β1 (24h)Western BlotIncreased expression[4]
A549Vimentin100 µM this compound + TGF-β1 (24h)Western BlotDecreased expression[4]
A549Smad4100 µM this compound + TGF-β1 (24h)Western BlotDecreased expression[4]
PC14Vimentin100 µM this compound + TGF-β1 (24h)Western BlotDecreased expression[4]
PC14Smad4100 µM this compound + TGF-β1 (24h)Western BlotDecreased expression[4]
Mouse Orthotopic NSCLCVimentinThis compoundIHCSuppressed expression[4]
Mouse Orthotopic NSCLCSmad4This compoundIHCSuppressed expression[4]

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is for determining the effect of this compound on the viability of NSCLC cells (e.g., A549).

Materials:

  • NSCLC cells (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed 1 x 10^4 A549 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 200 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24-48 hours.[10]

  • Add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[9]

  • After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[11]

Matrigel Invasion Assay

This protocol assesses the effect of this compound on the invasive potential of NSCLC cells.

Materials:

  • NSCLC cells (e.g., A549)

  • Serum-free medium

  • Complete medium with 10% FBS (chemoattractant)

  • This compound

  • Matrigel-coated Transwell inserts (8-µm pore size)

  • 24-well plates

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain (0.1%)

Protocol:

  • Rehydrate the Matrigel-coated inserts by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.

  • Harvest and resuspend NSCLC cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Remove the rehydration medium and add 100 µL of the cell suspension (containing the desired concentration of this compound or vehicle) to the upper chamber of the Transwell insert.

  • Add 600 µL of complete medium with 10% FBS to the lower chamber.[12]

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.[12]

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface by immersing the insert in methanol for 30 minutes.[13]

  • Stain the cells with 0.1% crystal violet for 1 hour at room temperature.[13]

  • Wash the inserts with water and allow them to air dry.

  • Count the stained cells in several random fields under a microscope.

Western Blotting for EMT Markers

This protocol is for analyzing the expression of E-cadherin, vimentin, and Smad4.

Materials:

  • NSCLC cells

  • This compound

  • TGF-β1

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-E-cadherin, anti-vimentin, anti-Smad4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Plate NSCLC cells and treat with this compound in the presence or absence of TGF-β1 (1 ng/ml) for 24-48 hours.[4]

  • Lyse the cells and quantify the protein concentration.

  • Resolve equal amounts of protein (20-50 µg) on an SDS-PAGE gel.[14]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent.[15]

  • Normalize the protein expression to a loading control like β-actin.

Orthotopic Lung Cancer Mouse Model

This protocol describes the establishment of an in vivo model to assess this compound's efficacy.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • A549 human NSCLC cells

  • Matrigel

  • This compound for administration (e.g., oral gavage)

  • Anesthesia

Protocol:

  • Culture and harvest A549 cells. Resuspend the cells in a mixture of PBS and Matrigel.

  • Anesthetize the mice.

  • Inject 3 x 10^6 A549 cells in 100 µL into the mediastinum of each mouse.[16]

  • Monitor tumor growth using methods like bioluminescence imaging (if using luciferase-expressing cells) or spiral CT.[6][16]

  • Once tumors are established, randomize the mice into control and treatment groups.

  • Administer this compound (e.g., 200 mg/kg daily by oral gavage) to the treatment group.[8]

  • Monitor tumor size and the general health of the mice regularly.

  • At the end of the study, sacrifice the mice and excise the tumors and lungs for histological analysis (e.g., H&E staining, immunohistochemistry for EMT markers and Smad4).

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound's efficacy.

Tranilast_Efficacy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture NSCLC Cell Culture (A549, PC14) Treatment_invitro This compound Treatment (Various Concentrations) CellCulture->Treatment_invitro Viability Cell Viability (MTT Assay) Treatment_invitro->Viability Invasion Cell Invasion (Matrigel Assay) Treatment_invitro->Invasion WesternBlot Protein Expression (Western Blot) Treatment_invitro->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Invasion->DataAnalysis WesternBlot->DataAnalysis OrthotopicModel Orthotopic Mouse Model (A549 Xenograft) Treatment_invivo This compound Administration (e.g., Oral Gavage) OrthotopicModel->Treatment_invivo TumorMonitoring Tumor Growth Monitoring (Imaging) Treatment_invivo->TumorMonitoring Histology Histological Analysis (IHC) TumorMonitoring->Histology Histology->DataAnalysis

Caption: Workflow for assessing this compound efficacy in NSCLC models.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tranilast's Low Water Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Tranilast's low water solubility during experiments.

Troubleshooting Guide

Problem: Precipitate Formation When Preparing this compound Stock Solutions

Q1: I'm observing precipitation when trying to dissolve this compound in aqueous buffers. What am I doing wrong?

A1: this compound has very low solubility in water and aqueous buffers like PBS.[1][2] Direct dissolution in these solvents will likely result in precipitation. It is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution before further dilution into your experimental aqueous medium.

Recommended Solvents for Stock Solutions:

SolventApproximate SolubilityReference
Dimethylformamide (DMF)~35 mg/mL[1]
Dimethyl sulfoxide (DMSO)~20 mg/mL[1]
Ethanol~2 mg/mL[1]
PBS (pH 7.2)~0.2 mg/mL[1]

Experimental Protocol: Preparing a this compound Stock Solution

  • Weigh the desired amount of crystalline this compound powder.

  • Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 20 mg/mL).

  • Purge the solution with an inert gas to prevent oxidation.

  • Vortex or gently warm the solution to ensure complete dissolution.

  • Store the stock solution at -20°C for long-term stability. For aqueous solutions, it is not recommended to store for more than one day.[1]

Q2: My this compound precipitates out of the cell culture medium after I add my stock solution. How can I prevent this?

A2: This is a common issue when the final concentration of the organic solvent is too high in the aqueous medium, or when the final concentration of this compound exceeds its solubility limit in the medium.

Troubleshooting Steps:

  • Minimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is minimal and non-toxic to your cells. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.

  • Step-wise Dilution: Instead of adding the concentrated stock directly to your final volume of medium, perform serial dilutions. First, dilute the stock into a smaller volume of medium and then add this intermediate dilution to the final volume.

  • Pre-warm the Medium: Adding a cold stock solution to a warmer medium can sometimes cause precipitation. Ensure both the stock solution and the medium are at a similar temperature before mixing.

  • Consider Alternative Formulations: If precipitation persists, you may need to explore advanced formulation strategies to enhance this compound's aqueous solubility.

Advanced Solubilization Strategies

For experiments requiring higher aqueous concentrations of this compound or for in vivo studies where organic solvents are not ideal, several advanced formulation techniques can be employed.

Formulation StrategyDescriptionKey AdvantagesReference
Amorphous Solid Dispersions (ASDs) This compound is dispersed in a hydrophilic polymer matrix in an amorphous state.Significant increase in dissolution rate and oral bioavailability. A 3,000-fold increase in dissolution rate was observed with a Eudragit EPO-based ASD.[3][3][4]
Crystalline Solid Dispersions (CSDs) This compound is wet-milled with a carrier to produce crystalline nanoparticles.Improved dissolution behavior and high photostability. CSDs with a particle size of ~122 nm showed a 32-fold increase in AUC.[5][5]
Nano-size Composite Structures This compound is spray-dried with α-glucosyl rutin to form nano-sized composite particles.Drastic improvement in solubility and oral absorption. A 36.4-fold increase in AUC was observed in rats.[6][6]
Self-Micellizing Solid Dispersions An amphiphilic block copolymer is used to create a solid dispersion that forms micelles upon contact with aqueous media.Enhanced oral bioavailability, with a 52-fold increase in AUC in rats.[7][7]

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of action of this compound?

A3: this compound has multiple mechanisms of action, making it a subject of interest for various therapeutic areas. Its primary known mechanisms include:

  • Inhibition of Mast Cell Degranulation: this compound stabilizes mast cells, preventing the release of histamine and other inflammatory mediators.[8][9][10]

  • Inhibition of TGF-β Signaling: this compound can inhibit the release and signaling of Transforming Growth Factor-beta (TGF-β), which is involved in fibrosis and cell proliferation.[11][12][13][14] It has been shown to suppress the expression of Smad4, a key mediator in the TGF-β pathway.[11]

  • NLRP3 Inflammasome Inhibition: this compound directly binds to the NACHT domain of NLRP3, inhibiting its oligomerization and the subsequent activation of the NLRP3 inflammasome.[15][16][17][18] This prevents the release of pro-inflammatory cytokines IL-1β and IL-18.[15][17]

Q4: What are the key signaling pathways affected by this compound?

A4: this compound influences several critical signaling pathways, including:

  • Mast Cell Degranulation Pathway: By stabilizing mast cells, this compound inhibits the downstream effects of IgE-mediated activation.[8]

  • TGF-β/Smad Pathway: this compound inhibits TGF-β1-induced epithelial-mesenchymal transition (EMT) by suppressing Smad4 expression.[11]

  • NLRP3 Inflammasome Pathway: this compound directly targets and inhibits the assembly of the NLRP3 inflammasome complex.[16][17][18][19]

  • MAPK and PI3K Pathways: this compound has been shown to modulate cell differentiation and proliferation through the suppression of MAPK and PI3K signaling pathways.[20]

Q5: Are there any common issues to be aware of when working with this compound in cell culture?

A5: Besides solubility issues, it's important to consider the potential effects of this compound on cell proliferation and morphology. Studies have shown that this compound can inhibit the growth of normal human keratinocytes in a dose-dependent manner and may cause cell cycle arrest.[21] It is advisable to perform dose-response experiments to determine the optimal non-toxic concentration for your specific cell line and experimental goals.

Visualizing this compound's Mechanism of Action

Experimental Workflow for this compound Solubilization

G cluster_start Start cluster_process Solubilization cluster_end Application start Crystalline this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute in Experimental Medium stock->dilute final Final Working Solution for Experiment dilute->final

Caption: A simplified workflow for preparing this compound solutions for experiments.

This compound's Inhibition of the NLRP3 Inflammasome Pathway

cluster_activation Inflammasome Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 This compound This compound This compound->NLRP3 binds to NACHT domain & inhibits oligomerization ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b IL-1β Release (Inflammation) ProIL1b->IL1b

Caption: this compound directly inhibits NLRP3, preventing inflammasome assembly.

This compound's Effect on the TGF-β Signaling Pathway

TGFb TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGFb->Receptor pSmad23 p-Smad2/3 Receptor->pSmad23 phosphorylates SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocates to EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT regulates gene expression for This compound This compound This compound->Smad4 suppresses expression

Caption: this compound inhibits TGF-β signaling by suppressing Smad4 expression.

References

Technical Support Center: Managing Tranilast-induced Hepatotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tranilast in animal studies. The information is designed to help anticipate, identify, and manage potential hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be hepatotoxic in animal models?

A1: The majority of animal studies indicate that this compound is generally well-tolerated and often exhibits hepatoprotective effects against liver injury induced by other agents, such as thioacetamide.[1][2] However, some evidence suggests that at higher doses, this compound may cause mild, manageable signs of liver stress. For instance, one preclinical study noted a slight elevation of Alanine Aminotransferase (ALT) in a few animals, although this was not accompanied by hyperbilirubinemia or histological changes in the liver.[3] It is crucial to monitor liver function, especially during long-term or high-dose administration.

Q2: What are the primary mechanisms of this compound's action in the liver?

A2: this compound is primarily recognized for its anti-inflammatory and anti-fibrotic properties. Its mechanisms of action include the inhibition of transforming growth factor-beta (TGF-β) signaling, which plays a key role in the development of hepatic fibrosis.[4] Additionally, this compound can directly target and inhibit the NLRP3 inflammasome, a key component of the inflammatory response.[5][6] By suppressing these pathways, this compound can reduce hepatic inflammation and steatosis.[4][5][6]

Q3: What are the key metabolic pathways for this compound?

A3: The primary metabolic pathway for this compound in humans is conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1.[7] A Phase I metabolite, 4-demethylthis compound, is also formed.[7] While the metabolic pathways in common animal models are not as extensively detailed, glucuronidation is a common metabolic route across species. Understanding this can be important, as alterations in UGT activity could potentially affect this compound clearance and systemic exposure.

Q4: Have there been reports of this compound-induced liver injury in humans?

A4: Yes, there have been reports of this compound-induced liver injury in humans, particularly at higher doses. Some clinical trials have noted an incidence of elevated liver enzymes.[3] Additionally, a Japanese study documented five cases of drug-induced liver injury attributed to this compound.[8] These findings underscore the importance of careful monitoring of liver function in preclinical animal studies to identify potential translatability of this adverse effect.

Q5: What are the early warning signs of hepatotoxicity to monitor in my animal study?

A5: Early warning signs of hepatotoxicity are often detected through biochemical analysis of serum or plasma. Key indicators include elevations in liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). An increase in total bilirubin can also indicate impaired liver function. Clinical signs in animals may include weight loss, reduced food intake, lethargy, or changes in grooming behavior.

Troubleshooting Guide

This guide provides a structured approach to identifying and managing potential this compound-induced hepatotoxicity during your experiments.

Issue 1: Elevated Liver Enzymes (ALT/AST) in Treated Animals

  • Possible Cause 1: High Dose of this compound.

    • Troubleshooting Steps:

      • Confirm the finding: Repeat the liver enzyme assays on fresh or properly stored samples to rule out technical error.

      • Review dosing: Ensure that the correct dose was administered and that there were no calculation errors.

      • Dose-response assessment: If the study design allows, compare the enzyme levels across different dose groups. A clear dose-dependent increase would suggest a drug-related effect.

      • Consider a dose reduction: If the elevations are significant and the experimental goals can still be achieved, a reduction in the this compound dose for subsequent cohorts may be warranted.

      • Histopathological analysis: At the study endpoint, perform a thorough histopathological examination of the liver to determine if the enzyme elevations correlate with cellular damage.[3]

  • Possible Cause 2: Idiosyncratic Reaction.

    • Troubleshooting Steps:

      • Assess the incidence: Determine the percentage of animals in the treatment group showing elevated enzymes. If it is a small subset, it may indicate an idiosyncratic reaction.

      • Genetic background: Be aware that the genetic background of the animal strain can influence susceptibility to drug-induced liver injury.

      • Rule out other causes: Ensure that there are no other confounding factors, such as infections or other experimental manipulations, that could be causing liver stress.

Issue 2: Increased Total Bilirubin Levels

  • Possible Cause: Inhibition of Bilirubin Metabolism.

    • Troubleshooting Steps:

      • Correlate with enzyme levels: Assess whether the hyperbilirubinemia is accompanied by significant elevations in ALT/AST. This can help differentiate between cholestatic and hepatocellular injury patterns.

      • Metabolism considerations: Since this compound is metabolized via glucuronidation, high concentrations could potentially compete with bilirubin for UGT enzymes, leading to elevated unconjugated bilirubin.[7]

      • Histopathology: Examine the liver for signs of cholestasis, such as bile duct proliferation or bile plugs.

Issue 3: Unexpected Weight Loss or Adverse Clinical Signs

  • Possible Cause: Systemic Toxicity Manifesting as Liver Stress.

    • Troubleshooting Steps:

      • Comprehensive health monitoring: Increase the frequency of animal health checks, including body weight, food and water intake, and behavioral assessments.

      • Blood chemistry panel: In addition to liver enzymes, analyze other markers of organ function (e.g., kidney function markers like BUN and creatinine) to assess for broader systemic toxicity.[3]

      • Necropsy: For any animals that are euthanized due to poor health, perform a full gross necropsy and collect tissues for histopathology to identify the cause of the adverse signs.

Data Presentation: Quantitative Parameters

Table 1: this compound Dosing in Selected Animal Studies

SpeciesDose RangeRoute of AdministrationDurationObserved Liver-Related OutcomeReference
Mice50 mg/kg/dayIntraperitoneal2 monthsNo significant adverse effects on liver function markers.[3]
Rats300 mg/kgOral15 daysProtective against thioacetamide-induced liver injury.[9]
Rats420 mg/kg/dayOral (in diet)8 weeksAmeliorated hepatic steatosis and fibrosis in a NASH model.[4]
Mice200 mg/kgIntraperitoneal / OralAcute / ChronicInhibited NLRP3 inflammasome activation in a model of metabolic stress.[5][6]
Rats150 & 300 mg/kgOral6 weeksProtective against thioacetamide-induced liver fibrosis.[1]
Mice300-500 mg/kg/dayOral20 weeksSuppressed increases in liver weight and liver enzyme levels in a NASH model.[10]

Table 2: Key Biomarkers for Assessing Hepatotoxicity

BiomarkerTypeSignificance
Alanine Aminotransferase (ALT)Serum/Plasma EnzymeA highly specific indicator of hepatocellular injury.
Aspartate Aminotransferase (AST)Serum/Plasma EnzymeAn indicator of hepatocellular injury; less specific than ALT as it is also found in other tissues.
Total BilirubinSerum/PlasmaAn indicator of the liver's ability to conjugate and excrete bile; elevated levels can suggest cholestasis or severe hepatocellular damage.
Alkaline Phosphatase (ALP)Serum/Plasma EnzymeAn indicator of cholestatic injury and damage to the biliary epithelium.
Glutathione (GSH)Tissue HomogenateA key antioxidant; depletion can indicate oxidative stress.
Malondialdehyde (MDA)Tissue HomogenateA marker of lipid peroxidation and oxidative stress.
Histopathology (H&E, Masson's Trichrome)Liver TissueProvides direct visual evidence of necrosis, inflammation, steatosis, and fibrosis.

Experimental Protocols

Protocol 1: Assessment of Serum Liver Enzymes and Bilirubin

  • Sample Collection: Collect blood from animals via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Serum/Plasma Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum. Alternatively, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.

  • Analysis: Use a veterinary or clinical chemistry analyzer to quantify the levels of ALT, AST, and total bilirubin. Follow the manufacturer's instructions for the specific analyzer and reagent kits.

  • Data Interpretation: Compare the values from this compound-treated groups to those of the vehicle control group. A statistically significant increase in these parameters may indicate hepatotoxicity.

Protocol 2: Histopathological Evaluation of Liver Tissue

  • Tissue Collection and Fixation: At the end of the study, euthanize the animals and perform a gross examination of the liver. Excise a section of the liver (typically the left or median lobe) and fix it in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut 4-5 µm thick sections using a microtome. Mount the sections on glass slides.

    • For general morphology, stain with Hematoxylin and Eosin (H&E). This will allow for the assessment of necrosis, inflammation, cellular degeneration (e.g., ballooning), and steatosis.

    • To assess fibrosis, stain separate sections with Masson's trichrome, which stains collagen blue.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded manner. The evaluation should include a semi-quantitative scoring of the severity and distribution of any observed lesions.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Hepatotoxicity cluster_dosing Dosing Phase cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Phase A Animal Acclimatization B Group Assignment (Vehicle vs. This compound Doses) A->B C Daily Dosing & Health Monitoring (Body Weight, Clinical Signs) B->C D Interim Blood Collection (e.g., weekly, bi-weekly) C->D G Euthanasia & Necropsy C->G D->C E Serum Chemistry Analysis (ALT, AST, Bilirubin) D->E F Terminal Blood Collection I Serum Chemistry Analysis F->I H Liver Tissue Collection G->H J Histopathology (H&E, Masson's Trichrome) H->J K Oxidative Stress Markers (GSH, MDA in tissue) H->K

Caption: A typical experimental workflow for monitoring potential hepatotoxicity in animal studies involving this compound.

troubleshooting_guide Troubleshooting Elevated Liver Enzymes A Elevated ALT/AST Detected B Confirm Finding (Re-run Assay) A->B C Finding Confirmed B->C Yes D Finding Not Confirmed (Technical Error) B->D No E Review Dosing Protocol (Calculations, Administration) C->E F Dose-Response Relationship? E->F G Yes: Likely Drug-Related Effect F->G Yes H No: Consider Idiosyncratic Reaction or Other Stressors F->H No I Consider Dose Reduction in Future Cohorts G->I J Correlate with Histopathology at Study Endpoint G->J H->J K Investigate Other Potential Causes (Infection, Environment) H->K

Caption: A decision-making workflow for troubleshooting elevated liver enzymes in this compound-treated animals.

signaling_pathway This compound's Mechanism in Mitigating Liver Injury cluster_stimulus Hepatotoxic Stimulus cluster_pathways Pro-inflammatory & Pro-fibrotic Pathways Stimulus e.g., Metabolic Stress, Toxins NLRP3 NLRP3 Inflammasome Activation Stimulus->NLRP3 TGFb TGF-β Signaling Stimulus->TGFb Inflammation Inflammation (e.g., IL-1β release) NLRP3->Inflammation Fibrosis Hepatic Stellate Cell Activation & Collagen Deposition TGFb->Fibrosis LiverInjury Hepatocellular Injury, Steatosis, Fibrosis Inflammation->LiverInjury Fibrosis->LiverInjury This compound This compound This compound->NLRP3 Inhibits This compound->TGFb Inhibits

Caption: Simplified signaling pathway showing this compound's inhibitory effects on key drivers of liver injury.

References

Technical Support Center: Optimizing Tranilast Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro concentration of Tranilast while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective concentration range for this compound in vitro?

A1: The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being measured. Generally, concentrations ranging from 10 µM to 500 µM have been reported to elicit biological responses. For antiproliferative effects in cancer cell lines, IC50 values are often observed between 100 µM and 400 µM.[1][2] It is crucial to perform a dose-response experiment for your specific cell line and endpoint.

Q2: Is this compound cytotoxic?

A2: this compound can exhibit both cytostatic and cytotoxic effects. At lower concentrations, it may inhibit cell proliferation without inducing cell death (cytostatic).[3][4] At higher concentrations, it has been shown to induce apoptosis.[1][5] Some studies have reported no significant cytotoxicity in certain cell types, such as normal human keratinocytes and human dermal microvascular endothelial cells, even at concentrations up to 300-400 µM, as measured by LDH release.[2][4][6] Therefore, determining the cytotoxic threshold in your experimental system is essential.

Q3: How should I dissolve this compound for in vitro experiments?

A3: this compound is sparingly soluble in aqueous solutions like PBS (approximately 0.2 mg/mL).[7] It is commonly dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a stock solution.[7][8][9][10] A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it in cell culture medium to the final desired concentration.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%.[10] It is important to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: How can I determine if the observed effect of this compound is due to cytotoxicity or a specific biological activity?

A5: It is important to perform parallel assays. For example, you can assess cell viability/cytotoxicity using assays like MTT or LDH release alongside a functional assay that measures your specific endpoint (e.g., inhibition of a particular signaling pathway, cytokine release, or cell migration). This will help you to distinguish between a general toxic effect and a targeted biological response.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in experimental results. - Inconsistent this compound stock solution.- Pipetting errors.- Uneven cell seeding.- Prepare fresh stock solutions regularly and store them properly.- Use calibrated pipettes and ensure thorough mixing.- Ensure a single-cell suspension before seeding and allow cells to adhere evenly.
No observable effect of this compound. - this compound concentration is too low.- Inactive this compound.- Insufficient incubation time.- Perform a dose-response experiment with a wider concentration range.- Verify the quality and storage conditions of your this compound.- Optimize the incubation time based on literature for your cell type and endpoint.
High background in cytotoxicity assays. - High spontaneous cell death.- Serum in the culture medium can contain LDH.- Optimize cell culture conditions to ensure high viability before starting the experiment.- For LDH assays, use serum-free medium for the treatment period if possible, or use a medium-only background control.
Precipitation of this compound in culture medium. - Exceeding the solubility limit of this compound in the final medium.- Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility.- Visually inspect the medium for any precipitate after adding this compound. If precipitation occurs, lower the final concentration.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineAssayIC50 (µM)Reference
HOS (Osteosarcoma)Cell Viability130.4[1]
143B (Osteosarcoma)Cell Viability329.0[1]
U2OS (Osteosarcoma)Cell Viability252.4[1]
MG-63 (Osteosarcoma)Cell Viability332.6[1]
WI-38 (Normal Fibroblast)Cell Viability444.7[1]
HDMECsProliferation136[2][6]
HDMECsVEGF-induced Chemotaxis135[2][6]
HDMECsTube Formation175[2][6]
Bovine Retinal Endothelial CellsVEGF-stimulated Proliferation22[7]
Bovine Retinal Endothelial CellsVEGF-stimulated Migration18[7]
Bovine Retinal Endothelial CellsVEGF-stimulated Tube Formation193[7]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO~20-200 mg/mL[7][8][9][10]
Ethanol~2-10 mg/mL[7][8]
Dimethyl formamide~35 mg/mL[7]
PBS (pH 7.2)~0.2 mg/mL[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell metabolic activity as an indicator of viability.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture supernatant.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Serum-free cell culture medium (recommended to reduce background)

  • 96-well flat-bottom plates

  • Lysis buffer (e.g., 1% Triton X-100 in serum-free medium)

  • Commercially available LDH assay kit

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere.

  • Prepare dilutions of this compound in serum-free medium. Include the following controls:

    • Vehicle Control: Medium with the same final DMSO concentration.

    • Spontaneous LDH Release Control: Untreated cells.

    • Maximum LDH Release Control: Cells treated with lysis buffer.

  • Replace the culture medium with the prepared this compound dilutions and controls.

  • Incubate for the desired treatment period.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength of 680 nm.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • 6-well plates or culture flasks

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Seed cells in multi-well plate adherence Allow cells to adhere overnight cell_culture->adherence prepare_this compound Prepare this compound dilutions add_this compound Treat cells with this compound prepare_this compound->add_this compound incubate Incubate for desired duration add_this compound->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh annexin Annexin V/PI Assay incubate->annexin read_plate Measure Absorbance/ Fluorescence mtt->read_plate ldh->read_plate annexin->read_plate calculate Calculate % Viability/ Cytotoxicity read_plate->calculate tgf_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc translocates Tranilast_effect This compound Tranilast_effect->SMAD4 inhibits Gene_expression Target Gene Expression SMAD_complex_nuc->Gene_expression regulates nfkb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB Tranilast_effect This compound Tranilast_effect->IKK inhibits Gene_expression Inflammatory Gene Expression NFkB_nuc->Gene_expression activates

References

Preventing Tranilast precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Tranilast in cell culture and prevent its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or N-(3',4'-dimethoxycinnamoyl) anthranilic acid, is an anti-allergic and anti-inflammatory compound. Its primary mechanisms of action include inhibiting the release of chemical mediators like histamine from mast cells and modulating key signaling pathways involved in inflammation and fibrosis, such as the Transforming Growth Factor-beta (TGF-β) pathway.[1][2] this compound has also been shown to directly target and inhibit the NLRP3 inflammasome.

Q2: Why does this compound precipitate in my cell culture medium?

This compound has poor aqueous solubility.[3] When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture medium, the sudden change in solvent polarity can cause the drug to fall out of solution and form a precipitate.

Q3: What are the consequences of this compound precipitation in my experiments?

Precipitation of this compound in your cell culture can lead to several issues:

  • Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and non-reproducible experimental results.

  • Cell Toxicity: The precipitate particles can be cytotoxic to cells.

  • Interference with Assays: Precipitates can interfere with microscopic imaging and plate reader-based assays.

Q4: Can the components of the cell culture medium affect this compound solubility?

Yes, components in the cell culture medium can influence the solubility of this compound. While not extensively documented for this compound specifically, hydrophobic drugs can interact with proteins present in fetal bovine serum (FBS), which can sometimes help to keep them in solution. However, the high salt concentration and pH of the medium can also contribute to precipitation.

Troubleshooting Guide: Preventing and Managing this compound Precipitation

This section provides a step-by-step guide to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.

Possible CauseSolution
High final concentration of this compound. Lower the final working concentration of this compound. Consult the literature for effective concentrations in your specific cell type.
High concentration of the organic solvent (e.g., DMSO) in the final working solution. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced precipitation and cytotoxicity.[4] Prepare a more concentrated stock solution to minimize the volume added to the medium.
Rapid dilution. Add the this compound stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even distribution.
Temperature shock. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

Problem: Precipitate appears after a period of incubation (e.g., several hours to overnight).

Possible CauseSolution
Slow precipitation over time. The working concentration of this compound may still be too high for long-term stability in the aqueous medium. Consider reducing the concentration or refreshing the medium with freshly prepared this compound solution at regular intervals.
Interaction with media components. If using a serum-free medium, consider adding a small percentage of serum (if compatible with your experimental design) to see if it improves solubility.
pH changes in the medium. Ensure the cell culture medium is properly buffered and the incubator's CO2 levels are stable to maintain a consistent pH.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration
DMSO~20-200 mg/mL[5][6]
Dimethyl formamide (DMF)~35 mg/mL[6]
Ethanol~2-10 mg/mL[5][6]
PBS (pH 7.2)~0.2 mg/mL[6]

Table 2: Reported Effective Concentrations of this compound in Cell Culture

Cell TypeApplicationEffective Concentration
Normal Human KeratinocytesInhibition of cell growth5-400 µM[7]
Pancreatic β-cells (INS-1)Protection from lipotoxicity10-100 µM[3]
Non-small cell lung cancer (NSCLC) cellsInhibition of STAT3 activation100 µM[8]
Uterine leiomyoma cellsInhibition of proliferation10-300 µM[6]
Retinal pigment epithelial cells and fibroblastsInhibition of proliferation300 µM[9]
Breast cancer cell line (4T1)Increased AKT1 phosphorylation, decreased ERK1/2 phosphorylationNot specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 327.34 g/mol )

  • Anhydrous DMSO

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out 3.27 mg of this compound powder.

  • Adding DMSO: Add 100 µL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolving this compound: Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming to 37°C can aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

This protocol describes the preparation of a 100 µM this compound working solution from a 100 mM stock.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Pre-warm Medium: Ensure your complete cell culture medium (with serum and other supplements) is pre-warmed to 37°C.

  • Dilution: In a sterile tube, add 999 µL of the pre-warmed cell culture medium.

  • Adding Stock Solution: While gently vortexing or swirling the medium, add 1 µL of the 100 mM this compound stock solution dropwise. This will result in a final this compound concentration of 100 µM and a final DMSO concentration of 0.1%.

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted working solution.

Visualizations

Signaling Pathways

Tranilast_TGFb_Pathway This compound's Effect on the TGF-β Signaling Pathway cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Target Gene Expression (e.g., Fibrosis) This compound This compound This compound->pSmad23 inhibits phosphorylation

Caption: this compound inhibits the TGF-β pathway by reducing Smad2/3 phosphorylation.

Tranilast_NLRP3_Pathway This compound's Inhibition of the NLRP3 Inflammasome Signal1 Signal 1 (e.g., LPS) Pro_IL1b Pro-IL-1β Signal1->Pro_IL1b induces expression NLRP3_inactive Inactive NLRP3 Signal1->NLRP3_inactive primes IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active activation Signal2 Signal 2 (e.g., ATP) Signal2->NLRP3_inactive Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1->Pro_IL1b cleaves This compound This compound This compound->NLRP3_active directly binds and inihibits oligomerization

Caption: this compound directly inhibits NLRP3 inflammasome activation.

Experimental Workflow & Troubleshooting

Tranilast_Workflow Experimental Workflow for Using this compound in Cell Culture start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO to make Stock Solution weigh->dissolve store Aliquot and Store Stock at -20°C/-80°C dissolve->store prepare_media Pre-warm Cell Culture Medium to 37°C store->prepare_media dilute Dilute Stock Solution into Medium prepare_media->dilute treat_cells Treat Cells with Working Solution dilute->treat_cells incubate Incubate Cells for Desired Time treat_cells->incubate analyze Analyze Results incubate->analyze end End analyze->end

Caption: Workflow for preparing and using this compound in cell culture experiments.

Tranilast_Troubleshooting Troubleshooting this compound Precipitation precipitate Precipitation Observed? when When does it occur? precipitate->when Yes no_precipitate No Precipitation Proceed with Experiment precipitate->no_precipitate No immediate Immediately upon dilution when->immediate later After incubation when->later solution1 1. Lower final concentration 2. Add stock solution dropwise to pre-warmed, swirling medium 3. Ensure final DMSO % is low (<0.5%) immediate->solution1 solution2 1. Reduce working concentration 2. Refresh medium with fresh this compound at intervals 3. Check for pH changes in medium later->solution2

Caption: A logical guide to troubleshooting this compound precipitation issues.

References

Technical Support Center: Tranilast Delivery & Plasma Level Consistency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tranilast. Our goal is to help you achieve consistent and predictable plasma concentrations in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-individual variability in this compound plasma concentrations in our animal studies. What are the potential causes?

A1: High inter-individual variability in plasma drug concentrations is a common challenge.[1][2] Several factors can contribute to this variability with this compound:

  • Poor Aqueous Solubility: this compound has low water solubility, which can lead to variable and incomplete absorption from the gastrointestinal tract.[3][4][5]

  • Genetic Factors: Variations in drug-metabolizing enzymes and transporters among individuals can significantly impact this compound's pharmacokinetics.[6]

  • Physiological Conditions: Factors such as age, body weight, and the health status of the liver and kidneys can influence drug absorption, distribution, metabolism, and excretion.[6]

  • Food Effects: The presence and composition of food in the stomach can alter the absorption of this compound.

  • Formulation Differences: The specific formulation of this compound used can dramatically affect its dissolution and subsequent absorption.

Q2: Our in vitro dissolution studies show poor release of this compound from our current formulation. How can we improve this?

A2: Improving the dissolution of poorly soluble drugs like this compound is crucial for enhancing bioavailability.[3][7] Consider the following strategies:

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can enhance the dissolution rate.[8][9]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its wettability and dissolution.[4][7][10] Amorphous solid dispersions, in particular, have shown significant success in increasing the oral bioavailability of this compound.[4][10]

  • Use of Solubilizing Agents: Incorporating surfactants or complexing agents like cyclodextrins into the formulation can enhance the solubility of this compound.[7][8][9]

  • pH Adjustment: Modifying the microenvironment pH in the formulation can improve the solubility of ionizable drugs like this compound.[8][9]

Q3: We suspect that rapid metabolism is contributing to low and inconsistent plasma levels of this compound. How can we investigate this?

A3: this compound is known to be metabolized in the body, primarily through glucuronidation and demethylation.[11] To investigate if rapid metabolism is an issue in your experiments, you can:

  • Conduct In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound and identify the major metabolites.

  • Pharmacokinetic Modeling: A one-compartment open model has been used to describe the pharmacokinetics of this compound after oral administration.[12] Analyzing plasma concentration-time data with such models can help estimate metabolic clearance rates.

  • Quantify Metabolites in Plasma and Urine: Simultaneous determination of this compound and its metabolites in biological samples can provide a comprehensive picture of its metabolic fate.[13]

Troubleshooting Guides

Issue: Inconsistent Plasma Concentrations of this compound

This guide provides a systematic approach to troubleshooting inconsistent plasma levels of this compound in your experimental subjects.

Troubleshooting Workflow

G start Inconsistent Plasma Concentrations Observed check_formulation Review Formulation & Dissolution Characteristics start->check_formulation check_protocol Verify Dosing Protocol & Animal Handling start->check_protocol check_analytics Validate Bioanalytical Method start->check_analytics formulation_issue Poor Solubility or Dissolution? check_formulation->formulation_issue protocol_issue Inconsistent Dosing or Sampling? check_protocol->protocol_issue analytics_issue Analytical Method Variable? check_analytics->analytics_issue improve_formulation Optimize Formulation (e.g., Solid Dispersion) formulation_issue->improve_formulation Yes re_evaluate Re-evaluate Plasma Concentrations formulation_issue->re_evaluate No standardize_protocol Standardize Dosing & Sampling Times protocol_issue->standardize_protocol Yes protocol_issue->re_evaluate No revalidate_method Re-validate Analytical Method analytics_issue->revalidate_method Yes analytics_issue->re_evaluate No improve_formulation->re_evaluate standardize_protocol->re_evaluate revalidate_method->re_evaluate

Caption: A flowchart for troubleshooting inconsistent this compound plasma levels.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound from different studies and formulations.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

FormulationDose (mg)Cmax (µg/mL)Tmax (h)T1/2 (h)AUC (µg·h/mL)Reference
Tablet40074.925.117.311339[14]
Capsule40077.404.849.441544[14]
Oral Solution200----[12]

Table 2: Impact of Formulation on this compound Bioavailability in Rats

FormulationCmax Increase (-fold)AUC Increase (-fold)Reference
Amorphous Solid Dispersion (Eudragit EPO)-19[10]
Crystalline Solid Dispersion6032[5]
Amorphous Solid Dispersion (Fine Droplet Drying)-16[15]
Solid Dispersion (pMB-based)12552[16]
Nano-size Composite (α-glucosyl rutin)11436.4[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of this compound in human plasma.[17]

Objective: To accurately quantify the concentration of this compound in human plasma samples.

Materials:

  • This compound and an appropriate internal standard (e.g., tramadol).

  • Methanol (HPLC grade).

  • Ammonium acetate (HPLC grade).

  • Human plasma.

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

Procedure:

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add the internal standard.

    • Precipitate proteins by adding 300 µL of methanol.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a suitable reversed-phase C18 column.

      • The mobile phase can consist of a mixture of methanol and 10 mM ammonium acetate (e.g., 70:30, v/v).[17]

    • Mass Spectrometric Detection:

      • Use an electrospray ionization (ESI) source in the appropriate mode.

      • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Experimental Workflow for this compound Quantification

G plasma Plasma Sample is Add Internal Standard plasma->is precipitate Protein Precipitation (Methanol) is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To assess the dissolution characteristics of different this compound formulations.

Materials:

  • This compound formulation.

  • Dissolution apparatus (e.g., USP Apparatus 2 - paddle).

  • Dissolution medium (e.g., simulated gastric fluid, pH 1.2).[10]

  • Syringes and filters.

  • UV-Vis spectrophotometer or HPLC system for analysis.

Procedure:

  • Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C.

  • Place the this compound formulation into the dissolution vessel.

  • Start the apparatus at a specified rotation speed (e.g., 50 rpm).

  • At predetermined time intervals, withdraw an aliquot of the dissolution medium.

  • Filter the sample immediately.

  • Analyze the concentration of this compound in the filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).

  • Calculate the percentage of drug dissolved at each time point.

Signaling Pathways

This compound's Proposed Mechanism of Action

This compound is believed to exert its anti-inflammatory and anti-fibrotic effects through multiple pathways. A major proposed mechanism involves the inhibition of the Transforming Growth Factor-beta (TGF-β) pathway.[18][19] It has also been shown to directly target and inhibit the NLRP3 inflammasome.[20]

G cluster_0 This compound's Anti-inflammatory & Anti-fibrotic Effects This compound This compound tgfb TGF-β Pathway This compound->tgfb Inhibits nlrp3 NLRP3 Inflammasome This compound->nlrp3 Inhibits collagen Decreased Collagen Synthesis tgfb->collagen inflammation Reduced Inflammation nlrp3->inflammation

Caption: Simplified diagram of this compound's proposed mechanisms of action.

References

Technical Support Center: Accounting for Tranilast Interaction with UGT1A1 Enzyme in Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the interaction between Tranilast and the UGT1A1 enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the metabolism of this compound?

This compound is primarily metabolized via glucuronidation, and the key enzyme responsible for this process is UDP-glucuronosyltransferase 1A1 (UGT1A1). This has been demonstrated in studies using human liver and jejunum microsomes, as well as with recombinant UGT1A1 enzymes.[1][2]

Q2: What is the clinical significance of the this compound-UGT1A1 interaction?

The interaction is clinically significant due to the potential for this compound to cause hyperbilirubinemia (elevated bilirubin levels), particularly in individuals with reduced UGT1A1 activity.[1][3] This is because this compound and its metabolites can inhibit the glucuronidation of bilirubin, which is also a substrate of UGT1A1.[1][2] Individuals with Gilbert's syndrome, a condition characterized by genetically lower UGT1A1 activity, are at an increased risk.[3]

Q3: My in vitro results for this compound glucuronidation kinetics differ from published values. What could be the cause?

Discrepancies in kinetic parameters can arise from several factors:

  • Enzyme Source: The choice of enzyme source (e.g., human liver microsomes, recombinant UGT1A1) can significantly impact results.[4] Recombinant enzymes provide a cleaner system to study a specific isoform, while microsomes offer a more physiologically relevant environment but with potential contributions from other enzymes.

  • Incubation Conditions: Factors such as pH, temperature, protein concentration, and the presence of co-factors like UDPGA must be carefully controlled and optimized.[4]

  • Substrate and Inhibitor Concentrations: The concentrations of this compound and any potential inhibitors used in the assay will directly affect the observed reaction rates.

  • Analytical Method: The method used to quantify the formation of this compound glucuronide (e.g., LC-MS/MS) should be validated for sensitivity, linearity, and specificity.

Q4: I am observing atypical (non-Michaelis-Menten) kinetics in my this compound-UGT1A1 interaction studies. Why might this be happening?

Atypical kinetics, such as substrate inhibition or sigmoidal curves, can occur in UGT1A1 assays.[4] This can be due to multiple binding sites on the enzyme or complex interactions between the substrate, inhibitor, and the enzyme's active site. It is important to carefully analyze the kinetic data using appropriate models to accurately determine the kinetic parameters.

Q5: How does this compound's metabolite affect UGT1A1 activity?

The primary phase I metabolite of this compound, 4-demethylthis compound (N-3), also strongly inhibits UGT1A1-mediated glucuronidation.[1][2] This means that when studying the overall effect of this compound, it is important to consider the contribution of its metabolites to the inhibition of UGT1A1.

Troubleshooting Guides

Issue: Low or no detectable this compound glucuronidation activity.
Potential Cause Troubleshooting Step
Inactive Enzyme Ensure proper storage and handling of UGT1A1 enzyme preparations (microsomes or recombinant protein). Avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions Optimize incubation time, protein concentration, and concentrations of this compound and UDPGA. Perform preliminary experiments to determine the linear range for time and protein.
Cofactor Degradation Prepare fresh UDPGA solutions for each experiment, as it can be unstable.
Inhibitory Contaminants Ensure all reagents and solvents are of high purity and free from contaminants that could inhibit UGT1A1 activity.
Issue: High variability in IC50 values for this compound inhibition of UGT1A1.
Potential Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the inhibitor (this compound) stock solutions.
Solvent Effects Keep the final concentration of the solvent (e.g., DMSO) used to dissolve this compound low and consistent across all wells, including controls. High solvent concentrations can inhibit enzyme activity.
Pre-incubation Time Standardize the pre-incubation time of the enzyme with the inhibitor before initiating the reaction with the substrate.
Data Analysis Use a consistent and appropriate non-linear regression model to fit the dose-response curve and calculate the IC50 value. Ensure a sufficient number of data points are used to define the curve.

Quantitative Data Summary

Table 1: Kinetic Parameters for this compound Glucuronidation

Enzyme SourceKm (μM)Vmax (pmol/min/mg protein)
Human Liver Microsomes51.510.4
Human Jejunum Microsomes50.642.9
Recombinant UGT1A138.019.7
Data sourced from[1]

Table 2: IC50 Values for Inhibition of this compound Glucuronidation

InhibitorEnzyme SourceIC50 (μM)
BilirubinHuman Liver Microsomes123.9
BilirubinHuman Jejunum Microsomes81.1
β-estradiolHuman Jejunum Microsomes75.3
Data sourced from[2]

Experimental Protocols

Key Experiment: In Vitro UGT1A1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound on UGT1A1 activity using a probe substrate like bilirubin or estradiol.

Materials:

  • Human Liver Microsomes (HLM) or recombinant human UGT1A1

  • This compound

  • UGT1A1 probe substrate (e.g., Bilirubin, Estradiol)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Alamethicin (for microsomal assays)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for analysis

Methodology:

  • Preparation:

    • Prepare stock solutions of this compound and the probe substrate in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of all reagents in Tris-HCl buffer.

  • Incubation Mixture:

    • In a microcentrifuge tube, combine the buffer, MgCl₂, HLM or recombinant UGT1A1, and alamethicin (if using HLM).

    • Add varying concentrations of this compound (the inhibitor). Include a vehicle control without this compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation:

    • Initiate the glucuronidation reaction by adding the UGT1A1 probe substrate and UDPGA to the pre-incubated mixture.

  • Incubation:

    • Incubate at 37°C for a predetermined time within the linear range of the reaction.

  • Reaction Termination:

    • Stop the reaction by adding a cold quenching solvent, such as acetonitrile.

  • Sample Processing:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new tube or plate for analysis.

  • Analysis:

    • Quantify the formation of the glucuronidated metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of UGT1A1 activity at each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Tranilast_Metabolism_Pathway This compound This compound PhaseI Phase I Metabolism (CYP-mediated) This compound->PhaseI UGT1A1_this compound UGT1A1 This compound->UGT1A1_this compound This compound->Inhibition1 Metabolite 4-demethylthis compound (N-3) PhaseI->Metabolite Metabolite->Inhibition2 Glucuronide This compound Glucuronide UGT1A1_this compound->Glucuronide Glucuronidation UGT1A1_Metabolite UGT1A1 Bilirubin_Glucuronide Bilirubin Glucuronide UGT1A1_Metabolite->Bilirubin_Glucuronide Glucuronidation Bilirubin Bilirubin Bilirubin->UGT1A1_Metabolite Inhibition1->UGT1A1_Metabolite Inhibition2->UGT1A1_Metabolite UGT1A1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Cofactors) PreIncubation Pre-incubate Enzyme with this compound Reagents->PreIncubation Enzyme Prepare Enzyme (HLM or rUGT1A1) Enzyme->PreIncubation Inhibitor Prepare Inhibitor (this compound Stocks) Inhibitor->PreIncubation Substrate Prepare Substrate (e.g., Bilirubin) Reaction Initiate Reaction (Add Substrate & UDPGA) Substrate->Reaction PreIncubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Terminate Reaction (Quenching Solvent) Incubation->Termination Processing Sample Processing (Centrifugation) Termination->Processing LCMS LC-MS/MS Analysis Processing->LCMS DataAnalysis Data Analysis (IC50 Determination) LCMS->DataAnalysis

References

How to mitigate Tranilast-induced anemia in long-term animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and mitigating potential hematological effects, specifically anemia, during long-term animal studies with Tranilast.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to cause anemia in long-term animal studies?

A: Currently, there is no direct evidence in published literature specifically identifying this compound as a cause of anemia in long-term animal studies. Most preclinical studies report this compound as being well-tolerated. However, given its anti-proliferative properties on various cell types, the potential for effects on rapidly dividing hematopoietic cells in the bone marrow cannot be entirely ruled out and warrants proactive monitoring.

Q2: What are the potential mechanisms by which this compound could theoretically induce anemia?

A: While not reported, a few theoretical mechanisms could be considered based on this compound's known pharmacological activities:

  • Anti-proliferative Effects: this compound has been shown to inhibit the proliferation of various cell types. It is plausible that this effect could extend to hematopoietic stem and progenitor cells in the bone marrow, which are characterized by rapid division. This could potentially lead to a reduction in red blood cell production (erythropoiesis), resulting in a non-regenerative anemia.

  • Modulation of TGF-β Signaling: this compound is known to inhibit the transforming growth factor-beta (TGF-β) pathway. TGF-β has a complex and context-dependent role in regulating hematopoietic stem cell quiescence and differentiation. While some studies suggest that inhibiting TGF-β can improve hematopoiesis in certain disease states like Fanconi anemia, this pathway is also crucial for maintaining hematopoietic homeostasis.[1][2] Dysregulation of this pathway could theoretically impact normal erythropoiesis.

  • Immune-Mediated Hemolytic Anemia: This is a general mechanism for drug-induced anemia where the drug leads to the production of antibodies against red blood cells.[3][4] There is no evidence to suggest that this compound induces this type of anemia.

  • Aplastic Anemia: This is a rare but serious form of drug-induced anemia characterized by bone marrow failure.[5][6] It can be caused by direct toxicity to hematopoietic stem cells or an immune-mediated mechanism.[5][7] There are no reports linking this compound to aplastic anemia.

Q3: How does this compound's effect on the Nrf2-HO-1 pathway relate to anemia?

A: this compound is a known activator of the Nrf2-HO-1 pathway, which is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 has been shown to be protective for erythropoiesis, especially during aging and in certain types of anemia.[8][9][10][11] Therefore, this particular mechanism of this compound is more likely to be protective against anemia rather than a cause of it.

Troubleshooting Guide

This guide is intended to assist researchers who observe hematological changes during their long-term animal studies with this compound.

Q1: We've observed a statistically significant decrease in hemoglobin and hematocrit in our this compound-treated group compared to controls. What should we do next?

A: The first step is to characterize the anemia. A systematic approach is crucial for determining the underlying cause.

Step 1: Confirm and Classify the Anemia

  • Perform a Complete Blood Count (CBC) with a blood smear evaluation. This will confirm the decrease in red blood cell (RBC) parameters (hemoglobin, hematocrit, RBC count) and provide red blood cell indices (MCV, MCHC).[2][10][12]

  • Perform a reticulocyte count. This is the most critical step to differentiate between a regenerative and non-regenerative anemia.[3][7][11]

    • Regenerative anemia (high reticulocyte count) suggests blood loss or hemolysis (red blood cell destruction).

    • Non-regenerative anemia (low reticulocyte count) points towards a problem with red blood cell production in the bone marrow.[11]

Step 2: Investigate the Cause

  • If the anemia is regenerative:

    • Check for signs of blood loss: Carefully examine animals for any signs of internal or external bleeding.

    • Evaluate for hemolysis: Examine plasma for signs of hemolysis (icterus, hemoglobinemia) and the blood smear for spherocytes, schistocytes, or Heinz bodies.[11] Consider a direct Coombs test if an immune-mediated process is suspected.[13]

  • If the anemia is non-regenerative:

    • Evaluate other cell lines: Check the CBC for concurrent neutropenia or thrombocytopenia. Pancytopenia could suggest a more generalized bone marrow suppression.

    • Perform a bone marrow analysis: A bone marrow aspirate or biopsy is essential to assess cellularity, the myeloid-to-erythroid (M:E) ratio, and the morphology of hematopoietic precursors.[4][14] This can help identify hypoplasia, aplasia, or maturational arrest in the erythroid lineage.

Q2: Our reticulocyte count is low in the anemic animals. What does this suggest and what is the next step?

A: A low reticulocyte count in the presence of anemia indicates a non-regenerative anemia, suggesting impaired erythropoiesis. This points towards a potential effect of this compound on the bone marrow.

Next Steps:

  • Dose-Response Evaluation: If not already part of the study design, consider if the anemia is dose-dependent.

  • Bone Marrow Examination: This is the most definitive next step. A detailed cytological evaluation of the bone marrow will help determine if there is a reduction in erythroid precursors (erythroid hypoplasia) or a halt in their development (maturation arrest).[4][14]

  • Consider Reversibility: If ethically and scientifically feasible within the study protocol, a drug withdrawal and recovery phase can determine if the anemia resolves upon cessation of this compound treatment.

Q3: Could other factors be contributing to the anemia we are observing?

A: Yes, it is important to rule out other potential causes of anemia in a long-term study setting:

  • Chronic Inflammation: The underlying disease model itself might cause anemia of chronic disease, which is typically a mild, non-regenerative anemia.[15]

  • Nutritional Deficiencies: Ensure that the diet is adequate, as deficiencies in iron, vitamin B12, or folate can lead to anemia.[15]

  • Chronic Illness: Conditions like chronic kidney disease can lead to decreased erythropoietin production and anemia.

  • Infections: Certain chronic infections can also suppress bone marrow function.

Data Presentation

Quantitative hematological data should be summarized in a clear, tabular format to allow for easy comparison between treatment groups and over time. Below is a template table that researchers can populate with their experimental data.

Time PointTreatment GroupnHemoglobin (g/dL)Hematocrit (%)RBC Count (x10^6/µL)MCV (fL)MCHC (g/dL)Reticulocyte Count (%)
Baseline Vehicle ControlMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound (Low Dose)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound (High Dose)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Month 3 Vehicle ControlMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound (Low Dose)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound (High Dose)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
Month 6 Vehicle ControlMean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound (Low Dose)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
This compound (High Dose)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

RBC: Red Blood Cell; MCV: Mean Corpuscular Volume; MCHC: Mean Corpuscular Hemoglobin Concentration. Statistical significance vs. vehicle control should be noted.

Experimental Protocols

1. Complete Blood Count (CBC) and Blood Smear Evaluation

  • Principle: Automated hematology analyzers provide quantitative data on blood cell populations, while manual smear evaluation allows for morphological assessment.[10][12]

  • Methodology:

    • Collect 100-200 µL of whole blood from an appropriate site (e.g., tail vein, saphenous vein) into a tube containing K2EDTA anticoagulant.[16]

    • Gently invert the tube 8-10 times to ensure proper mixing and prevent clotting.

    • Analyze the sample using a validated veterinary hematology analyzer as soon as possible.[16]

    • Prepare a blood smear by placing a small drop of blood on a clean glass slide and using a second slide at a 30-45 degree angle to spread the blood in a smooth, fluid motion.

    • Allow the smear to air dry completely.

    • Stain the smear with a Romanowsky-type stain (e.g., Wright-Giemsa).

    • Examine the smear under a microscope, assessing red blood cell morphology, white blood cell differential, and platelet estimation.

2. Manual Reticulocyte Count

  • Principle: Supravital stains, such as new methylene blue, precipitate the residual ribosomal RNA in reticulocytes, allowing them to be identified and counted.[17]

  • Methodology:

    • In a small test tube, mix equal parts (e.g., 3 drops each) of fresh whole blood (in EDTA) and new methylene blue stain.[7]

    • Incubate the mixture at room temperature for 15-20 minutes.[7]

    • Gently resuspend the cells and prepare a blood smear as described above.

    • Allow the smear to air dry. Do not fix or counterstain.

    • Under the 100x oil immersion objective, count the number of reticulocytes (cells containing blue-staining reticulum) per 1000 total red blood cells in an area where the RBCs are evenly distributed.[17]

    • Calculate the reticulocyte percentage: (Number of Reticulocytes / 1000 RBCs) x 100.

3. Bone Marrow Smear Preparation and Analysis

  • Principle: Cytological evaluation of bone marrow provides a detailed assessment of hematopoiesis.[4][14]

  • Methodology:

    • Immediately following euthanasia, dissect the femur and/or tibia and clean off the surrounding soft tissue.

    • Cut off the proximal and distal epiphyses to expose the marrow cavity.

    • Expel the bone marrow onto a clean glass slide by inserting a needle into one end of the bone and flushing with air from a syringe.[6]

    • Gently prepare smears from the marrow particles (spicules) using a "squash prep" or "pull-apart" technique with a second slide.

    • Allow the smears to air dry rapidly.

    • Fix and stain the smears using a Romanowsky-type stain.

    • Under microscopic examination, assess:

      • Cellularity: The ratio of hematopoietic cells to adipose tissue.

      • Myeloid-to-Erythroid (M:E) Ratio: Count at least 500 nucleated cells and determine the ratio of myeloid (neutrophil, eosinophil, basophil) precursors to nucleated erythroid precursors.

      • Maturation of all lineages: Assess for orderly and complete maturation of myeloid, erythroid, and megakaryocytic lines.

      • Iron stores: Stain a separate slide with Prussian blue to assess macrophage iron stores.

Visualizations

Hematological_Monitoring_Workflow Start Start of Long-Term This compound Study Monitoring Routine Hematological Monitoring (e.g., Monthly CBC) Start->Monitoring Check Significant Decrease in Hgb, Hct, or RBCs? Monitoring->Check NoAnemia Continue Study with Routine Monitoring Check->NoAnemia No Classify Characterize Anemia: Reticulocyte Count Check->Classify Yes Regenerative Regenerative Anemia (High Reticulocytes) Classify->Regenerative NonRegenerative Non-Regenerative Anemia (Low Reticulocytes) Classify->NonRegenerative InvestigateRegen Investigate Cause: - Check for Blood Loss - Evaluate for Hemolysis Regenerative->InvestigateRegen InvestigateNonRegen Investigate Cause: - Evaluate other cell lines - Bone Marrow Analysis NonRegenerative->InvestigateNonRegen Mitigate Implement Mitigation Strategy: - Dose modification - Supportive care - Consider study endpoint InvestigateRegen->Mitigate InvestigateNonRegen->Mitigate

Caption: Workflow for monitoring and troubleshooting anemia in animal studies.

Tranilast_Signaling_Erythropoiesis cluster_key Hypothetical Links This compound This compound TGFb TGF-β Signaling This compound->TGFb Inhibits Nrf2 Nrf2-HO-1 Pathway This compound->Nrf2 Activates Erythropoiesis Erythropoiesis (RBC Production) This compound->Erythropoiesis Potential Anti-proliferative Effect on Precursors? HSC Hematopoietic Stem Cells TGFb->HSC Regulates Quiescence & Differentiation Nrf2->Erythropoiesis Protective Effect (Antioxidant) HSC->Erythropoiesis Anemia Anemia

Caption: this compound's interaction with pathways relevant to hematopoiesis.

References

Stabilizing Tranilast in solution to prevent photochemical degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tranilast. The focus is on preventing its photochemical degradation in solution to ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation after exposure to light. What is happening?

A1: this compound is known to be photochemically unstable in solution. When exposed to light, particularly UV radiation in the 260-360 nm range, it can undergo photoisomerization to its cis-isomer and photodimerization, leading to a loss of the active compound and the formation of impurities.[1] In aqueous solutions, photodimerization is the primary degradation pathway, while in oily solutions, the formation of the cis-isomer is more prevalent.[1]

Q2: What are the common degradation products of this compound?

A2: The main photodegradation products of this compound are its cis-isomer and various photodimerization products (often referred to as N-13 and N-14 in literature).[1] The formation of these products significantly reduces the concentration of the active trans-Tranilast in your solution.

Q3: Do the degradation products of this compound have biological activity?

A3: Yes, but it is significantly reduced compared to the parent compound. The cis-isomer of this compound has been reported to have about half the inhibitory effect on passive cutaneous anaphylaxis (PCA) reaction in rats compared to this compound.[1] The photodimerization products show little to no inhibitory effect on the PCA reaction.[1] There is currently limited information available on the specific signaling pathways of these degradation products.

Q4: How can I prevent the photochemical degradation of this compound in my experiments?

A4: There are two primary strategies to enhance the photostability of this compound in solution:

  • Use of UV-Absorbing Agents: Incorporating UV absorbers into your formulation can effectively protect this compound from light-induced degradation.

  • Formulation as a Solid Dispersion: Preparing this compound as a crystalline or amorphous solid dispersion can significantly improve its photostability.

The following sections provide more detailed troubleshooting and guidance on these methods.

Troubleshooting Guide: Photochemical Degradation

Issue 1: Rapid degradation of this compound in an oily gel formulation.

Cause: Direct exposure of the oily gel to light. This compound in an oily gel can degrade by as much as 74.1% within the first hour of light exposure.[1][2]

Solution: Add a suitable UV-absorbing agent to the oily gel formulation.

Recommended UV Absorbers:

UV AbsorberConcentrationRemaining this compound after 8h Light Exposure
Control (no absorber)-~68.7%
2-(2-benzotriazolyl)-p-cresol (BTPC)3%Most effective
1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione (P1789)3%Effective
2-hydroxy-4-methoxybenzophenone (HMBP)3%Moderately effective
Ethyl p-aminobenzoate (EPABA)3%Ineffective
2-ethylhexyl-p-dimethylaminobenzoate (DABAO)3%Ineffective

Data compiled from a study on this compound in oily gels exposed to a white fluorescent lamp at 3000 lx.[1]

Experimental Protocol: Preparation and Evaluation of this compound Oily Gels with UV Absorbers

A detailed protocol for preparing and evaluating the photostability of this compound in oily gels can be found in the study by Hori et al. (1999), "Effect of UV-Absorbing Agents on Photodegradation of this compound in Oily Gels."[1]

Issue 2: this compound degradation in aqueous or organic solutions for in vitro/in vivo studies.

Cause: this compound is inherently unstable in most common laboratory solvents when exposed to light. Aqueous solutions are particularly susceptible to photodimerization.[1]

Solution:

  • Work in low-light conditions: Perform all manipulations of this compound solutions under amber or red light to minimize exposure to UV and blue light.

  • Use light-blocking containers: Store stock solutions and experimental samples in amber vials or tubes wrapped in aluminum foil.

  • Prepare fresh solutions: It is recommended not to store aqueous solutions of this compound for more than one day.[3]

  • Consider solid dispersion formulations: For oral administration studies, formulating this compound as a crystalline solid dispersion can significantly enhance its photostability and bioavailability.[4][5]

Quantitative Data: Photostability of this compound Formulations

FormulationLight SourceExposure TimeRemaining this compound
This compound SolutionUVA/B (250 W/m²)24 hHighly photodegradable
Amorphous Solid DispersionUVA/B (250 W/m²)24 hHighly photodegradable
Crystalline Solid Dispersion (CSD/TL)UVA/B (250 W/m²)24 hHigh photochemical stability

Data from a study by Kawabata et al. (2010), "Novel crystalline solid dispersion of this compound with high photostability and improved oral bioavailability."[4][5]

Issue 3: Inconsistent results in cell-based assays using this compound.

Cause: Degradation of this compound in the cell culture medium during incubation, especially if the incubator has a light source.

Solution:

  • Protect cell culture plates from light: Wrap plates in aluminum foil or use light-blocking plate covers during incubation.

  • Minimize exposure during handling: Perform media changes and other manipulations under subdued lighting.

  • Account for potential degradation: If light protection is not fully possible, consider the potential for degradation when interpreting results and include appropriate controls.

Experimental Protocols

Protocol 1: General Photostability Testing of this compound in Solution

This protocol is based on the ICH Q1B guidelines for photostability testing.[6][7]

  • Sample Preparation:

    • Prepare a solution of this compound in the desired solvent at a known concentration.

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.

  • Light Exposure:

    • Expose the test sample to a light source that provides both visible and UV light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

    • Place the dark control sample alongside the test sample.

  • Sample Analysis:

    • At predetermined time points, withdraw aliquots from both the test and control samples.

    • Analyze the samples by a stability-indicating HPLC method to determine the concentration of this compound and its degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.

    • The difference in degradation between the test and control samples represents the photochemical degradation.

Protocol 2: HPLC Method for the Analysis of this compound and its Photodegradation Products

This is a general method that can be optimized for specific experimental needs.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A linear gradient can be effective for separating the parent drug from its degradation products.[1]

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Detection: UV detection at a wavelength where both this compound and its degradation products have significant absorbance (e.g., 320 nm).[1]

  • Injection Volume: 10-20 µL.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound has been shown to modulate several key signaling pathways, which contributes to its therapeutic effects. Understanding these pathways is crucial for designing and interpreting experiments.

  • Nrf2-HO-1 Pathway Activation: this compound activates the Nrf2-HO-1 pathway, which is involved in the cellular antioxidant response and has anti-inflammatory effects.[3]

    Nrf2_HO1_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters (in cytoplasm) ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 Gene ARE->HO1 Induces transcription of Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory

    Caption: this compound activates the Nrf2-HO-1 signaling pathway.

  • TGF-β Signaling Pathway Inhibition: this compound is a known inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in fibrosis and cell proliferation.[6]

    TGFb_Pathway cluster_nucleus Nucleus This compound This compound TGFb TGF-β This compound->TGFb Inhibits expression TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad 2/3 TGFbR->Smad Phosphorylates pSmad p-Smad 2/3 Smad->pSmad Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad 4 Smad4->Smad_complex Gene_transcription Gene Transcription (e.g., Collagen, Fibronectin) Smad_complex->Gene_transcription Nucleus Nucleus Fibrosis Fibrosis Gene_transcription->Fibrosis

    Caption: this compound inhibits the TGF-β signaling pathway.

  • Protein Kinase C (PKC) Dependent Signaling Pathway Inhibition: this compound has been shown to suppress the PKC-dependent signal transduction pathway, which is involved in angiogenesis.

    PKC_Pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibits Growth_Factors Angiogenic Growth Factors (e.g., VEGF) Receptor Growth Factor Receptor Growth_Factors->Receptor Receptor->PKC Activates Downstream_signaling Downstream Signaling PKC->Downstream_signaling Angiogenesis Angiogenesis Downstream_signaling->Angiogenesis

    Caption: this compound inhibits the PKC-dependent signaling pathway.

Experimental Workflow: Photostability Assessment

The following diagram illustrates a typical workflow for assessing the photochemical stability of a this compound formulation.

Photostability_Workflow Start Start: Prepare this compound Formulation Prepare_Samples Prepare Test and Dark Control Samples Start->Prepare_Samples Expose_Light Expose to Light Source (ICH Q1B Guidelines) Prepare_Samples->Expose_Light Collect_Aliquots Collect Aliquots at Time Points Expose_Light->Collect_Aliquots HPLC_Analysis Analyze by Stability-Indicating HPLC Method Collect_Aliquots->HPLC_Analysis Analyze_Data Calculate % Degradation and Identify Degradants HPLC_Analysis->Analyze_Data Results Results: - Photodegradation Kinetics - Degradation Profile Analyze_Data->Results End End Results->End

Caption: A typical experimental workflow for assessing the photostability of this compound.

References

Adjusting Tranilast dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the use of Tranilast in experimental settings. The focus is on adjusting this compound dosage to minimize off-target effects and ensure the validity and reproducibility of research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a multifaceted mechanism of action. It was initially identified as an anti-allergic agent that inhibits the release of chemical mediators, such as histamine and prostaglandins, from mast cells.[1][2] It also exhibits significant anti-fibrotic and anti-inflammatory properties, primarily through the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway.[2][3] Additionally, studies have shown that this compound can impact other signaling pathways and cellular processes, including angiogenesis and cell proliferation in various cell types.[4]

Q2: What are the common "off-target" effects of this compound in a research context?

A2: The definition of an "off-target" effect depends on the primary research question.

  • For allergy and inflammation studies , where the on-target effect is mast cell stabilization, off-target effects could include the inhibition of fibroblast proliferation, anti-angiogenic effects, or cell cycle arrest in non-target cells.

  • For fibrosis research , where the on-target effect is the inhibition of the TGF-β pathway in fibroblasts, off-target effects might involve the anti-proliferative effects on other cell types, such as cancer cells, or its anti-allergic functions if not relevant to the study.

  • For cancer research , where the on-target effect is the inhibition of tumor cell proliferation, its effects on mast cells or non-cancerous fibroblasts could be considered off-target.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects primarily involves careful dose selection. It is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect while having minimal impact on other cellular processes. Performing a dose-response curve for your specific cell type and assay is highly recommended. The tables provided in this guide offer a starting point for determining appropriate concentration ranges.

Q4: What are the solubility and stability of this compound in cell culture media?

A4: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as DMSO or ethanol. Further dilutions into aqueous buffers or cell culture media should be made immediately before use. The solubility of this compound in PBS (pH 7.2) is approximately 0.2 mg/ml. It is not recommended to store aqueous solutions of this compound for more than one day. If you observe precipitation upon dilution in your culture media, you may need to adjust the final DMSO concentration (while keeping it at a non-toxic level for your cells, typically <0.1%) or explore the use of other solubilizing agents.

Q5: Are there any known stability issues with this compound in solution?

A5: this compound is known to be photochemically unstable in solution. Therefore, it is important to protect this compound solutions from light. Prepare fresh dilutions from a stock solution for each experiment and avoid prolonged exposure of your experimental setup to light.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound
Possible Cause Troubleshooting Steps
Degradation of this compound Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect all this compound solutions from light.
Incorrect Dosage Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. Consult the data tables below for reported effective concentrations.
Cell Line Variability Different cell lines can have varying sensitivities to this compound. Ensure you are using a consistent cell passage number and that the cells are healthy and in the exponential growth phase.
Solubility Issues Visually inspect your culture medium after adding this compound for any signs of precipitation. If precipitation occurs, consider reducing the final concentration of this compound or slightly increasing the final DMSO concentration (ensure it remains non-toxic to your cells).
Issue 2: Unexpected Cell Morphology Changes or Cytotoxicity
Possible Cause Troubleshooting Steps
High Concentration of this compound High concentrations of this compound can induce cell cycle arrest or apoptosis in some cell types.[5][6] Reduce the concentration of this compound and perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold for your cells.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically below 0.1%). Run a solvent-only control to assess its effect on cell morphology and viability.
Off-Target Effects The observed morphological changes may be a result of this compound's effect on signaling pathways other than your primary target. Analyze markers of other known this compound-sensitive pathways (e.g., TGF-β, PKC) to understand the cellular response better.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound across different cellular contexts to aid in the selection of appropriate concentrations and the differentiation between on-target and potential off-target effects.

Table 1: Effective Concentrations of this compound for Anti-Allergic and Anti-Inflammatory Effects

Effect Cell Type/System Effective Concentration Range IC50 Reference
Mast Cell Degranulation InhibitionRat Peritoneal Mast Cells100 µM - 1 mM~500 µM[4]
Inhibition of Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6)LPS-induced BEAS-2B cells50 µM - 200 µMNot specified[7]

Table 2: Effective Concentrations of this compound for Anti-Fibrotic Effects

Effect Cell Type Effective Concentration Range IC50 Reference
Inhibition of Collagen SynthesisKeloid and Hypertrophic Scar Fibroblasts3 µM - 300 µMNot specified[8]
Inhibition of TGF-β1 SecretionKeloid Fibroblasts30 µM - 300 µMNot specified[8]
Inhibition of Fibroblast ProliferationRabbit Dermal Fibroblasts~300 µMNot specified
Inhibition of TGF-β1 SecretionRetinal Pigment Epithelial Cells~300 µMNot specified

Table 3: Effective Concentrations of this compound for Anti-Proliferative and Anti-Cancer Effects

Effect Cell Line Effective Concentration Range IC50 Reference
Inhibition of Cell ProliferationHuman Dermal Microvascular Endothelial Cells>25 µg/ml (~76 µM)136 µM[9]
Inhibition of VEGF-induced ChemotaxisHuman Dermal Microvascular Endothelial Cells>25 µg/ml (~76 µM)135 µM[9]
Inhibition of Cell GrowthNormal Human Keratinocytes5 µM - 400 µMNot specified[5]
Inhibition of Cell ProliferationMurine Breast Cancer (4T1)Not specifiedNot specified[6]
Inhibition of Cell GrowthHuman Breast Cancer (BT-474, MDA-MB-231)Not specifiedNot specified[10]
Inhibition of Cell ProliferationProstate Cancer Cell Lines0.1 mM - 1 mMNot specified[4]
Inhibition of Cell ViabilityColon Cancer (CT-26)Not specified200 µM[10]
Inhibition of Cell ProliferationNeurofibroma (NF1) Cells10 µM - 100 µMNot specified[11]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on adherent or suspension cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Analysis of TGF-β Pathway Activation by Western Blotting

This protocol is for detecting changes in the phosphorylation of SMAD2, a key downstream effector of the TGF-β pathway, following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • TGF-β1 (as a positive control for pathway activation)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the appropriate duration. Include a positive control (TGF-β1 treatment) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD2.

Protocol 3: Gene Expression Analysis by RT-qPCR

Materials:

  • Cells of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the Western blotting protocol.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

  • Data Analysis: Run the qPCR reaction in a qPCR instrument. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

Visualizations

Tranilast_Signaling_Pathways cluster_allergy Anti-Allergic Pathway cluster_fibrosis Anti-Fibrotic Pathway (TGF-β) cluster_cancer Anti-Cancer Pathways Mast Cell Mast Cell Mediators (Histamine, Prostaglandins) Mediators (Histamine, Prostaglandins) Mast Cell->Mediators (Histamine, Prostaglandins) Release Tranilast_allergy This compound Tranilast_allergy->Mast Cell Inhibits TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 Gene Transcription (Collagen, Fibronectin) Gene Transcription (Collagen, Fibronectin) p-SMAD2/3->Gene Transcription (Collagen, Fibronectin) Activates Tranilast_fibrosis This compound Tranilast_fibrosis->TGF-β Receptor Inhibits Growth Factor Receptors Growth Factor Receptors PKC PKC Growth Factor Receptors->PKC STAT3 STAT3 Growth Factor Receptors->STAT3 Cell Proliferation & Survival Cell Proliferation & Survival PKC->Cell Proliferation & Survival STAT3->Cell Proliferation & Survival Tranilast_cancer This compound Tranilast_cancer->PKC Inhibits Tranilast_cancer->STAT3 Inhibits

Caption: Overview of major signaling pathways affected by this compound.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis A Define Research Question (On-Target Effect) B Select Appropriate Cell Line A->B C Consult Dose-Response Tables B->C D Prepare this compound Stock & Dilutions C->D E Perform Dose-Response Experiment (e.g., MTT Assay) D->E F Treat Cells with Optimal Concentration E->F G Assess On-Target Effect (e.g., Western Blot for p-SMAD2) F->G H Assess Potential Off-Target Effects (e.g., Cell Viability, Proliferation Assay) F->H I Analyze and Interpret Results G->I H->I

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic Start Inconsistent or Unexpected Results? Q1 Is there visual precipitate in the media? Start->Q1 A1_Yes Address Solubility Issues: - Lower this compound concentration - Adjust solvent concentration Q1->A1_Yes Yes Q2 Are controls (vehicle, positive) behaving as expected? Q1->Q2 No A2_No Troubleshoot Assay: - Check reagent stability - Verify cell health and passage number Q2->A2_No No Q3 Is there unexpected cytotoxicity or morphology change? Q2->Q3 Yes A3_Yes Investigate Off-Target Effects: - Lower this compound concentration - Perform viability assays - Analyze alternative signaling pathways Q3->A3_Yes Yes End Consult further literature or technical support Q3->End No

Caption: Troubleshooting decision tree for this compound experiments.

References

Cell culture contamination issues with Tranilast experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues and other common challenges encountered during experiments with Tranilast.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound (N-(3,4-dimethoxycinnamoyl)-anthranilic acid) is an anti-allergic drug that has been shown to possess anti-inflammatory, anti-proliferative, and anti-fibrotic properties. In cell culture, its mechanism of action involves the modulation of several signaling pathways, most notably the transforming growth factor-beta (TGF-β) pathway, which plays a crucial role in cell growth, differentiation, and extracellular matrix production.[1][2] this compound has also been shown to affect other pathways such as the Nrf2-HO-1 and CXCR4/JAK2/STAT3 signaling cascades.[3][4]

Q2: How should I prepare and store this compound for cell culture experiments?

This compound is sparingly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[4][5]

  • Preparation of Stock Solutions: It is recommended to prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 100 mM stock solution can be prepared by dissolving 32.73 mg of this compound in 1 mL of DMSO.[6] Ensure the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[3][5]

  • Working Solutions: When preparing working solutions, dilute the DMSO stock solution directly into the pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: Can this compound itself be a source of contamination?

While this compound powder itself is unlikely to be a source of microbial contamination if handled under sterile conditions, improper handling of the compound or the stock solution can introduce contaminants into your cell culture. Always use aseptic techniques when preparing and using this compound solutions.

Q4: I've observed changes in cell morphology after treating my cells with this compound. Is this normal?

Yes, it is possible to observe changes in cell morphology. For instance, studies have shown that this compound can cause cell elongation and decreased cell spreading in normal human keratinocytes.[7] These morphological changes are often linked to the drug's effect on the cytoskeleton and are not necessarily a sign of contamination. It is important to have an untreated control group to compare and correctly attribute these changes to the effect of this compound.

Troubleshooting Guide

Issue 1: I see precipitate in my cell culture after adding this compound.

This is a common issue due to this compound's low aqueous solubility. It is crucial to differentiate between drug precipitate and microbial contamination.

Observation Possible Cause Troubleshooting Steps
Crystalline, non-motile particles under the microscope. This compound Precipitation: Occurs when the concentration of this compound exceeds its solubility limit in the culture medium.1. Check Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved and free of precipitate before diluting it into the medium.[3] 2. Optimize Dilution: When preparing the working solution, add the this compound stock dropwise to the pre-warmed medium while gently swirling to facilitate mixing. 3. Lower Concentration: Consider using a lower final concentration of this compound if precipitation persists. 4. pH Check: Ensure the pH of your culture medium is within the optimal range, as pH can affect drug solubility.[8]
Cloudy medium, rapid pH change (yellowing), and/or motile particles. Bacterial Contamination: Characterized by a rapid increase in turbidity and a drop in pH due to bacterial metabolism.[2][9]1. Discard Culture: Immediately discard the contaminated culture to prevent it from spreading. 2. Decontaminate: Thoroughly decontaminate the incubator and biosafety cabinet. 3. Review Aseptic Technique: Ensure proper sterile techniques are being followed by all lab personnel.
Filamentous structures or budding yeast-like particles. Fungal/Yeast Contamination: Often appears as fuzzy patches or individual ovoid particles. The pH of the medium may increase.[9]1. Discard Culture: Dispose of the contaminated flask immediately. 2. Thorough Cleaning: Clean and decontaminate all surfaces and equipment. 3. Check Reagents: Ensure all media, sera, and other reagents are sterile.
Issue 2: My cells are showing increased cell death or reduced proliferation after this compound treatment.

This compound is known to have anti-proliferative and pro-apoptotic effects on various cell types.[1][10]

Observation Possible Cause Troubleshooting Steps
Dose-dependent decrease in cell viability. This compound-induced Cytotoxicity/Apoptosis: This is an expected effect of the drug in many cell lines.1. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. 2. Time-Course Experiment: Evaluate the effect of this compound on cell viability at different time points. 3. Apoptosis Assay: Use assays like Annexin V/PI staining or caspase activity assays to confirm if the observed cell death is due to apoptosis.[11]
Sudden, widespread cell death not correlated with this compound concentration. Contamination or other stressors: Could be due to microbial contamination, incorrect CO2 levels, or issues with the culture medium.1. Check for Contamination: As outlined in Issue 1, carefully examine the culture for any signs of microbial contamination. 2. Verify Incubator Conditions: Ensure the incubator's temperature, CO2, and humidity levels are correct. 3. Test Media and Reagents: Use fresh, pre-tested media and supplements to rule out any issues with your reagents.

Quantitative Data Summary

Table 1: Effect of this compound on Cell Proliferation and Viability

Cell LineAssayConcentration RangeEffectReference
Normal Human KeratinocytesCell Growth Assay5-400 µMSignificant decrease in cell number in a dose-dependent manner.[7]
Rabbit Tenon's Capsule FibroblastsCell Counting3-300 µM~27% decrease in cell number at 300 µM.[12]
Rabbit Corneal Stromal FibroblastsCell Counting3-300 µM~45% decrease in cell number at 300 µM.[12]
Human Breast Cancer (BT-474 & MDA-MB-231)Cell Growth AssayNot specifiedInhibition of growth in both cell lines.[10]
Pancreatic β-cells (INS-1)Cell Viability AssayUp to 100 µMRestored cell viability in the presence of palmitic acid-induced lipotoxicity.[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the old medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blotting for Signaling Pathway Analysis

This protocol provides a general workflow for analyzing changes in protein expression in key signaling pathways affected by this compound.

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Smad2, Smad2, Nrf2, HO-1, p-STAT3, STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

Tranilast_Signaling_Pathways cluster_tgf TGF-β Pathway cluster_nrf2 Nrf2-HO-1 Pathway cluster_jakstat CXCR4/JAK2/STAT3 Pathway This compound This compound TGFb TGF-β This compound->TGFb Inhibits secretion TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 Smad4 Smad4 pSmad23->Smad4 Gene Target Gene Expression Smad4->Gene Tranilast2 This compound Keap1 Keap1 Tranilast2->Keap1 Activates Nrf2 Nrf2 ARE ARE Nrf2->ARE HO1 HO-1 Expression ARE->HO1 Tranilast3 This compound CXCR4 CXCR4 Tranilast3->CXCR4 Inhibits JAK2 JAK2 CXCR4->JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Inflammation Pro-inflammatory Cytokines pSTAT3->Inflammation Troubleshooting_Workflow Observe Observe Unexpected Culture Phenotype Microscopy Microscopic Examination Observe->Microscopy pH Check Medium pH and Turbidity Observe->pH Precipitate Crystalline, Non-motile Particles? Microscopy->Precipitate Yes Contamination Motile Particles or Filamentous Growth? Microscopy->Contamination No SolubilityIssue Action: Address this compound Solubility Issues Precipitate->SolubilityIssue TranilastEffect Altered Cell Morphology or Reduced Proliferation? Contamination->TranilastEffect No Discard Action: Discard Culture & Decontaminate Contamination->Discard Yes DoseResponse Action: Perform Dose-Response & Apoptosis Assays TranilastEffect->DoseResponse Yes Continue Continue Experiment TranilastEffect->Continue No SolubilityIssue->Continue DoseResponse->Continue

References

Technical Support Center: Improving the Therapeutic Index of Tranilast in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preclinical studies involving Tranilast. Our goal is to help you overcome common challenges and improve the therapeutic index of this promising compound in your experimental models.

Troubleshooting Guide

Researchers often encounter challenges with this compound's poor solubility and low bioavailability, which can lead to inconsistent results and hinder the translation of preclinical findings. This guide addresses specific issues and provides actionable solutions.

Issue 1: Poor Aqueous Solubility Leading to Inconsistent In Vitro Results

Problem Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffers during cell-based assays. This compound's low intrinsic solubility (approx. 0.2 mg/mL in PBS at pH 7.2).[1]- Prepare stock solutions in organic solvents like DMSO, ethanol, or dimethylformamide (DMF) and dilute into aqueous buffers immediately before use. Ensure the final concentration of the organic solvent is minimal to avoid cellular toxicity.[1]- Utilize a formulation strategy to enhance solubility, such as creating a solid dispersion with a hydrophilic polymer.
High variability in efficacy data between experimental repeats. Inconsistent dissolution of this compound powder.- Employ micronization to reduce particle size and increase surface area for dissolution.[2]- Use a validated solubilization method, such as the shake-flask method, to ensure consistent saturation.[2][3]
Difficulty in preparing a stable, homogenous solution for experiments. Photochemical instability of this compound in solution, leading to degradation.- Prepare solutions fresh for each experiment and protect from light.- Consider using a crystalline solid dispersion formulation, which has shown high photochemical stability.

Issue 2: Low and Variable Oral Bioavailability in Animal Models

Problem Possible Cause Recommended Solution
Low plasma concentrations of this compound after oral administration. Poor dissolution in gastrointestinal fluids and low permeability.- Develop an amorphous solid dispersion (ASD) with a hydrophilic polymer like Eudragit EPO to improve dissolution in acidic conditions.[4]- Formulate this compound as a nano-sized composite with carriers like α-glucosyl rutin to enhance absorption.[5]
High inter-animal variability in pharmacokinetic profiles. Inconsistent gastric emptying and intestinal transit times affecting the dissolution of poorly soluble this compound.- Administer the formulation via oral gavage to ensure consistent delivery to the stomach.[6][7]- Use a liquid formulation, such as a self-micellizing solid dispersion, to improve homogeneity and absorption.
Failure to achieve therapeutic concentrations at the target tissue. Insufficient systemic exposure due to low bioavailability.- Increase the oral dose of the enhanced formulation (e.g., ASD or nano-composite).- For localized delivery, consider alternative administration routes such as intranasal for brain delivery or topical for skin conditions.[8][9]
Quantitative Data on Improved this compound Formulations

The following table summarizes the significant improvements in bioavailability achieved with different formulation strategies in preclinical rat models.

Formulation Strategy Key Improvement Metrics Fold Increase vs. Crystalline this compound
Crystalline Solid Dispersion (CSD) CmaxAUC60-fold32-fold
Amorphous Solid Dispersion (ASD) with Eudragit EPO Bioavailability19-fold
Nano-size Composite with α-Glucosyl Rutin CmaxAUC114-fold36.4-fold
Solid Dispersion with Poly[MPC-co-BMA] (pMB) CmaxAUC125-fold52-fold
Complex with 3-aminopropyl functionalized magnesium phyllosilicate (AMP clay) CmaxAUC6-fold3-fold

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a dual mechanism of action. It stabilizes mast cells, inhibiting the release of inflammatory mediators like histamine and prostaglandins.[10][11][12] Additionally, it modulates the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in fibrosis and cell proliferation.[11][13][14] this compound has been shown to suppress the phosphorylation of Smad2, a key downstream effector in the TGF-β pathway.[11]

Q2: I am observing high toxicity in my cell-based assays. Could the this compound formulation be the cause?

A2: Yes. If you are using a stock solution of this compound in an organic solvent like DMSO, high final concentrations of the solvent can be toxic to cells. It is crucial to keep the final solvent concentration in your cell culture medium below a non-toxic level (typically <0.5%). Always run a vehicle control (medium with the same concentration of the solvent) to assess solvent-induced toxicity.

Q3: My in vivo fibrosis model is not showing a significant therapeutic effect with this compound. What could be the reason?

A3: This could be due to several factors:

  • Insufficient Bioavailability: As discussed in the troubleshooting guide, the poor oral bioavailability of crystalline this compound may prevent it from reaching therapeutic concentrations in the target tissue. Consider using one of the enhanced formulations mentioned in the table above.

  • Timing of Administration: In models like bleomycin-induced pulmonary fibrosis, the timing of drug administration is critical. For an anti-fibrotic effect, it's often more relevant to start treatment after the initial inflammatory phase has subsided (e.g., after day 7).[4][15]

  • Animal Model Selection: Ensure the chosen animal model is appropriate for studying the specific fibrotic disease and that the underlying pathology involves the TGF-β pathway, a primary target of this compound.

Q4: How can I prepare an improved this compound formulation for oral gavage in my animal studies?

A4: To prepare a suspension of a solid dispersion for oral gavage, you can follow these general steps:

  • Prepare the solid dispersion of this compound with a suitable polymer (e.g., Eudragit EPO) using a method like solvent evaporation.

  • Weigh the required amount of the solid dispersion powder to achieve the desired dose.

  • Suspend the powder in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) sodium solution.

  • Ensure the suspension is homogenous by vortexing or stirring before each administration.

Experimental Protocols

1. Shake-Flask Method for Aqueous Solubility Assessment

This protocol is adapted from standard methods for determining the equilibrium solubility of a compound.[2][3]

  • Materials: this compound powder (or formulated powder), phosphate-buffered saline (PBS, pH 7.2), orbital shaker with temperature control, centrifuge, HPLC system for quantification.

  • Procedure:

    • Add an excess amount of this compound to a known volume of PBS in a sealed flask.

    • Place the flask in an orbital shaker set to 37°C and agitate at a speed that ensures continuous mixing without vortex formation.

    • Allow the suspension to equilibrate for at least 24 hours.

    • After equilibration, stop the shaker and allow the undissolved particles to settle.

    • Carefully collect an aliquot of the supernatant and centrifuge at high speed to remove any remaining solid particles.

    • Analyze the concentration of this compound in the clear supernatant using a validated HPLC method.

2. In Vitro Drug Release Study using USP Apparatus 2 (Paddle Apparatus)

This protocol is suitable for evaluating the dissolution rate of different this compound formulations.[16][17][18]

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • De-aerate the dissolution medium and bring it to the specified temperature in the dissolution vessels.

    • Place a known amount of the this compound formulation (equivalent to a specific dose) into each vessel.

    • Start the paddle rotation at the specified speed.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

3. In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a widely used model to assess the anti-fibrotic potential of therapeutic agents.[19][20][21]

  • Animal Model: C57BL/6 mice.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin.

  • Treatment:

    • Prepare the this compound formulation (e.g., a solid dispersion suspended in 0.5% CMC) for oral administration.

    • Begin treatment at a clinically relevant time point, for example, 7 days after bleomycin instillation, to target the fibrotic phase.

    • Administer this compound or vehicle control daily via oral gavage.

  • Endpoint Analysis (typically at day 21):

    • Harvest the lungs for analysis.

    • Assess the extent of fibrosis through histological staining (e.g., Masson's trichrome) and scoring (e.g., Ashcroft score).

    • Quantify collagen deposition by measuring the hydroxyproline content of the lung tissue.

    • Analyze the expression of fibrosis-related genes (e.g., TGF-β, collagen I) via qPCR or protein levels via Western blot or ELISA.

Visualizations

Tranilast_Signaling_Pathway cluster_mast_cell Mast Cell Stabilization cluster_fibroblast Anti-Fibrotic Pathway Antigen Antigen IgE_Receptor IgE Receptor Antigen->IgE_Receptor Ca_Influx Ca2+ Influx IgE_Receptor->Ca_Influx Degranulation Degranulation (Histamine, etc.) Ca_Influx->Degranulation Tranilast_MC This compound Tranilast_MC->Ca_Influx TGFb TGF-β TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor pSmad2 p-Smad2 TGFb_Receptor->pSmad2 Gene_Transcription Gene Transcription (Collagen, etc.) pSmad2->Gene_Transcription Tranilast_TGF This compound Tranilast_TGF->TGFb_Receptor

Caption: Dual mechanisms of action of this compound.

Experimental_Workflow Start Start Formulation Step 1: Formulation Development (e.g., Solid Dispersion) Start->Formulation InVitro Step 2: In Vitro Characterization Formulation->InVitro Solubility Solubility Assay InVitro->Solubility Dissolution Dissolution/Release Study InVitro->Dissolution InVivo Step 3: In Vivo Preclinical Model (e.g., Bleomycin-induced fibrosis) Dissolution->InVivo Optimized Formulation PK Pharmacokinetic Study InVivo->PK Efficacy Efficacy Study (Histology, Biomarkers) InVivo->Efficacy Analysis Step 4: Data Analysis & Therapeutic Index Assessment PK->Analysis Efficacy->Analysis End End Analysis->End

Caption: Workflow for improving this compound's therapeutic index.

Troubleshooting_Logic Problem Problem Encountered (e.g., Low Bioavailability) IdentifyCause Identify Potential Cause Problem->IdentifyCause PoorSolubility Poor Solubility? IdentifyCause->PoorSolubility PoorPermeability Poor Permeability? IdentifyCause->PoorPermeability Solution Implement Solution PoorSolubility->Solution Yes PoorPermeability->Solution Yes NewFormulation Develop Enhanced Formulation (e.g., ASD, Nanoparticles) Solution->NewFormulation PermEnhancer Use Permeation Enhancer Solution->PermEnhancer Evaluate Re-evaluate in Model NewFormulation->Evaluate PermEnhancer->Evaluate

Caption: Troubleshooting logic for preclinical this compound studies.

References

Why is Tranilast not effective in preventing coronary restenosis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of why Tranilast, despite initial promise, proved ineffective in preventing coronary restenosis in large-scale clinical trials. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams.

Frequently Asked Questions (FAQs)

Q1: What was the initial scientific rationale for using this compound to prevent coronary restenosis?

A1: The initial rationale was based on this compound's known anti-inflammatory and anti-proliferative properties. In vitro and animal studies demonstrated that this compound could inhibit key processes in the pathophysiology of restenosis. Specifically, this compound was shown to:

  • Inhibit Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: Restenosis is primarily driven by the proliferation and migration of VSMCs, leading to neointimal hyperplasia and narrowing of the artery.[1][2] this compound was found to suppress the growth of VSMCs stimulated by potent mitogens like platelet-derived growth factor (PDGF) and fetal bovine serum (FBS).[1]

  • Induce Cell Cycle Arrest: this compound was observed to arrest VSMCs in the G0/G1 phase of the cell cycle.[3] This effect was associated with the upregulation of the tumor suppressor proteins p21 and p53, which in turn inhibit the activity of cyclin-dependent kinases (CDKs) necessary for cell cycle progression.[1][3]

  • Inhibit Collagen Synthesis: The extracellular matrix, particularly collagen, contributes to the bulk of the restenotic lesion. This compound was shown to reduce collagen synthesis by VSMCs.[4]

  • Suppress Inflammatory Cytokines: this compound inhibits the release of inflammatory cytokines such as transforming growth factor-beta (TGF-β), which is a key mediator of fibrosis and VSMC proliferation.

These preclinical findings suggested that this compound could effectively target the fundamental mechanisms of coronary restenosis.

Q2: Early clinical trials in Japan showed positive results. What were their key findings?

A2: Several smaller-scale clinical trials conducted in Japan during the 1990s and early 2000s reported a significant reduction in angiographic restenosis rates with this compound treatment following percutaneous transluminal coronary angioplasty (PTCA).

For instance, the this compound Restenosis Following Angioplasty Trial (TREAT-1) and a subsequent study on directional coronary atherectomy showed that oral administration of this compound markedly reduced the rate of restenosis as measured by angiography.[5][6] The Second this compound Restenosis Following Angioplasty Trial (TREAT-2) further supported these findings, demonstrating a significant reduction in the restenosis rate even in patients with restenotic lesions.

Q3: Why did the large-scale PRESTO trial show that this compound was ineffective?

A3: The Prevention of REStenosis with this compound and its Outcomes (PRESTO) trial, a large, multicenter, randomized, double-blind, placebo-controlled study involving 11,484 patients, failed to demonstrate a beneficial effect of this compound on clinical or angiographic outcomes.[7] The primary endpoint, a composite of death, myocardial infarction, or ischemia-driven target vessel revascularization, was not significantly different between the this compound and placebo groups.[7] Furthermore, the angiographic substudy showed no improvement in minimal lumen diameter or plaque volume with this compound treatment.[7]

Several factors may explain the discrepancy between the PRESTO trial and the earlier Japanese trials:

  • Patient Population: The PRESTO trial enrolled a broader, more diverse "all-comer" patient population in a Western setting, which may have had different baseline characteristics and risk factors compared to the more homogenous patient population in the Japanese trials.[8]

  • Procedural Differences: The Japanese trials primarily focused on patients undergoing conventional balloon angioplasty. In contrast, the PRESTO trial was conducted in an era where coronary stenting was becoming the standard of care. The pathophysiology of in-stent restenosis can differ from that of post-angioplasty restenosis, with a more pronounced inflammatory and fibrotic response, which this compound may not have been potent enough to overcome.

  • Trial Design and Endpoints: The PRESTO trial was significantly larger and more rigorously designed to assess clinical endpoints, whereas the earlier trials were smaller and focused on angiographic endpoints, which may not always translate to clinical benefit.[8]

  • Dosage and Duration: While various doses and durations were tested in PRESTO, it's possible that the optimal therapeutic window for this compound in a diverse population with varying degrees of vascular injury was not achieved.[8]

  • Adverse Effects: A notable finding in the PRESTO trial was the significant incidence of liver enzyme abnormalities in the this compound groups, leading to a high rate of treatment discontinuation.[7] This may have reduced the overall efficacy in the intent-to-treat analysis.

Q4: What are the key signaling pathways involved in coronary restenosis that this compound was expected to modulate?

A4: Coronary restenosis is a complex process involving multiple signaling pathways. This compound was anticipated to interfere with these pathways at several key points. The primary pathway involves the response to vascular injury, leading to the proliferation and migration of vascular smooth muscle cells (VSMCs) and the deposition of extracellular matrix (ECM).

Following balloon angioplasty or stent placement, the arterial wall is injured, triggering an inflammatory response. Platelets adhere to the site of injury and release growth factors, most notably Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-β).

  • PDGF Signaling: PDGF binds to its receptor on VSMCs, activating downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways promote cell cycle progression, leading to VSMC proliferation and migration from the media to the intima of the vessel wall.

  • TGF-β Signaling: TGF-β is a potent stimulator of collagen and other ECM protein synthesis by VSMCs, contributing to the fibrotic component of the neointima.

  • Cell Cycle Regulation: The proliferation of VSMCs is tightly controlled by cell cycle regulatory proteins. This compound was shown to upregulate the expression of p21 and p53. p21 is a cyclin-dependent kinase inhibitor that binds to and inactivates cyclin/CDK complexes, thereby halting the cell cycle in the G1 phase and preventing DNA replication and cell division. p53 is a tumor suppressor protein that can induce the expression of p21 in response to cellular stress.

The diagrams below illustrate these pathways and the intended points of intervention for this compound.

Troubleshooting Experimental Discrepancies

Issue: In-house in vitro experiments show a significant inhibitory effect of this compound on VSMC proliferation, but this is not translating to in vivo animal models.

Possible Causes and Solutions:

  • Pharmacokinetics and Bioavailability: this compound may have poor bioavailability or rapid metabolism in the animal model, resulting in suboptimal plasma concentrations at the site of arterial injury.

    • Troubleshooting: Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound in the animal model. Adjust the dosage and route of administration accordingly.

  • Different Proliferative Stimuli: The in vitro assay may use a single, potent mitogen (e.g., PDGF-BB), while the in vivo environment involves a complex milieu of growth factors and inflammatory cytokines.

    • Troubleshooting: Use a more complex in vitro model, such as co-culture with endothelial cells or macrophages, or use serum from animals that have undergone balloon angioplasty to stimulate VSMC proliferation.

  • Species-Specific Differences: There may be differences in the cellular response to this compound between the cell line used in vitro and the animal model.

    • Troubleshooting: If possible, use primary VSMCs isolated from the same species as the in vivo model for in vitro experiments.

Data Presentation

Table 1: Comparison of Key Clinical Trials of this compound for Coronary Restenosis

FeatureTREAT-1TREAT-2PRESTO
Publication Year 199820022003
Number of Patients 25529711,484
Primary Endpoint Angiographic RestenosisAngiographic RestenosisMajor Adverse Cardiac Events (MACE)
Intervention PTCAPTCAPTCA with or without Stenting
Patient Population JapaneseJapanesePredominantly Western
This compound Dosage 300 mg/d and 600 mg/d600 mg/d300 mg BID and 450 mg BID
Treatment Duration 3 months3 months1 and 3 months
Restenosis Rate (this compound) 14.7% (600 mg/d)18.8%No significant difference from placebo
Restenosis Rate (Placebo) 46.5%44.1%N/A (focus on MACE)
MACE Rate (this compound) Not the primary endpointNot the primary endpoint15.5% - 16.1%
MACE Rate (Placebo) Not the primary endpointNot the primary endpoint15.8%
Key Conclusion Effective in reducing angiographic restenosisEffective in reducing angiographic restenosisNot effective in reducing MACE or angiographic restenosis

Data compiled from multiple sources.[6][7][9]

Table 2: In Vitro Efficacy of this compound on Vascular Smooth Muscle Cells

ParameterCell TypeStimulantThis compound ConcentrationEffectReference
Proliferation (IC50) Rat Aortic SMCs10% FBS or PDGF100 µMInhibition of cell growth[1]
Migration Rat Aortic SMCs10% FCS10-300 µMDose-dependent inhibition[4]
Collagen Synthesis Rat Aortic SMCs10% FCS10-300 µMDose-dependent inhibition[4]
Cell Cycle Arrest Human Coronary SMCsN/ANot specifiedArrest at G0/G1 phase[3]
p21 and p53 Expression Human Coronary SMCsN/ANot specifiedIncreased expression[3]
CDK2 Activity Human Coronary SMCsN/ANot specifiedDecreased activity[3]

Experimental Protocols

1. In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

  • Cell Culture:

    • Isolate VSMCs from the thoracic aorta of male Sprague-Dawley rats by enzymatic digestion.

    • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Use cells between passages 3 and 8 for experiments.

  • Experimental Procedure:

    • Seed VSMCs in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere for 24 hours.

    • Synchronize the cells in the G0 phase by incubating them in serum-free DMEM for 48 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 100, 300 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate cell proliferation by adding DMEM containing 10% FBS or a specific mitogen such as PDGF-BB (e.g., 20 ng/mL).

    • Incubate the cells for 24-48 hours.

  • Assessment of Proliferation:

    • Quantify cell proliferation using a colorimetric assay such as the MTT assay or by direct cell counting using a hemocytometer.

    • Alternatively, measure DNA synthesis by assessing the incorporation of BrdU or [3H]-thymidine.

2. Rat Carotid Artery Balloon Injury Model

  • Animal Preparation:

    • Use male Sprague-Dawley rats weighing 350-400g.

    • Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

    • Maintain the animals on a heating pad to ensure a constant body temperature.

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and place temporary ligatures around the proximal CCA and the ICA.

    • Introduce a 2F Fogarty balloon catheter through a small incision in the ECA and advance it to the aortic arch.

    • Inflate the balloon with saline to a pressure of 2 atmospheres and withdraw it three times with rotation to denude the endothelium of the CCA.

    • Remove the catheter, ligate the ECA stump, and restore blood flow to the CCA and ICA.

    • Close the incision in layers.

  • This compound Administration:

    • Administer this compound or vehicle to the rats daily by oral gavage, starting 3 days before the balloon injury and continuing for 14 days after the injury.

  • Tissue Harvesting and Analysis:

    • At 14 days post-injury, euthanize the rats and perfuse-fix the carotid arteries with 4% paraformaldehyde.

    • Excise the injured and contralateral control carotid arteries.

    • Embed the arteries in paraffin and cut cross-sections.

    • Stain the sections with hematoxylin and eosin (H&E) and Verhoeff-van Gieson (VVG) to visualize the vessel structure and elastic laminae.

    • Perform morphometric analysis using image analysis software to measure the areas of the lumen, intima, and media. Calculate the intima-to-media ratio as an index of neointimal hyperplasia.

Mandatory Visualizations

G cluster_0 Vascular Injury cluster_1 Growth Factor Release cluster_2 VSMC Activation cluster_3 This compound Intervention Endothelial Denudation Endothelial Denudation Platelet Adhesion Platelet Adhesion Endothelial Denudation->Platelet Adhesion PDGF PDGF Platelet Adhesion->PDGF TGF-β TGF-β Platelet Adhesion->TGF-β VSMC Proliferation VSMC Proliferation PDGF->VSMC Proliferation VSMC Migration VSMC Migration PDGF->VSMC Migration ECM Synthesis ECM Synthesis TGF-β->ECM Synthesis Neointimal Hyperplasia Neointimal Hyperplasia VSMC Proliferation->Neointimal Hyperplasia VSMC Migration->Neointimal Hyperplasia ECM Synthesis->Neointimal Hyperplasia This compound This compound This compound->PDGF Inhibits This compound->TGF-β Inhibits This compound->VSMC Proliferation Inhibits This compound->VSMC Migration Inhibits This compound->ECM Synthesis Inhibits

Caption: Overview of the Pathophysiology of Restenosis and this compound's Proposed Mechanism of Action.

G cluster_0 Cell Cycle Progression cluster_1 Regulatory Proteins cluster_2 This compound's Effect G1_Phase G1 Phase S_Phase S Phase (DNA Synthesis) G1_Phase->S_Phase G2_M_Phase G2/M Phase (Mitosis) S_Phase->G2_M_Phase Cell Division Cell Division G2_M_Phase->Cell Division Cyclin/CDK Complexes Cyclin/CDK Complexes pRb pRb Phosphorylation Cyclin/CDK Complexes->pRb pRb->G1_Phase This compound This compound p53 p53 This compound->p53 Upregulates p21 p21 p53->p21 Induces p21->Cyclin/CDK Complexes Inhibits

Caption: this compound's Mechanism of Inducing Cell Cycle Arrest in Vascular Smooth Muscle Cells.

References

Technical Support Center: Tranilast Administration in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the poor oral absorption of Tranilast in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral absorption of my this compound formulation low and highly variable?

A1: this compound is a poorly water-soluble compound. When administered orally in its crystalline form, its dissolution in the gastrointestinal fluid is very limited. This poor solubility is the primary reason for low and erratic absorption, leading to insufficient plasma concentrations and high inter-animal variability.

Q2: What are the consequences of poor oral absorption in my experiments?

A2: The direct consequences are sub-therapeutic systemic exposure, unreliable or absent pharmacodynamic effects, and difficulty in establishing a clear dose-response relationship. This can lead to misinterpretation of experimental results, suggesting the compound is inactive when the issue lies with its bioavailability.

Q3: Can I simply increase the dose of crystalline this compound to achieve higher exposure?

A3: For poorly soluble compounds like this compound, increasing the dose of a simple suspension often does not lead to a proportional increase in systemic exposure. The absorption becomes limited by the dissolution rate, not the dose administered. Furthermore, high doses of undissolved compound can lead to potential gastrointestinal irritation without improving therapeutic outcomes.

Q4: Are there alternative routes of administration if I cannot optimize an oral formulation?

A4: Yes. Many preclinical studies have successfully used intraperitoneal (i.p.) injections to bypass the gastrointestinal absorption barrier and ensure consistent systemic exposure.[1] Doses of 50 mg/kg have been shown to be well-tolerated in mice for long-term studies.[2][3] This route can be valuable for confirming the compound's in vivo activity before investing in complex formulation development.

Q5: Is this compound generally well-tolerated in research animals?

A5: Yes, studies involving long-term administration in mice have shown that this compound is well-tolerated. For example, daily treatment for two months did not result in significant effects on body weight or adverse changes in blood chemistry panels, including markers for liver and kidney function.[2][4]

Troubleshooting Guide

This guide addresses common problems encountered during in vivo experiments with oral this compound.

Problem 1: High variability in plasma concentrations between animals.

  • Potential Cause: Use of a simple aqueous suspension of crystalline this compound, leading to inconsistent dissolution and absorption.

  • Solution: Prepare an advanced formulation designed to enhance solubility. Amorphous solid dispersions or self-micellizing solid dispersions have been shown to dramatically increase bioavailability and reduce variability.[5]

Problem 2: Lack of a dose-dependent effect in pharmacodynamic studies.

  • Potential Cause: Plasma concentrations are not reaching the therapeutic threshold, even at higher doses, due to dissolution rate-limited absorption.

  • Solution:

    • Confirm Compound Activity: Use an alternative route, such as i.p. injection, to verify that the compound is active when systemic exposure is guaranteed.

    • Enhance Oral Formulation: Switch to a formulation with demonstrated high bioavailability, such as a solid dispersion using an amphiphilic block copolymer or a self-micellizing solid dispersion.[6][7] Refer to the data in Table 1 for expected improvements.

Problem 3: Unexpectedly low Cmax and AUC values in pharmacokinetic studies.

  • Potential Cause: The formulation is not adequately improving the solubility of this compound in the GI tract.

  • Solution: Review your formulation strategy. Simple co-solvents may not be sufficient. Techniques that create stable, amorphous, or micellar forms of the drug, such as those detailed in the protocols below, are more effective. Reducing the drug's particle size to the nanoscale can also improve the dissolution rate.[8][9]

Data Presentation: Enhancing this compound Bioavailability

The following tables summarize pharmacokinetic data from studies in rats, comparing standard crystalline this compound with advanced formulations.

Table 1: Pharmacokinetic Parameters of Oral this compound Formulations in Rats

Formulation TypeDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability Increase (vs. Crystalline)Reference
Crystalline this compound10~15~240-[6]
Self-Micellizing Solid Dispersion (SMSD)10~2,200~8,100~34-fold (AUC)[6]
Crystalline this compoundNot Specified~210~535-[5]
Amorphous Solid Dispersion (ASD) with Eudragit EPONot Specified~1,630~10,180~19-fold (AUC)[5]
Crystalline this compound10~15~200-[7]
Solid Dispersion with pMB Copolymer10~1,870~10,400~52-fold (AUC)[7]

Note: Values are approximated from published data for comparative purposes.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

This protocol is based on the solvent evaporation method to create an ASD, which has been shown to improve oral bioavailability by approximately 19-fold.[5]

Materials:

  • This compound

  • Eudragit EPO (or other suitable hydrophilic polymer)

  • Methanol (or other suitable organic solvent)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve this compound and the selected hydrophilic polymer (e.g., Eudragit EPO) in a suitable volume of methanol in a round-bottom flask. A common drug-to-polymer ratio to test is 1:1 (w/w).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film is formed on the flask wall.

  • Drying: Scrape the solid material from the flask. Place the material in a vacuum oven and dry overnight at room temperature to remove any residual solvent.

  • Processing: Grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Characterization (Recommended): Before in vivo use, confirm the amorphous state of this compound in the formulation using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

  • Dosing Preparation: For oral administration, the resulting powder can be suspended in an appropriate vehicle, such as a 0.5% methylcellulose solution.

Protocol 2: Preparation of a Self-Micellizing Solid Dispersion (SMSD) of this compound

This protocol uses a wet-milling technique to produce a formulation that forms micelles upon contact with aqueous media, enhancing dissolution. This method has increased Cmax and AUC by 147-fold and 34-fold, respectively.[6]

Materials:

  • This compound

  • Amphiphilic copolymer (e.g., poly[MPC-co-BMA] (pMB))[7]

  • Milling apparatus (e.g., planetary ball mill)

  • Zirconia beads (milling media)

  • Deionized water

  • Freeze-dryer

Methodology:

  • Pre-mixing: Weigh and mix this compound and the amphiphilic copolymer. A drug loading of 15-50% can be targeted.[6][7]

  • Wet Milling: Place the powder mixture, zirconia beads, and a small amount of deionized water into the milling pot.

  • Milling Process: Mill the mixture at a specified speed (e.g., 400 rpm) for a set duration (e.g., 1-3 hours). The goal is to reduce particle size and intimately mix the drug and carrier.

  • Collection: After milling, collect the resulting slurry and separate it from the milling beads.

  • Lyophilization (Freeze-Drying): Freeze the slurry and then lyophilize it to remove the water, yielding a dry powder of the solid dispersion.

  • Characterization (Recommended): Evaluate the formulation for micelle formation upon dispersion in water using a particle size analyzer. The formation of micelles with a mean diameter around 120-140 nm indicates success.[6][7]

  • Dosing Preparation: The final powder can be suspended in water for oral gavage. It should disperse readily.

Visualizations: Workflows and Signaling Pathways

G cluster_problem Problem Identification cluster_solution Solution Pathway start Poor or Variable In Vivo Results check_pk Pharmacokinetic Data Shows Low/Erratic Exposure? start->check_pk formulate Adopt Enhanced Formulation Strategy check_pk->formulate  Yes alt_route Consider Alternative Route (e.g., Intraperitoneal Injection) check_pk->alt_route  No (Confirm Compound Activity) protocol1 Protocol 1: Amorphous Solid Dispersion formulate->protocol1 protocol2 Protocol 2: Self-Micellizing Solid Dispersion formulate->protocol2 end Achieve Consistent & Reliable In Vivo Data protocol1->end Implement protocol2->end Implement alt_route->end

Troubleshooting workflow for poor this compound absorption.

G mc Mast Cell degran Degranulation (Exocytosis) mc->degran antigen Antigen / Stimulus antigen->mc Activates mediators Release of Mediators (Histamine, etc.) degran->mediators inflammation Allergic & Inflammatory Response mediators->inflammation This compound This compound This compound->degran Inhibits

This compound's mast cell stabilizing mechanism of action.

G tgfb TGF-β1 receptor TGF-β Receptor tgfb->receptor smad Phosphorylation of Smad2 / Smad3 receptor->smad smad4 Complex with Smad4 smad->smad4 nucleus Translocation to Nucleus smad4->nucleus gene_exp Gene Transcription (Fibrosis, EMT, etc.) nucleus->gene_exp This compound This compound This compound->smad Inhibits This compound->smad4 Suppresses Expression

This compound's inhibitory effect on the TGF-β signaling pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to monitor for potential kidney-related adverse effects of Tranilast in mouse models. While current research suggests this compound may have renoprotective properties, rigorous monitoring of renal function is a critical component of any preclinical study.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of kidney adverse effects to monitor in mice treated with this compound?

A1: The primary indicators for drug-induced kidney injury (DIKI) in mice include changes in serum/plasma biomarkers, urinary biomarkers, and kidney histology. Key markers to measure are serum creatinine (sCr) and blood urea nitrogen (BUN) for function, and novel urinary biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) for early detection of tubular injury.[1][2][3] Histopathological examination of kidney tissue is the gold standard for identifying structural damage.

Q2: How often should I collect samples for monitoring renal function?

A2: Sampling frequency depends on the study design (acute vs. chronic dosing). For acute studies, consider a baseline measurement before dosing, and then at 6, 24, 48, and 72 hours post-dose. For chronic studies, weekly or bi-weekly monitoring of urine and blood is common, with a comprehensive analysis at the end of the study. Real-time GFR monitoring can also be performed continuously.[4]

Q3: Are serum creatinine and BUN sufficient for detecting this compound-related nephrotoxicity?

A3: While sCr and BUN are traditional markers, they are considered late indicators of kidney dysfunction.[3][5] Significant kidney damage may occur before elevations in sCr and BUN are detectable.[5] Therefore, it is highly recommended to include more sensitive and specific urinary biomarkers like KIM-1, NGAL, Clusterin, and Osteopontin for early detection of potential tubular injury.[1][2][3]

Q4: What are the expected results for renal biomarkers in mice treated with this compound?

A4: Based on existing literature, this compound has not been shown to cause kidney damage and may even be protective. In a study on a mouse fibroid model, this compound treatment showed no adverse effects on BUN or creatinine levels.[6] In other studies where kidney injury was induced by other agents, this compound administration was associated with a reduction in elevated serum creatinine and BUN.[7][8] Therefore, in a standard study, you would expect no significant increase in these markers compared to the vehicle control group.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in biomarker data (sCr, BUN, urinary markers) Improper sample collection/handling; Dehydration of mice; Analytical variability.Ensure consistent timing of sample collection. Provide ad libitum access to water. Use standardized assay protocols and run samples in batches with controls.
Unexpected increase in renal biomarkers in the control group Vehicle-related toxicity; Underlying health issues in the mouse colony; Contaminated diet or water.Test the vehicle alone for any renal effects. Perform health screening of the animal colony. Ensure high-quality, standardized diet and water sources.
No change in sCr/BUN, but histological changes observed Early-stage or localized kidney damage not yet affecting overall function.This highlights the importance of not relying solely on functional markers. Correlate histology with sensitive urinary biomarkers (KIM-1, NGAL) which may be elevated.
Difficulty in collecting sufficient urine volume Animal stress; Dehydration.Use metabolic cages for timed urine collection and allow for an acclimation period.[9] Ensure mice are well-hydrated. Gentle bladder massage can also be used for spot urine collection.

Summary of Key Renal Monitoring Parameters

Parameter Sample Type What it Measures Typical Assay Notes
Blood Urea Nitrogen (BUN) Serum / PlasmaOverall kidney function (filtration and reabsorption).Colorimetric AssayCan be affected by diet and hydration status. A late indicator of damage.[3][5]
Serum Creatinine (sCr) Serum / PlasmaGlomerular filtration rate (GFR) estimate.Colorimetric Assay / LC-MSA late indicator of damage.[3][5] Tubular secretion in mice can affect accuracy.[9]
Glomerular Filtration Rate (GFR) Plasma / TransdermalDirect measure of kidney filtration function.FITC-Sinistrin ClearanceConsidered a gold standard for function. Transdermal monitoring allows for real-time, continuous measurement in conscious mice.[4][10]
KIM-1 (Kidney Injury Molecule-1) Urine / Kidney TissueProximal tubule injury.ELISA / ImmunohistochemistryA highly sensitive and specific early biomarker for DIKI.[1][2]
NGAL (Neutrophil Gelatinase-Associated Lipocalin) Urine / PlasmaProximal and distal tubule injury.ELISAA sensitive early biomarker for acute kidney injury.[1][2][3]
Clusterin Urine / PlasmaGlomerular and tubular damage.ELISAAn early biomarker for DIKI.[2][3]
Osteopontin UrineTubular injury and inflammation.ELISAA sensitive biomarker for renal tubular injury.[1]
Histopathology Kidney TissueStructural changes (e.g., necrosis, fibrosis, inflammation).H&E, PAS, Masson's Trichrome StainingGold standard for confirming and characterizing kidney damage.

Experimental Protocols & Workflows

Protocol 1: Serum Biomarker Analysis
  • Blood Collection: Collect blood (approx. 100-200 µL) via submandibular or saphenous vein puncture. For terminal studies, cardiac puncture can be used.

  • Serum Separation: Dispense blood into a serum separator tube. Allow to clot for 30 minutes at room temperature.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Sample Storage: Collect the supernatant (serum) and store at -80°C until analysis.

  • Analysis: Use commercially available colorimetric assay kits for BUN and creatinine according to the manufacturer's instructions.

Protocol 2: Urinary Biomarker Analysis
  • Urine Collection: Place mice in metabolic cages for a defined period (e.g., 12-24 hours) to collect urine. Ensure free access to food and water.

  • Sample Processing: Centrifuge the collected urine at 1,500 x g for 10 minutes to remove debris.

  • Normalization: Measure urinary creatinine concentration to normalize biomarker levels for variations in urine flow rate.

  • Analysis: Use commercially available ELISA kits for mouse KIM-1, NGAL, Clusterin, and Osteopontin according to the manufacturer's protocols.

  • Data Expression: Express biomarker concentrations as a ratio to urinary creatinine (e.g., ng of KIM-1 / mg of Creatinine).

Protocol 3: Histopathological Examination
  • Tissue Harvest: At the end of the study, euthanize mice and perfuse with ice-cold phosphate-buffered saline (PBS).

  • Kidney Excision: Carefully excise the kidneys. Note any macroscopic abnormalities (size, color, texture).

  • Fixation: Fix one kidney in 10% neutral buffered formalin for at least 24 hours. The other kidney can be snap-frozen for molecular analyses.

  • Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for basement membranes, and Masson's Trichrome for fibrosis.

  • Microscopic Evaluation: A board-certified veterinary pathologist should evaluate the slides in a blinded manner for signs of injury, including tubular necrosis, degeneration, inflammation, and glomerulosclerosis.

Visualizations

Experimental_Workflow cluster_Phase1 Experimental Phase cluster_Phase2 Analysis Phase cluster_Phase3 Data Interpretation Animal_Dosing This compound Administration to Mice (Vehicle Control Group Included) Sample_Collection Periodic Sample Collection (Blood & Urine) Animal_Dosing->Sample_Collection Terminal_Harvest End-of-Study Euthanasia & Kidney Harvest Sample_Collection->Terminal_Harvest Serum_Analysis Serum Analysis (BUN, Creatinine) Sample_Collection->Serum_Analysis Urine_Analysis Urine Biomarker Panel (KIM-1, NGAL, etc.) Sample_Collection->Urine_Analysis Histo_Analysis Kidney Histopathology (H&E, PAS, Trichrome) Terminal_Harvest->Histo_Analysis Data_Integration Integrate Functional, Biomarker, & Histological Data Serum_Analysis->Data_Integration Urine_Analysis->Data_Integration Histo_Analysis->Data_Integration Conclusion Assess Renal Safety Profile of this compound Data_Integration->Conclusion

Caption: Workflow for monitoring renal parameters in mice treated with this compound.

Decision_Tree Start Monitor Renal Biomarkers (Urine & Serum) Check_Markers Significant Increase in Early Biomarkers? (e.g., KIM-1, NGAL) Start->Check_Markers Check_Function Significant Increase in Functional Markers? (sCr, BUN) Check_Markers->Check_Function No Histo_Confirm Perform Histopathology Check_Markers->Histo_Confirm Yes Check_Function->Histo_Confirm Yes No_Effect No Evidence of Adverse Effect Check_Function->No_Effect No Histo_Confirm->No_Effect No Significant Findings Adverse_Effect Evidence of this compound-Related Kidney Adverse Effect Histo_Confirm->Adverse_Effect Pathology Confirmed

Caption: Decision tree for interpreting renal monitoring data.

References

Validation & Comparative

Tranilast vs. Placebo for Restenosis: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tranilast versus placebo in the prevention of restenosis following percutaneous coronary intervention (PCI), based on data from key double-blind, randomized clinical trials. The following sections detail the quantitative outcomes, experimental methodologies, and the underlying signaling pathways involved.

Quantitative Data Summary

The clinical efficacy of this compound in preventing restenosis has been evaluated in multiple clinical trials. The data presented below summarizes the key findings from the large-scale PRESTO trial and the earlier, smaller Japanese TREAT and TREAT-2 trials.

Table 1: Clinical and Angiographic Outcomes of the PRESTO Trial[1][2]
Outcome (at 9 months)Placebo (n=~5742)This compound (300-450 mg BID for 1-3 months) (n=~5742)P-value
Primary Endpoint
Death, Myocardial Infarction, or Ischemia-Driven Target Vessel Revascularization15.8%15.5% - 16.1%0.77 to 0.81
Angiographic Substudy (n=2018)
Minimal Lumen Diameter (MLD) at follow-up1.76 ± 0.77 mm1.72 to 1.78 ± 0.76 to 0.80 mm0.49 to 0.89
Intravascular Ultrasound (IVUS) Substudy (n=1107)
Plaque Volume at follow-up39.3 mm³37.5 to 46.1 mm³0.16 to 0.72
Adverse Events
Hepatic Laboratory Test Abnormality0.2%11.4%<0.01
Table 2: Angiographic Restenosis Rates in Japanese Clinical Trials[3][4][5]
TrialOutcomePlaceboThis compound (600 mg/day for 3 months)P-value
TREAT Restenosis Rate (≥50% loss of initial gain)46.5% (n=71)14.7% (n=68)<0.0001
TREAT Restenosis Rate (≥50% diameter stenosis)39.4%17.6%0.005
TREAT-2 Restenosis Rate (≥50% loss of initial gain)44.1% (n=127)18.8% (n=112)0.00005
TREAT-2 Restenosis Rate (≥50% diameter stenosis)41.9%25.9%0.012

Experimental Protocols

Below are the methodologies for the key clinical trials cited in this guide.

PRESTO (Prevention of REStenosis with this compound and its Outcomes) Trial[2][6][7]
  • Study Design: A multicenter, double-blind, placebo-controlled, randomized trial involving 11,484 patients.

  • Patient Population: Patients undergoing percutaneous transluminal coronary revascularization (PTCR) with or without stenting for single or multiple vessels. The lesions could be de novo or restenotic.

  • Intervention: Patients were randomized to receive this compound (300 mg or 450 mg twice daily for 1 or 3 months) or a matching placebo. Drug administration was initiated within 4 hours after a successful PCI.

  • Primary Endpoint: The primary endpoint was the composite of death, myocardial infarction, or ischemia-driven target vessel revascularization within a 9-month follow-up period.

  • Angiographic and IVUS Substudies: A subset of 2,000 patients was designated for a 9-month follow-up angiography, with 1,000 of those also undergoing intravascular ultrasound (IVUS).

    • Quantitative Coronary Angiography (QCA): Minimal lumen diameter (MLD) was measured to assess the degree of restenosis.

    • Intravascular Ultrasound (IVUS): Plaque volume was measured to provide a more detailed assessment of neointimal hyperplasia.

TREAT (this compound Restenosis Following Angioplasty Trial) and TREAT-2 Trials[3][5]
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.

  • Patient Population: Patients who had undergone successful percutaneous transluminal coronary angioplasty (PTCA). The TREAT-2 trial included patients with both de novo and restenotic lesions.

  • Intervention: Patients were randomly assigned to receive oral this compound (300 mg/day or 600 mg/day in the TREAT trial, and 600 mg/day in the TREAT-2 trial) or a placebo for 3 months.

  • Primary Endpoint: The primary endpoint was the rate of angiographic restenosis at 3 months, defined as either ≥50% loss of the initial gain in luminal diameter or a percent diameter stenosis of ≥50% at follow-up.

  • Angiographic Assessment: Follow-up coronary angiography was performed at 3 months to assess for restenosis using a quantitative approach.

Signaling Pathways and Mechanism of Action

This compound is believed to exert its anti-restenotic effects by modulating key signaling pathways involved in vascular smooth muscle cell (VSMC) proliferation and migration, and inflammation.

Inhibition of Growth Factor Signaling

This compound has been shown to interfere with the signaling cascades of potent mitogens such as Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-β), which are crucial in the development of neointimal hyperplasia following vascular injury.[1][2]

PDGF_TGF_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR This compound This compound This compound->PDGFR Inhibits This compound->TGFBR Inhibits MAPK_Pathway MAP Kinase Pathway PDGFR->MAPK_Pathway Smad2 Smad2 Phosphorylation TGFBR->Smad2 VSMC_Prolif VSMC Proliferation & Migration MAPK_Pathway->VSMC_Prolif Smad2->VSMC_Prolif

Caption: this compound inhibits PDGF and TGF-β signaling pathways.

Cell Cycle Regulation

This compound can influence the cell cycle of vascular smooth muscle cells, leading to an arrest in the G0/G1 phase. This is partly achieved through the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[3] Some studies suggest this p21 induction may be mediated through the TGF-β signaling pathway.[4][5]

Cell_Cycle_Pathway This compound This compound TGFB_Pathway TGF-β Pathway This compound->TGFB_Pathway p21 p21 Expression TGFB_Pathway->p21 Induces CDK CDK2/CDK4 Activity p21->CDK Inhibits pRb pRb Phosphorylation CDK->pRb Promotes Cell_Cycle G1/S Phase Progression pRb->Cell_Cycle Allows

Caption: this compound's influence on the cell cycle via p21.

Experimental Workflow: A Generalized Overview

The clinical trials discussed followed a generally consistent workflow from patient enrollment to data analysis.

Experimental_Workflow Patient_Enrollment Patient Enrollment (Successful PCI/PTCA) Randomization Randomization (Double-Blind) Patient_Enrollment->Randomization Tranilast_Arm This compound Administration Randomization->Tranilast_Arm Placebo_Arm Placebo Administration Randomization->Placebo_Arm Follow_Up Follow-Up Period (e.g., 3-9 months) Tranilast_Arm->Follow_Up Placebo_Arm->Follow_Up Endpoint_Assessment Endpoint Assessment Follow_Up->Endpoint_Assessment Clinical_Events Clinical Events (Death, MI, Revascularization) Endpoint_Assessment->Clinical_Events Angiography Angiography (QCA) Endpoint_Assessment->Angiography IVUS IVUS Endpoint_Assessment->IVUS Data_Analysis Statistical Analysis Clinical_Events->Data_Analysis Angiography->Data_Analysis IVUS->Data_Analysis

Caption: Generalized workflow of the this compound vs. Placebo clinical trials.

References

Validating Tranilast's anti-inflammatory effects using a control compound

Author: BenchChem Technical Support Team. Date: November 2025

Tranilast, an analog of a tryptophan metabolite, has demonstrated significant anti-inflammatory properties beyond its initial use as an anti-allergic medication. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, against relevant control compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate its therapeutic potential.

This compound's anti-inflammatory actions are multi-faceted, primarily attributed to its ability to stabilize mast cells, inhibit the transforming growth factor-beta (TGF-β) signaling pathway, and directly suppress the NLRP3 inflammasome.[1][2][3] This guide will delve into the experimental validation of these mechanisms, presenting quantitative data and detailed protocols for key assays.

Comparative Efficacy of this compound

To validate the anti-inflammatory effects of this compound, its performance has been evaluated against both negative (vehicle) and positive (specific inhibitors) controls in various in vitro and in vivo models.

In Vitro Mast Cell Stabilization

This compound's ability to inhibit the degranulation of mast cells, a critical event in the inflammatory cascade, is a key measure of its anti-inflammatory potential. The following table summarizes the dose-dependent effect of this compound on mast cell degranulation compared to a control.

CompoundConcentration% Degranulating Mast Cells
Control (Vehicle)-79.8 ± 3.4
This compound100 µMNo significant change
This compound250 µMNo significant change
This compound500 µM27.1 ± 3.0
This compound1 mM21.7 ± 4.4
Data adapted from a study on rat peritoneal mast cells induced by compound 48/80.[4]
In Vivo Inhibition of NLRP3 Inflammasome

This compound has been identified as a direct inhibitor of the NLRP3 inflammasome, a key driver of inflammation in various diseases.[3] Its efficacy in an in vivo model of MSU-induced peritonitis was compared to MCC950, a potent and selective NLRP3 inhibitor.

Treatment GroupDosageIL-1β Production (pg/mL)Neutrophil Influx (x10^6)
Vehicle Control-~250~6
This compound200 mg/kg~100~2.5
MCC95020 mg/kg~50~1.5
Approximate values extrapolated from graphical data in a study on MSU-induced peritonitis in mice.[5]
Inhibition of TGF-β Signaling

This compound has been shown to inhibit the expression of TGF-β2, a key cytokine involved in fibrosis and inflammation. The table below illustrates the dose-dependent inhibitory effect of this compound on TGF-β2 expression in human trabecular meshwork cells.

CompoundConcentration (mg/L)TGF-β2/G3PDH mRNA Ratio
Control (Vehicle)0.03.82 ± 0.56
This compound12.51.85 ± 0.35
This compound25.01.66 ± 0.42
This compound50.01.16 ± 0.24
Data from a study on cultured human trabecular meshwork cells.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Mast Cell Stabilization Assay

Objective: To evaluate the ability of this compound to inhibit mast cell degranulation.

Materials:

  • Rat peritoneal mast cells

  • Compound 48/80 (degranulating agent)

  • This compound

  • Control vehicle (e.g., DMSO)

  • Buffer solution (e.g., Tyrode's solution)

  • Toluidine blue stain

  • Microscope

Procedure:

  • Isolate peritoneal mast cells from rats.

  • Pre-incubate the mast cells with varying concentrations of this compound or the vehicle control for a specified period (e.g., 10-30 minutes) at 37°C.

  • Induce degranulation by adding compound 48/80 to the cell suspension.

  • After a short incubation period (e.g., 10 minutes), stop the reaction by adding cold buffer.

  • Centrifuge the cells and stain the pellet with toluidine blue.

  • Observe the cells under a microscope and count the number of degranulated versus non-degranulated mast cells.

  • Calculate the percentage of degranulation for each treatment group.

In Vivo MSU-Induced Peritonitis Model

Objective: To assess the in vivo anti-inflammatory effect of this compound on NLRP3 inflammasome activation.

Materials:

  • Mice (e.g., C57BL/6)

  • Monosodium urate (MSU) crystals

  • This compound

  • MCC950 (positive control)

  • Vehicle control (e.g., saline or 0.5% CMC)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for IL-1β

  • Flow cytometer or hemocytometer for cell counting

Procedure:

  • Administer this compound, MCC950, or vehicle control to mice via an appropriate route (e.g., intraperitoneal or oral).

  • After a specified pre-treatment time, inject MSU crystals intraperitoneally to induce peritonitis.

  • After a set period (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.

  • Collect the peritoneal fluid and centrifuge to separate the cells from the supernatant.

  • Measure the concentration of IL-1β in the supernatant using an ELISA kit.

  • Resuspend the cell pellet and count the number of neutrophils using a flow cytometer or a hemocytometer with appropriate staining.

TGF-β Expression Assay (RT-PCR)

Objective: To determine the effect of this compound on the gene expression of TGF-β.

Materials:

  • Human cell line (e.g., trabecular meshwork cells, fibroblasts)

  • This compound

  • Vehicle control

  • Cell culture medium and supplements

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR machine and reagents (e.g., SYBR Green)

  • Primers for TGF-β and a housekeeping gene (e.g., G3PDH)

Procedure:

  • Culture the cells to a desired confluency.

  • Treat the cells with different concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform quantitative real-time PCR (qPCR) using primers for TGF-β and the housekeeping gene.

  • Analyze the qPCR data to determine the relative expression of TGF-β mRNA, normalized to the housekeeping gene.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Tranilast_Signaling_Pathways cluster_mast_cell Mast Cell Stabilization cluster_tgf_beta TGF-β Pathway Inhibition cluster_nlrp3 NLRP3 Inflammasome Inhibition Antigen/IgE Antigen/IgE Mast Cell Mast Cell Antigen/IgE->Mast Cell Degranulation Degranulation Mast Cell->Degranulation Histamine, Cytokines Histamine, Cytokines Degranulation->Histamine, Cytokines Tranilast1 This compound Tranilast1->Mast Cell TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad4 Smad4 p-Smad2/3->Smad4 binds Gene Transcription (Fibrosis) Gene Transcription (Fibrosis) Smad4->Gene Transcription (Fibrosis) Tranilast2 This compound Tranilast2->Smad4 inhibits expression Inflammatory Stimuli Inflammatory Stimuli NLRP3 NLRP3 Inflammatory Stimuli->NLRP3 ASC ASC NLRP3->ASC recruits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 recruits Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Tranilast3 This compound Tranilast3->NLRP3 direct binding

Caption: Key anti-inflammatory signaling pathways modulated by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell Culture Cell Culture Treatment (this compound/Control) Treatment (this compound/Control) Cell Culture->Treatment (this compound/Control) Assay (e.g., Mast Cell Degranulation, RT-PCR) Assay (e.g., Mast Cell Degranulation, RT-PCR) Treatment (this compound/Control)->Assay (e.g., Mast Cell Degranulation, RT-PCR) Induction of Inflammation Induction of Inflammation Treatment (this compound/Control)->Induction of Inflammation Data Analysis Data Analysis Assay (e.g., Mast Cell Degranulation, RT-PCR)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Animal Model (e.g., Peritonitis) Animal Model (e.g., Peritonitis) Animal Model (e.g., Peritonitis)->Treatment (this compound/Control) Sample Collection (e.g., Peritoneal Lavage) Sample Collection (e.g., Peritoneal Lavage) Induction of Inflammation->Sample Collection (e.g., Peritoneal Lavage) Biochemical Analysis (e.g., ELISA, Cell Count) Biochemical Analysis (e.g., ELISA, Cell Count) Sample Collection (e.g., Peritoneal Lavage)->Biochemical Analysis (e.g., ELISA, Cell Count) Data Analysis_vivo Data Analysis_vivo Biochemical Analysis (e.g., ELISA, Cell Count)->Data Analysis_vivo Data Analysis_vivo->Conclusion

Caption: General experimental workflow for validating this compound's anti-inflammatory effects.

References

Tranilast vs. Mitomycin C: A Comparative Guide to Preventing Post-Surgical Scarring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of excessive post-surgical scarring remains a significant challenge in clinical practice. Fibroblast proliferation and the subsequent overproduction of extracellular matrix components are key drivers of hypertrophic scars and keloids. This guide provides a comparative analysis of two pharmacological agents, Tranilast and Mitomycin C (MMC), which are utilized to mitigate post-surgical scarring. While both agents aim to control the wound healing process, they employ distinct mechanisms of action and have been investigated in various clinical and preclinical settings. This document summarizes the available experimental data, details relevant methodologies, and visualizes the cellular pathways affected by these compounds.

Mechanism of Action

This compound , originally developed as an anti-allergic medication, exerts its anti-fibrotic effects primarily by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] TGF-β is a potent cytokine that stimulates fibroblast proliferation and collagen synthesis. This compound has been shown to suppress the TGF-β/SMAD2 pathway, a critical intracellular signaling cascade that mediates the fibrotic response.[3] By interfering with this pathway, this compound reduces the expression of extracellular matrix proteins, such as collagen and fibronectin, thereby attenuating scar formation.[3]

Mitomycin C is a potent DNA alkylating agent, which crosslinks DNA and inhibits its synthesis.[4] This cytotoxic action is particularly effective against rapidly proliferating cells, such as activated fibroblasts in a healing wound. By inducing apoptosis (programmed cell death) in these fibroblasts, MMC reduces the cellular population responsible for scar tissue deposition.[5][6] MMC has also been shown to modulate the TGF-β signaling pathway, although its primary anti-scarring effect is attributed to its anti-proliferative and apoptotic properties.[7]

Signaling Pathway Diagrams

Tranilast_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFb_R TGF-β Receptor TGFb->TGFb_R SMAD2 SMAD2 TGFb_R->SMAD2 phosphorylates pSMAD2 pSMAD2 SMAD2->pSMAD2 SMAD_complex pSMAD2/SMAD4 Complex pSMAD2->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex This compound This compound This compound->TGFb_R inhibits DNA DNA SMAD_complex->DNA Gene_Transcription Gene Transcription (Collagen, Fibronectin) DNA->Gene_Transcription

Caption: this compound's inhibition of the TGF-β/SMAD signaling pathway.

MitomycinC_Mechanism cluster_extracellular Extracellular Space cluster_cell Fibroblast cluster_nucleus_mmc Nucleus cluster_cytoplasm_mmc Cytoplasm MMC_ext Mitomycin C DNA DNA MMC_ext->DNA enters cell and nucleus DNA_crosslink DNA Cross-linking DNA->DNA_crosslink alkylates DNA_synthesis_inhibition Inhibition of DNA Synthesis DNA_crosslink->DNA_synthesis_inhibition Apoptosis Apoptosis DNA_synthesis_inhibition->Apoptosis Proliferation_inhibition Inhibition of Cell Proliferation DNA_synthesis_inhibition->Proliferation_inhibition

Caption: Mitomycin C's mechanism of inducing apoptosis in fibroblasts.

Quantitative Data Comparison

Direct comparative studies between this compound and Mitomycin C for post-surgical dermal scarring are limited. The following tables summarize available data from separate studies to provide an overview of their efficacy. It is crucial to note that these results are not from head-to-head trials and direct comparisons should be made with caution.

Table 1: Clinical Efficacy of this compound in Scar Prevention

Study TypeSurgical ContextTreatment ProtocolKey FindingsReference
Prospective, double-blind, split-scarPost-cesarean sectionTopical this compound 8% liposomal gel applied twice daily for 3 monthsSignificantly lower Patient and Observer Scar Assessment Scale (POSAS) scores for the this compound-treated half-scar compared to placebo at 9 months post-treatment (p < .001).[8][9][8][9]
Retrospective observationalKeloidsOral this compound for more than 3 monthsSignificant improvement in total Vancouver Scar Scale (VSS) score (9.50 vs. 5.62, p<0.001).[10][10]

Table 2: Clinical Efficacy of Mitomycin C in Preventing Fibrosis/Recurrence

Study TypeSurgical ContextTreatment ProtocolKey FindingsReference
Randomized controlled trialPterygium excisionIntraoperative 0.02% MMC for 5 minutesRecurrence rate of 4% in the MMC group vs. 46.7% in the control group (P = 0.0001).[5][5]
Randomized controlled trialRecurrent pterygium excisionIntraoperative 0.2 mg/ml (0.02%) MMC for 3 minutesRecurrence rate of 12.5% in the MMC group vs. 35.6% in the control group (p = 0.027).[11][11]
Cochrane review of 11 trials (698 participants)Glaucoma filtering surgery (trabeculectomy)Intraoperative MMC (various concentrations and durations)Reduced risk of surgical failure in high-risk eyes (relative risk 0.32) and primary surgery eyes (relative risk 0.29) compared to placebo.[7][12][7][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline typical experimental protocols for the application of this compound and Mitomycin C in the context of scarring prevention.

This compound Experimental Protocol (Topical Application)

A prospective, double-blind, split-scar study on post-cesarean section surgical wounds provides a clear protocol for topical this compound application.[8][9]

  • Study Population: Women undergoing cesarean section.

  • Intervention: Each half of the surgical scar is randomly assigned to receive either this compound 8% liposomal gel or a placebo gel.

  • Application: The assigned treatment is applied twice daily for a duration of 3 months, commencing after wound epithelialization.

  • Assessment: Scar evaluation is performed at baseline and at follow-up intervals (e.g., 9 months post-treatment) using validated scar assessment scales such as the Patient and Observer Scar Assessment Scale (POSAS).

  • Outcome Measures: Primary outcomes typically include changes in scar parameters such as pigmentation, vascularity, pliability, and height, as well as patient-reported outcomes like itching and pain.

Mitomycin C Experimental Protocol (Intraoperative Application in Ophthalmic Surgery)

The intraoperative application of Mitomycin C is a common practice in ophthalmic surgeries like pterygium excision and glaucoma filtering surgery to prevent fibrosis.

  • Preparation: A sterile sponge (e.g., cellulose sponge) is soaked in a solution of Mitomycin C at a specified concentration (commonly ranging from 0.02% to 0.04%).

  • Application: Following the excision of the pterygium or the creation of the scleral flap in trabeculectomy, the MMC-soaked sponge is placed on the bare sclera or under the conjunctival/Tenon's flap for a specific duration (typically 1 to 5 minutes).

  • Irrigation: After the application period, the surgical area is thoroughly irrigated with a balanced salt solution to remove any residual MMC.

  • Surgical Completion: The remainder of the surgical procedure is then completed.

  • Postoperative Monitoring: Patients are monitored for outcomes such as pterygium recurrence or the success of the filtration bleb, as well as for potential complications like scleral thinning or hypotony.

Experimental Workflow Diagram

Experimental_Workflow cluster_pre Pre-Surgical Phase cluster_intra Intraoperative Phase cluster_post Post-Surgical Phase Patient_Selection Patient Selection & Informed Consent Randomization Randomization (if applicable) Patient_Selection->Randomization Surgery Surgical Procedure Randomization->Surgery Drug_Application Application of This compound or Mitomycin C Surgery->Drug_Application Postop_Care Postoperative Care & Follow-up Drug_Application->Postop_Care Data_Collection Data Collection (Scar Assessment) Postop_Care->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: A generalized workflow for clinical trials investigating anti-scarring agents.

Conclusion

This compound and Mitomycin C represent two distinct pharmacological approaches to mitigating post-surgical scarring. This compound, with its targeted inhibition of the TGF-β pathway, offers a more specific anti-fibrotic mechanism. In contrast, Mitomycin C's broad cytotoxic effects, while effective in reducing fibroblast proliferation, carry a higher risk of off-target effects and require careful intraoperative application.

The available evidence suggests that both agents can be effective in specific clinical contexts. However, the lack of direct, head-to-head comparative trials for most post-surgical scarring indications makes it challenging to definitively recommend one agent over the other. The choice of agent will likely depend on the surgical site, the perceived risk of scarring, and the clinician's familiarity with the drug's application and potential side effects.

Future research should focus on well-designed, randomized controlled trials directly comparing the efficacy and safety of this compound and Mitomycin C in various surgical settings. Furthermore, investigations into novel drug delivery systems and combination therapies may lead to more effective and safer strategies for the prevention of post-surgical scarring.

References

A Comparative Analysis of Tranilast and Other Mast Cell Stabilizers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Tranilast and other prominent mast cell stabilizers, including cromolyn sodium, nedocromil sodium, and ketotifen. It is intended for researchers, scientists, and professionals in drug development seeking an objective analysis supported by experimental data. The guide delves into the mechanisms of action, presents comparative efficacy data, and offers detailed experimental protocols for key assays.

Comparative Efficacy of Mast Cell Stabilizers

The following tables summarize the available quantitative data from various studies to facilitate a comparison of the inhibitory effects of this compound and other mast cell stabilizers on mast cell degranulation and mediator release. It is important to note that direct head-to-head comparative studies for all agents are limited, and the data presented is compiled from different experimental setups.

Table 1: Inhibition of Mast Cell Degranulation

CompoundCell TypeStimulusConcentration for ~50% Inhibition (IC50)Reference
This compound Rat Peritoneal Mast CellsCompound 48/80~500 µM[1]
Ketotifen Rat Peritoneal Mast CellsCompound 48/80~50 µM[1]
Cromolyn Sodium Rat Peritoneal Mast CellsAnti-IgENot specified, but less potent than nedocromil[2]
Nedocromil Sodium Rat Peritoneal Mast CellsAnti-IgEMore potent than cromolyn sodium[2]

Table 2: Inhibition of Histamine Release

CompoundCell/Tissue TypeStimulusInhibitionReference
This compound Rat Mesenteric ArteryElectrical Field StimulationSignificant reduction in basal and stimulated release[3]
Ketotifen Rat Mesenteric ArteryElectrical Field StimulationSignificant reduction in basal and stimulated release[3]
Cromolyn Sodium Human Bronchoalveolar Lavage Mast CellsImmunologicalEffective inhibition[2]
Nedocromil Sodium Human Bronchoalveolar Lavage Mast CellsImmunological~10-fold more potent than cromolyn sodium[2]
Nedocromil Sodium Human SkinHistamineReduced histamine-induced itch and flare[3]

Mechanism of Action and Signaling Pathways

Mast cell stabilizers exert their effects through various mechanisms, primarily by inhibiting the degranulation of mast cells and the subsequent release of inflammatory mediators.

This compound exhibits a multifaceted mechanism of action. It is known to inhibit the release of histamine and other chemical mediators from mast cells.[4] Beyond mast cell stabilization, this compound has demonstrated anti-fibrotic and anti-inflammatory properties.[4] It has been shown to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis.[5] Additionally, this compound can activate the Nrf2-HO-1 pathway, contributing to its anti-inflammatory effects.[6]

Cromolyn sodium and nedocromil sodium are believed to work by blocking calcium influx into mast cells, a critical step for degranulation.[7]

Ketotifen possesses a dual-action mechanism, acting as both a mast cell stabilizer and a histamine H1 receptor antagonist.[1]

Below are diagrams illustrating the key signaling pathways involved.

Mast_Cell_Activation FcεRI FcεRI Lyn_Syk Lyn/Syk Activation FcεRI->Lyn_Syk Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcεRI PLCγ PLCγ Activation Lyn_Syk->PLCγ IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation TGF_Beta_Signaling TGFBR2 TGF-β RII TGFBR1 TGF-β RI TGFBR2->TGFBR1 Recruits & phosphorylates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates TGF_beta TGF-β Ligand TGF_beta->TGFBR2 pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Fibrosis-related genes) SMAD_complex->Transcription This compound This compound This compound->TGFBR1 Inhibits Experimental_Workflow Start Start: Mast Cell Culture Incubation Pre-incubation with Test Compound Start->Incubation Stimulation Stimulation with Agonist Incubation->Stimulation Centrifugation Centrifugation Stimulation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Assay Perform Assay (Histamine or β-Hex) Supernatant->Assay Data Data Analysis Assay->Data End End Data->End

References

Tranilast's Efficacy in Overcoming Gemcitabine Resistance in Pancreatic Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Tranilast, an anti-allergic drug, in sensitizing gemcitabine-sensitive and putatively gemcitabine-resistant pancreatic cancer cells. Gemcitabine remains a cornerstone of pancreatic cancer chemotherapy, but its effectiveness is often limited by both intrinsic and acquired resistance. This document outlines the molecular basis for this compound's synergistic effect with gemcitabine, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

This compound has been shown to significantly enhance the cytotoxic effects of gemcitabine in pancreatic cancer cells. The primary mechanism of this sensitization is the downregulation of Ribonucleotide Reductase Subunit M1 (RRM1), a key enzyme in DNA synthesis and a known contributor to gemcitabine resistance.[1][2] While direct comparative studies on established gemcitabine-sensitive versus resistant cell lines are emerging, the foundational mechanism of targeting RRM1 strongly suggests this compound's potential to overcome gemcitabine resistance.

Data Presentation: this compound's Impact on Gemcitabine Efficacy

The following table summarizes the key quantitative findings from a study investigating the combination of this compound and gemcitabine in the KP4 pancreatic cancer cell line.

Cell LineTreatmentIC50 of GemcitabineFold Change in IC50Reference
KP4Gemcitabine aloneNot specified-[2]
KP4Gemcitabine + 100 µM this compoundNot specified12.7-fold decrease[2]

Note: While this study did not explicitly classify KP4 cells as gemcitabine-sensitive or -resistant, the significant reduction in the IC50 demonstrates a potent sensitizing effect. Pancreatic cancer cell lines such as Panc-1 are generally considered more resistant to gemcitabine than cell lines like BxPC-3.[3][4] Gemcitabine-resistant Panc-1 cells have been shown to exhibit increased expression of RRM1.[1] Given that this compound targets RRM1, it is highly probable that it would also enhance gemcitabine's efficacy in resistant cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and gemcitabine on pancreatic cancer cells.

  • Cell Seeding: Plate pancreatic cancer cells (e.g., BxPC-3 for sensitive, Panc-1 for resistant) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of gemcitabine, with or without a fixed concentration of this compound (e.g., 100 µM). Include untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Western Blot for RRM1 Expression

This protocol is used to assess the effect of this compound on the protein levels of RRM1.

  • Cell Lysis: Treat pancreatic cancer cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against RRM1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Apoptosis Assay (FACS with Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound and gemcitabine.

  • Cell Treatment: Treat pancreatic cancer cells with gemcitabine, this compound, or a combination of both for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) to determine the rate of apoptosis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_lines Cell Line Selection cluster_treatment Treatment Groups cluster_assays Experimental Assays Sensitive Gemcitabine-Sensitive (e.g., BxPC-3) Control Control Resistant Gemcitabine-Resistant (e.g., Panc-1) Viability Cell Viability (MTT Assay) Control->Viability Measure IC50 Apoptosis Apoptosis (FACS) Control->Apoptosis Quantify Apoptosis Protein Protein Expression (Western Blot) Control->Protein Analyze RRM1 Gemcitabine Gemcitabine Gemcitabine->Viability Gemcitabine->Apoptosis This compound This compound This compound->Viability This compound->Apoptosis This compound->Protein Combination Gemcitabine + this compound Combination->Viability Combination->Apoptosis

Caption: Experimental workflow for comparing this compound's efficacy.

Signaling Pathway of this compound-Mediated Gemcitabine Sensitization

signaling_pathway cluster_cell Pancreatic Cancer Cell This compound This compound Proteasome Proteasome This compound->Proteasome activates RRM1 RRM1 Proteasome->RRM1 degrades dNTPs dNTP Synthesis RRM1->dNTPs catalyzes DNA_Synthesis DNA Synthesis & Repair RRM1->DNA_Synthesis dNTPs->DNA_Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Gemcitabine Gemcitabine Gem_Metabolite Gemcitabine Metabolites Gemcitabine->Gem_Metabolite is metabolized to Gem_Metabolite->RRM1 inhibits Gem_Metabolite->DNA_Synthesis incorporates into DNA Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound enhances gemcitabine-induced apoptosis.

References

Head-to-head comparison of Tranilast and Pirfenidone for pulmonary fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Tranilast and Pirfenidone, two therapeutic agents investigated for the treatment of pulmonary fibrosis. While Pirfenidone is an approved treatment for idiopathic pulmonary fibrosis (IPF), this compound has shown promise in preclinical studies. This document aims to objectively compare their mechanisms of action, efficacy in experimental models, and available safety profiles to inform further research and drug development efforts.

Mechanism of Action

Both this compound and Pirfenidone exert their anti-fibrotic effects by modulating key signaling pathways involved in the pathogenesis of pulmonary fibrosis. However, their primary mechanisms of action, as suggested by current research, show distinct areas of focus.

This compound: An anti-allergic drug, this compound has been shown to inhibit pulmonary fibrosis primarily by suppressing the Transforming Growth Factor-beta (TGF-β)/SMAD2 signaling pathway.[1][2][3][4][5] This pathway is a central driver of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM) proteins.[1][2] By attenuating SMAD2 phosphorylation, this compound effectively reduces the expression of ECM proteins like fibronectin and type IV collagen.[1][2][3][4]

Pirfenidone: This orally active small molecule possesses both anti-fibrotic and anti-inflammatory properties.[6][7][8][9][10] Its mechanism is multifaceted, involving the downregulation of the production of several pro-fibrotic and inflammatory mediators, most notably TGF-β.[11][12][13][14] Pirfenidone has been shown to inhibit fibroblast proliferation, reduce TGF-β-stimulated collagen production, and decrease the production of other fibrogenic mediators.[7] It also modulates the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7]

G cluster_this compound This compound Signaling Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD2 SMAD2 TGFBR->SMAD2 Phosphorylation pSMAD2 pSMAD2 SMAD2->pSMAD2 ECM Extracellular Matrix (Fibronectin, Collagen) pSMAD2->ECM Upregulates Production This compound This compound This compound->SMAD2 Inhibits Phosphorylation

Caption: this compound's inhibitory effect on the TGF-β/SMAD2 pathway.

G cluster_pirfenidone Pirfenidone Signaling Pathway TGFB_P TGF-β Fibroblast Fibroblast TGFB_P->Fibroblast Stimulates Proliferation & Differentiation TNFa TNF-α Inflammation Inflammation TNFa->Inflammation Myofibroblast Myofibroblast Fibroblast->Myofibroblast Collagen Collagen Production Myofibroblast->Collagen Pirfenidone Pirfenidone Pirfenidone->TGFB_P Downregulates Production Pirfenidone->TNFa Downregulates Production Pirfenidone->Fibroblast Inhibits Proliferation

Caption: Pirfenidone's multifaceted anti-fibrotic and anti-inflammatory actions.

Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and Pirfenidone for pulmonary fibrosis are not available. Therefore, this comparison is based on existing preclinical data for this compound and extensive clinical trial data for Pirfenidone.

Preclinical Efficacy
FeatureThis compoundPirfenidone
Animal Model Bleomycin-induced pulmonary fibrosis in mice.[1][2][3][5]Bleomycin-induced pulmonary fibrosis in mice and other animal models of fibrosis (liver, heart, kidney).[6][7][8][9][10][15]
Key Findings - Significantly attenuated lung fibrosis.[1][2][3][16] - Reduced levels of TGF-β, collagen, and fibronectin in pulmonary fibrotic tissues.[1][2][3] - Suppressed the activation of alveolar macrophages.[17]- Consistently demonstrated anti-fibrotic effects in various animal models.[6][7][8][9][10] - Reduced collagen deposition and improved lung histology.[7] - Modulated various cytokines and growth factors, most notably reducing TGF-β.[8][15]
In Vitro Model TGF-β2-stimulated A549 human alveolar epithelial cells.[1][2][3][4][5]Various cell-based assays.[6]
Key Findings - Suppressed the expression of ECM proteins (fibronectin, type IV collagen).[1][2][3][4] - Attenuated SMAD2 phosphorylation.[1][2][3][4] - Inhibited cell motility and foci formation.[1][2][3]- Reduced fibroblast proliferation.[7] - Inhibited TGF-β stimulated collagen production.[7] - Reduced the production of fibrogenic and inflammatory mediators.[7]
Clinical Efficacy of Pirfenidone

Pirfenidone has undergone extensive clinical evaluation in patients with idiopathic pulmonary fibrosis (IPF).

TrialKey Efficacy EndpointsResults
ASCEND & CAPACITY (Pooled Analysis) Annual mean rate of decline in Forced Vital Capacity (FVC) at Week 52.[18]Significantly lower rate of FVC decline for pirfenidone versus placebo in both advanced (p=0.0035) and non-advanced IPF (p=0.0001).[18]
RECAP (Open-label extension) Mean annual rate of FVC decline from baseline to Week 180.[18]Similar rates of FVC decline in patients with advanced (-141.5 mL) and non-advanced IPF (-153.5 mL) on pirfenidone treatment.[18]
Overall Survival (Exploratory Analysis) All-cause mortality.[19]A numerical difference in all-cause mortality in favor of pirfenidone was observed across three Phase 3 trials, although it did not reach statistical significance over the study and follow-up period.[19]

Safety and Tolerability

This compound: As an approved anti-allergic medication in some countries, this compound has a known safety profile in those indications. However, its safety and tolerability specifically in the context of long-term use for pulmonary fibrosis have not been established in large-scale clinical trials.

Pirfenidone: The safety profile of Pirfenidone in IPF patients is well-documented through numerous clinical trials and real-world experience.[20][21][22]

  • Common Adverse Events: The most frequently reported adverse events are gastrointestinal (nausea, diarrhea, dyspepsia) and skin-related (rash, photosensitivity).[21][22][23] These are generally mild to moderate in severity.[22]

  • Serious Adverse Events: Elevated liver enzymes and drug-induced liver injury have been observed, necessitating regular liver function monitoring.[19]

  • Dose Modifications: Dose reduction or interruption can often manage adverse events.[21]

Experimental Protocols

This compound: Murine Bleomycin-Induced Pulmonary Fibrosis Model

G cluster_tranilast_exp This compound In Vivo Experimental Workflow start Male ICR Mice (12 weeks old) bleomycin Intravenous injection of bleomycin (10 mg/kg/day) for 5 consecutive days start->bleomycin treatment Oral gavage of This compound (200 mg/kg) or vehicle bleomycin->treatment evaluation Evaluation at Day 28 treatment->evaluation histology Histological Analysis (Ashcroft score) evaluation->histology collagen_assay Sircol Collagen Assay evaluation->collagen_assay elisa ELISA for TGF-β1 in Bronchoalveolar Lavage (BAL) fluid evaluation->elisa end Data Analysis histology->end collagen_assay->end elisa->end

Caption: Workflow for evaluating this compound in a mouse model of pulmonary fibrosis.

  • Animal Model: Male 12-week-old ICR mice were used.[5]

  • Induction of Fibrosis: Pulmonary fibrosis was induced by intravenous injection of bleomycin at a dose of 10 mg/kg/day for 5 consecutive days.[5]

  • Treatment: Following bleomycin administration, mice were treated with this compound (200 mg/kg) or a vehicle control via oral gavage.[5]

  • Evaluation: On day 28, the following assessments were performed:

    • Histological Analysis: Lung tissues were stained with Masson's trichrome to assess the extent of fibrosis, which was quantified using the Ashcroft score.[2]

    • Collagen Content: The total collagen content in the lung tissue was measured using the Sircol collagen assay.[3]

    • TGF-β1 Levels: The concentration of TGF-β1 in the bronchoalveolar lavage (BAL) fluid was determined by an enzyme-linked immunosorbent assay (ELISA).[3]

Pirfenidone: ASCEND Clinical Trial Protocol

G cluster_pirfenidone_exp Pirfenidone ASCEND Trial Workflow start Patient Recruitment (IPF diagnosis) randomization Randomization (1:1) start->randomization pirfenidone_arm Pirfenidone (2403 mg/day) randomization->pirfenidone_arm placebo_arm Placebo randomization->placebo_arm treatment_period 52-week Treatment Period pirfenidone_arm->treatment_period placebo_arm->treatment_period primary_endpoint Primary Endpoint: Change in FVC from Baseline treatment_period->primary_endpoint secondary_endpoints Secondary Endpoints: - 6-minute walk test distance - Progression-free survival - Dyspnea treatment_period->secondary_endpoints end Data Analysis primary_endpoint->end secondary_endpoints->end

Caption: Simplified workflow of the Pirfenidone ASCEND clinical trial.

  • Study Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 trial.[19]

  • Participants: Patients with a diagnosis of idiopathic pulmonary fibrosis.

  • Intervention: Patients were randomized to receive either oral Pirfenidone (2403 mg/day) or a placebo.

  • Treatment Duration: 52 weeks.[19]

  • Primary Endpoint: The primary efficacy endpoint was the change in Forced Vital Capacity (FVC) from baseline to week 52.[19]

  • Secondary Endpoints: Included change in 6-minute walk test distance, progression-free survival, and dyspnea.

Conclusion

Pirfenidone is a well-established therapeutic option for IPF, with its efficacy in slowing disease progression and a manageable safety profile demonstrated in multiple large-scale clinical trials.[20] this compound, on the other hand, has shown promising anti-fibrotic effects in preclinical models by targeting the TGF-β/SMAD2 pathway.[1][4]

The available data suggests that both molecules interfere with the pivotal TGF-β signaling cascade, albeit through potentially different downstream mechanisms. The preclinical evidence for this compound provides a strong rationale for its further investigation in clinical trials for pulmonary fibrosis. Future research, including direct comparative studies, would be invaluable to fully elucidate the relative efficacy and safety of these two agents and to determine their optimal roles in the management of this devastating disease. The development of an inhaled formulation of this compound, NXP002, which has received a positive opinion for orphan drug designation in the EU, may offer a novel therapeutic approach for IPF.[24]

References

A Comparative Guide: Utilizing TGF-β Neutralizing Antibody as a Control for Tranilast Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating cellular processes modulated by Transforming Growth Factor-beta (TGF-β), the choice of inhibitory tools is critical for elucidating specific molecular mechanisms. This guide provides a detailed comparison between Tranilast, a multi-faceted anti-allergic drug with TGF-β inhibitory properties, and TGF-β neutralizing antibodies, which offer a highly specific mode of pathway inhibition. Understanding the distinct mechanisms of these two agents is paramount for designing well-controlled experiments and accurately interpreting results.

Introduction to TGF-β Inhibition: Two Distinct Approaches

The TGF-β signaling pathway plays a pivotal role in a myriad of cellular functions, including proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention and research.

TGF-β neutralizing antibodies function by directly binding to TGF-β ligands in the extracellular space. This sequestration prevents the ligands from binding to their cell surface receptors (TGF-βRII), thereby completely blocking the initiation of the downstream signaling cascade. Their high specificity makes them the gold standard for confirming that an observed biological effect is directly mediated by TGF-β.

This compound (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid), originally developed as an anti-allergic agent, has been shown to inhibit the TGF-β pathway.[2][3] However, its mechanism is more complex and appears to be context-dependent. Evidence suggests that this compound can inhibit the secretion of TGF-β, suppress the expression of the downstream signaling molecule Smad4, or attenuate the phosphorylation of Smad2.[2][4][5][6] Furthermore, this compound has been reported to have effects on other signaling pathways, including the NLRP3 inflammasome, which must be considered when attributing its effects solely to TGF-β inhibition.[7]

Visualizing the Mechanisms of Inhibition

To illustrate the different points of intervention for a TGF-β neutralizing antibody and this compound, the following diagrams depict the TGF-β signaling pathway and the inhibitory action of each compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_ligand TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta_ligand->TGF_beta_RII TGF_beta_RI TGF-βRI TGF_beta_RII->TGF_beta_RI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription SMAD_complex->Gene_transcription Translocation

Figure 1. Simplified TGF-β signaling pathway.

Inhibition_Mechanisms cluster_pathway TGF-β Signaling Pathway cluster_inhibitors Inhibitors TGF_beta_ligand TGF-β Ligand TGF_beta_RII TGF-β Receptor II TGF_beta_ligand->TGF_beta_RII SMAD_signaling SMAD Signaling (SMAD2/3/4) TGF_beta_RII->SMAD_signaling Gene_transcription Target Gene Transcription SMAD_signaling->Gene_transcription Neutralizing_Ab TGF-β Neutralizing Antibody Neutralizing_Ab->TGF_beta_ligand Binds and Sequesters This compound This compound This compound->TGF_beta_ligand Inhibits Secretion This compound->SMAD_signaling Inhibits (e.g., pSMAD2, SMAD4) experimental_workflow cluster_prep Cell Preparation cluster_treatment Wound & Treatment cluster_conditions Experimental Groups cluster_incubation Incubation & Imaging A Seed A549 cells in 6-well plates B Grow to confluence A->B C Create a scratch wound with a pipette tip B->C D Wash with PBS C->D E Add serum-free medium with treatments D->E G Incubate for 24 hours E->G F 1. Control (vehicle) 2. TGF-β1 (5 ng/mL) 3. TGF-β1 + Neutralizing Ab (1 µg/mL) 4. TGF-β1 + this compound (100 µM) 5. This compound alone (100 µM) H Image wound at 0h and 24h G->H I Measure wound closure H->I

References

Cross-study comparison of Tranilast effects on different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Tranilast, an anti-allergic drug repurposed for its anti-cancer properties, across various cancer cell lines. The information is compiled from multiple preclinical studies to offer a comprehensive overview of its therapeutic potential and mechanisms of action.

Quantitative Analysis of this compound's Efficacy

The inhibitory effects of this compound on the proliferation of different cancer cell lines have been quantified using the IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. The table below summarizes the available IC50 values for this compound in various human and murine cancer cell lines.

Cancer TypeCell LineIC50 (µM)Reference
OsteosarcomaHOS130.4[1]
143B329.0[1]
U2OS252.4[1]
MG-63332.6[1]
Non-Small Cell Lung Cancer (NSCLC)EGFR-mutant NSCLC cell lines (unspecified)150-250[2]
KRAS-mutant NSCLC cell lines (unspecified)150-250[2]
Colon CancerCT-26 (murine)200[3]
Normal FibroblastWI-38444.7[1]

It is noteworthy that in some studies on breast cancer cell lines, such as BT-474 and MDA-MB-231, while this compound was shown to inhibit growth, specific IC50 values were not provided. One study indicated that BT-474 cells were more responsive to this compound treatment compared to MDA-MB-231 cells.[4] Similarly, the anti-tumor effects on pancreatic cancer cell lines have been observed, but without explicit IC50 values in the reviewed literature.[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and metastasis. The two primary pathways identified are the Transforming Growth Factor-beta (TGF-β) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[6][7]

TGF-β Signaling Pathway

This compound is a known inhibitor of TGF-β signaling.[3] It has been shown to suppress the expression of TGF-β and attenuate the phosphorylation of its downstream effector, SMAD2.[8][9] By interfering with this pathway, this compound can inhibit cancer cell proliferation, migration, and invasion.[6]

TGF_beta_pathway This compound's Inhibition of the TGF-β Signaling Pathway TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binds This compound This compound This compound->TGF_beta Inhibits Secretion SMAD2_3 SMAD2/3 TGF_beta_Receptor->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Proliferation Cell Proliferation, Invasion, Metastasis Gene_Expression->Proliferation

Caption: this compound inhibits the TGF-β signaling pathway by reducing TGF-β secretion.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial target of this compound in cancer cells. This pathway plays a vital role in promoting cell survival and proliferation. While the precise mechanism of this compound's interaction with the PI3K/Akt pathway is still under investigation, its modulation contributes to the overall anti-tumor effect.

PI3K_Akt_pathway This compound's Modulation of the PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt pAkt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival This compound This compound This compound->PI3K Modulates

Caption: this compound modulates the PI3K/Akt signaling pathway, affecting cell survival.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of this compound on cancer cell lines. Specific details such as cell seeding density, drug concentrations, and incubation times may vary between studies and should be optimized for each cell line.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following this compound treatment.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in the TGF-β and PI3K/Akt signaling pathways.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., TGF-β, p-SMAD2, SMAD2, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow General Experimental Workflow for Assessing this compound's Effects cluster_0 Cell Culture & Treatment cluster_1 Cellular Assays cluster_2 Molecular Analysis Cell_Culture Cancer Cell Lines Tranilast_Treatment This compound Treatment (Varying Concentrations & Times) Cell_Culture->Tranilast_Treatment MTT_Assay MTT Assay (Cell Viability & IC50) Tranilast_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Tranilast_Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression & Phosphorylation) Tranilast_Treatment->Western_Blot

Caption: A generalized workflow for studying the effects of this compound on cancer cells.

References

Tranilast Shows Promise in Preclinical Breast Cancer Models, Offering a Potential Alternative to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals in oncology are closely following the anti-tumor potential of Tranilast, a drug historically used for allergic and fibrotic conditions. Recent preclinical studies utilizing breast cancer xenograft models suggest that this compound may offer a viable alternative or complementary therapy to standard chemotherapeutic agents like doxorubicin and paclitaxel. This comparison guide provides a detailed overview of the available experimental data on this compound versus these standard treatments in widely used murine (4T1) and human (MDA-MB-231) breast cancer xenograft models.

While direct head-to-head comparative studies are limited, this guide synthesizes the existing quantitative data on tumor growth and metastasis, details the experimental protocols used in these key studies, and visualizes the underlying biological pathways and experimental designs. The findings indicate that this compound effectively inhibits tumor progression and metastasis, warranting further investigation in the oncology field.

Comparative Efficacy in Breast Cancer Xenograft Models

The following tables summarize the quantitative outcomes of this compound and standard chemotherapy agents in inhibiting tumor growth and metastasis in 4T1 and MDA-MB-231 breast cancer xenograft models. It is important to note that the data presented are compiled from different studies and are not from direct comparative experiments, which should be taken into consideration when interpreting the results.

4T1 Murine Breast Cancer Xenograft Model

The 4T1 model is a highly metastatic model that mimics triple-negative breast cancer in humans.

TreatmentDosageKey FindingsStudy Reference
This compound Not specifiedReduced primary tumor growth by >50%; Reduced lung metastases by >90%; No liver metastasis observed.[1][Plos One Journal]
Doxorubicin 5 mg/kgModerately restricted tumor growth.[ResearchGate]
This compound + Doxorubicin This compound: 200 mg/kg, Doxorubicin: 5 mg/kgSignificantly reduced tumor growth rate compared to doxorubicin alone.[ResearchGate]
MDA-MB-231 Human Breast Cancer Xenograft Model

The MDA-MB-231 model is a widely used model for triple-negative breast cancer.

TreatmentDosageKey FindingsStudy Reference
This compound Not specified in xenograft modelIn vitro studies showed inhibition of cell growth and migration, and stimulation of apoptosis.[2][Experimental and Molecular Pathology]
Paclitaxel 10 mg/kg/day for 5 daysSignificant inhibition of tumor growth compared to vehicle control.[Cancer Biology & Therapy]
Doxorubicin Not specifiedUsed in combination with other agents, showing slower tumor growth rate.[3][National Institutes of Health]

Understanding the Mechanisms: this compound and the TGF-β Signaling Pathway

This compound is known to exert its anti-tumor effects, at least in part, by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] TGF-β plays a dual role in cancer; it can act as a tumor suppressor in the early stages but promotes tumor progression, invasion, and metastasis in later stages.[4] By interfering with this pathway, this compound can inhibit key processes that drive cancer progression.

TGF_beta_pathway This compound's Inhibition of the TGF-β Signaling Pathway TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD2_3 p-SMAD2/3 TBRI->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_transcription Gene Transcription (EMT, Invasion, Metastasis) Nucleus->Gene_transcription Regulates This compound This compound This compound->TGF_beta Inhibits Secretion This compound->SMAD4 Suppresses Expression Xenograft_Workflow General Experimental Workflow for Breast Cancer Xenograft Model cluster_cell_culture Cell Culture cluster_xenograft_establishment Xenograft Establishment cluster_treatment Treatment cluster_data_collection Data Collection & Analysis Cell_Culture 1. Breast Cancer Cell Culture (e.g., 4T1, MDA-MB-231) Cell_Implantation 2. Cell Implantation into Immunocompromised Mice Cell_Culture->Cell_Implantation Tumor_Development 3. Tumor Growth Monitoring Cell_Implantation->Tumor_Development Randomization 4. Randomization of Mice into Treatment Groups Tumor_Development->Randomization Drug_Administration 5. Administration of This compound or Chemotherapy Randomization->Drug_Administration Tumor_Measurement 6. Tumor Volume/Weight Measurement Drug_Administration->Tumor_Measurement Metastasis_Assessment 7. Assessment of Metastasis (e.g., Lung, Liver) Tumor_Measurement->Metastasis_Assessment Analysis 8. Data Analysis and Statistical Evaluation Metastasis_Assessment->Analysis

References

Tranilast's Inhibition of TRPV2 Channels in Muscular Dystrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tranilast and other reported inhibitors of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel in the context of muscular dystrophy models. The overexpression and overactivation of TRPV2 channels in the muscle cell membrane (sarcolemma) of dystrophic muscle are linked to pathological calcium influx, leading to myocyte degeneration and fibrosis.[1] this compound, an existing anti-allergic drug, has been repurposed and investigated as a promising therapeutic agent to mitigate these effects.

Mechanism of Action: The Role of TRPV2 in Muscular Dystrophy

In healthy muscle, the TRPV2 channel is predominantly located in intracellular compartments. However, in dystrophic muscle, it translocates to the sarcolemma. This mislocalization, coupled with mechanical stress on the fragile dystrophic muscle membrane, leads to the opening of TRPV2 channels and a subsequent, sustained influx of calcium ions. This calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases, mitochondrial dysfunction, and ultimately, muscle cell death and replacement with fibrotic tissue. This compound and other TRPV2 inhibitors aim to block this initial, damaging calcium entry.

TRPV2 Signaling Pathway in Muscular Dystrophy cluster_0 Sarcolemma cluster_1 Intracellular Cascade cluster_2 Therapeutic Intervention Dystrophic Muscle Dystrophic Muscle TRPV2 TRPV2 Dystrophic Muscle->TRPV2 Upregulation & Translocation Mechanical Stress Mechanical Stress Mechanical Stress->TRPV2 Activation Ca2+ Influx Ca2+ Influx TRPV2->Ca2+ Influx Opens Protease Activation Protease Activation Ca2+ Influx->Protease Activation Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial Dysfunction Myocyte Degeneration Myocyte Degeneration Protease Activation->Myocyte Degeneration Mitochondrial Dysfunction->Myocyte Degeneration Fibrosis Fibrosis Myocyte Degeneration->Fibrosis This compound & Alternatives This compound & Alternatives This compound & Alternatives->TRPV2 Inhibition

TRPV2 signaling in muscular dystrophy.

Comparative Efficacy of TRPV2 Inhibitors

Several compounds have been identified as inhibitors of the TRPV2 channel. This section compares the performance of this compound with other notable alternatives based on available experimental data.

CompoundChemical ClassIC50 (μM) vs mTRPV2In Vitro EfficacyIn Vivo Efficacy (Animal Model)
This compound Anthranilic acid derivative≥ 10[2]Reduces stretch-induced creatine kinase (CK) release in dystrophic myocytes.[2]Reduces muscle fibrosis by ~31% in the diaphragm of mdx mice[2][3]; Improves fatigue resistance in mdx mice[2][3]; Ameliorates cardiac dysfunction in dystrophic hamsters.[2]
SKF96365 Imidazole derivative≥ 10[2]Non-selective cation channel blocker with inhibitory effects on TRPV2.[2]Used as a lead compound for screening more potent inhibitors.[2]
Lumin Ethylquinolinium group< 10[2]Inhibits agonist-induced TRPV2 channel activity at a low dose.[2]Ameliorates cardiac dysfunction and prevents disease progression in dystrophic hamsters.[2]
A3, A48, A63 Amino-benzoyl group< 10 (A48, A63), < 2 (A3)[4]Inhibit Ca2+ entry through both mouse and human TRPV2; Reduce stretch-induced CK release in dystrophic myocytes.[2]Showed beneficial effects in dystrophic hamsters.[2]
B6 SKF96365 derivative~4 (mouse), No effect (human)[5]Species-specific inhibition of TRPV2.[5]Not extensively reported in muscular dystrophy models.

In Vivo Studies in Muscular Dystrophy Models

This compound has been the most extensively studied of these inhibitors in animal models of muscular dystrophy and in human clinical trials.

Animal ModelTreatment ProtocolKey Findings
mdx Mice ~300 mg/kg in food for 9 weeks[3]- 31% decrease in fibrosis in the diaphragm.[2][3]- A trend towards decreased fibrosis in the tibialis anterior.[2][3]- Significant improvement in fatigue resistance in both diaphragm and tibialis anterior muscles.[2][3]- No significant change in maximum force-producing capacity.[3]
BIO14.6 Hamsters 300 mg/kg/day mixed with feed[6]- Ameliorated cardiac dysfunction.[2]- Reduced muscle degeneration.[2]
Dystrophic Hamsters (J2N-k) Oral administration- Ameliorated cardiac dysfunction and prevented disease progression.[2]

A pilot study and a subsequent single-arm, open-label, multicenter study of this compound in muscular dystrophy patients with advanced heart failure showed that long-term administration was safe and stabilized cardiac function, as indicated by cardiac biomarkers like brain natriuretic peptide (BNP) and fractional shortening.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

In Vitro TRPV2 Inhibition Assay

A common method to screen for and validate TRPV2 inhibitors involves using a cell line, such as HEK293 cells, that is engineered to express the TRPV2 channel.

Experimental Workflow for In Vitro TRPV2 Inhibition Assay HEK293 Cells HEK293 Cells Transfection Transfection HEK293 Cells->Transfection with TRPV2 plasmid TRPV2-expressing Cells TRPV2-expressing Cells Transfection->TRPV2-expressing Cells Calcium Indicator Loading Calcium Indicator Loading TRPV2-expressing Cells->Calcium Indicator Loading e.g., Fura-2 AM Incubation with Inhibitor Incubation with Inhibitor Calcium Indicator Loading->Incubation with Inhibitor e.g., this compound TRPV2 Agonist Stimulation TRPV2 Agonist Stimulation Incubation with Inhibitor->TRPV2 Agonist Stimulation e.g., 2-APB Measurement of [Ca2+]i Measurement of [Ca2+]i TRPV2 Agonist Stimulation->Measurement of [Ca2+]i Fluorescence imaging Data Analysis Data Analysis Measurement of [Ca2+]i->Data Analysis IC50 determination

Workflow for TRPV2 inhibitor screening.

Protocol Steps:

  • Cell Culture and Transfection: HEK293 cells are cultured and transfected with a plasmid encoding for either mouse or human TRPV2.

  • Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Inhibitor Application: The cells are then incubated with varying concentrations of the test compound (e.g., this compound).

  • TRPV2 Activation: A TRPV2 agonist, such as 2-aminoethoxydiphenyl borate (2-APB), is added to stimulate the channels.

  • Data Acquisition and Analysis: The change in intracellular calcium concentration is measured using fluorescence microscopy. The inhibitory concentration 50 (IC50) is then calculated to determine the potency of the compound.

Assessment of Muscle Membrane Integrity

A key indicator of muscle damage in muscular dystrophy is the leakage of intracellular components, such as creatine kinase (CK), into the bloodstream. In vitro models can replicate this by subjecting cultured dystrophic myocytes to mechanical stress.

Protocol Steps:

  • Myocyte Culture: Primary myocytes are isolated from dystrophic animal models (e.g., J2N-k hamsters) and cultured.

  • Inhibitor Treatment: The cultured myocytes are treated with the TRPV2 inhibitor for a specified period.

  • Mechanical Stretch: The cells are subjected to cyclic mechanical stretching to mimic muscle contraction and induce damage.

  • CK Release Measurement: The culture medium is collected, and the amount of released CK is quantified using a commercial assay kit. A reduction in CK release in treated cells compared to untreated controls indicates a protective effect on the muscle membrane.[2]

In Vivo Assessment of Muscle Fibrosis

Histological analysis is used to quantify the extent of fibrosis in muscle tissue from treated and untreated animal models.

Protocol Steps:

  • Tissue Collection and Preparation: Following the treatment period, skeletal muscles (e.g., diaphragm, tibialis anterior) are excised, fixed in formalin, and embedded in paraffin.

  • Staining: Thin sections of the muscle tissue are stained with a connective tissue stain, such as Van Gieson's stain, which stains collagen fibers red/pink and muscle fibers yellow.

  • Image Analysis: The stained sections are imaged, and the fibrotic area is quantified as a percentage of the total muscle cross-sectional area using image analysis software. A significant decrease in the fibrotic area in the treated group indicates an anti-fibrotic effect.[3]

Conclusion

The available evidence strongly supports the inhibition of TRPV2 channels as a valid therapeutic strategy for muscular dystrophy. This compound has demonstrated efficacy in reducing muscle fibrosis and improving muscle function in preclinical models, and has shown promise in stabilizing cardiac function in patients. While other potent TRPV2 inhibitors like lumin and the 'A' series compounds have been identified, this compound's existing clinical safety profile as an anti-allergic medication provides a significant advantage for its repurposing and further clinical development for muscular dystrophy. Future comparative studies should aim to directly evaluate the in vivo efficacy of these newer compounds against this compound to determine if their higher in vitro potency translates to superior therapeutic outcomes.

References

Tranilast for Scar Reduction: A Comparative Analysis of Oral and Topical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available evidence on the efficacy, mechanisms, and experimental basis of oral versus topical Tranilast for the management of hypertrophic scars and keloids.

This compound, an antiallergic agent, has garnered significant attention for its anti-fibrotic properties, making it a therapeutic candidate for the management of excessive scarring. Its mechanism of action primarily involves the inhibition of transforming growth factor-beta (TGF-β) signaling, a key pathway in fibroblast proliferation and collagen synthesis. This guide provides a comparative analysis of the oral and topical administration of this compound for scar reduction, drawing upon available clinical and preclinical data to inform researchers, scientists, and drug development professionals.

Efficacy: A Tale of Two Routes

While a direct head-to-head clinical trial comparing oral and topical this compound for scar reduction is not yet available, separate studies have demonstrated the efficacy of both administration routes.

Oral this compound: Clinical evidence supports the use of oral this compound in improving the appearance and symptoms of keloids and hypertrophic scars. A retrospective study investigating the efficacy of oral this compound for keloid scars observed a significant improvement in the total Vancouver Scar Scale (VSS) score, with the mean score decreasing from 9.50 to 5.62. Another prospective, open-label study involving 35 patients with keloids and hypertrophic scars reported that 71.4% of patients showed scores of "good" or better in overall improvement after 12 weeks of treatment. This study also noted significant reductions in subjective symptoms such as itching and pain, as well as objective measures like erythema. The typical oral dosage of this compound for treating keloids and hypertrophic scars in Japan is 100 mg three times daily.

Topical this compound: Topical application of this compound offers the advantage of localized drug delivery, potentially minimizing systemic side effects. A prospective, double-blind, split-scar study on post-cesarean section scars using an 8% this compound liposomal gel demonstrated a significant improvement in scar cosmesis and user satisfaction compared to a placebo. The mean Patient and Observer Scar Assessment Scale (POSAS) scores at 9 months post-treatment were significantly lower for the this compound-treated half of the scars. In a preclinical setting, a study on a rat model of hypertrophic scars found that a 0.5% topical this compound gel effectively reduced hypertrophic scar signs and decreased the expression of type I and III collagen. Furthermore, a novel approach using this compound-loaded microneedles in a rabbit ear model of hypertrophic scars showed a significant reduction in the scar elevation index and collagen density.

Quantitative Data on Efficacy

The following tables summarize the key quantitative findings from clinical studies on oral and topical this compound for scar reduction. It is important to note that direct comparison is challenging due to variations in study design, scar types, and assessment scales.

Table 1: Clinical Efficacy of Oral this compound

Study PopulationInterventionDurationOutcome MeasureResultsReference
42 patients with keloidsOral this compound> 3 months (mean 115 days)Vancouver Scar Scale (VSS)Mean total VSS score decreased from 9.50 to 5.62 (p<0.001)
35 patients with keloids and hypertrophic scarsOral this compound12 weeksGlobal Improvement, Symptom Scores (VAS)71.4% achieved "good" or better improvement. Significant reduction in itching, pain, and redness.

Table 2: Clinical Efficacy of Topical this compound

Study PopulationInterventionDurationOutcome MeasureResultsReference
26 women with post-cesarean section scars8% this compound liposomal gel (split-scar)3 monthsPatient and Observer Scar Assessment Scale (POSAS)Mean POSAS scores significantly lower for this compound-treated half-scars (p < .001)

Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound exerts its anti-fibrotic effects primarily by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a central role in wound healing and fibrosis.

Upon binding of TGF-β to its receptor, a signaling cascade is initiated, leading to the phosphorylation of Smad proteins (Smad2 and Smad3). These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in extracellular matrix production, such as collagen.

This compound has been shown to interfere with this pathway at multiple points. It can reduce the expression of TGF-β1 itself and inhibit the phosphorylation of Smad2 and Smad3. Furthermore, some studies suggest that this compound can suppress the expression of Smad4, further impeding the downstream effects of TGF-β signaling. By inhibiting this pathway, this compound effectively reduces the proliferation of fibroblasts and the synthesis of collagen, key processes in the formation of hypertrophic scars and keloids.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex p-Smad2/3 Smad4 p-Smad2/3->Smad Complex:f0 Smad4 Smad4 Smad4->Smad Complex:f1 Gene Transcription Gene Transcription Smad Complex->Gene Transcription This compound This compound This compound->p-Smad2/3 inhibits This compound->Smad4 inhibits Collagen Synthesis Collagen Synthesis Gene Transcription->Collagen Synthesis Fibroblast Proliferation Fibroblast Proliferation Gene Transcription->Fibroblast Proliferation

Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies on oral and topical this compound.

Oral this compound for Keloid Scars: A Retrospective Observational Study
  • Objective: To evaluate the safety and efficacy of oral this compound in the treatment of keloid scars.

  • Study Design: A retrospective observational study.

  • Participants: 42 patients with keloids who were prescribed oral this compound for more than 3 months.

  • Intervention: Oral administration of this compound. The specific dosage was not detailed in the abstract but is typically 300 mg/day in Japan.

  • Outcome Measures:

    • Primary: Change in the Vancouver Scar Scale (VSS) score.

    • Secondary: 5-point patient self-assessment score and any reported side effects, including abnormalities in routine lab tests.

  • Data Analysis: Comparison of VSS scores before and after treatment.

Topical this compound for Post-Cesarean Surgical Scars: A Prospective, Double-Blind, Split-Scar Study
  • Objective: To evaluate the efficacy and safety of an 8% this compound liposomal gel in improving the appearance and symptoms of new post-cesarean section surgical wounds.

  • Study Design: A prospective, double-blind, randomized, split-scar study.

  • Participants: 26 women undergoing cesarean section.

  • Intervention: Each half of the surgical scar was treated with either this compound 8% liposomal gel or a placebo gel (this compound-free liposomal gel). The treatment was applied twice daily for 3 months.

  • Outcome Measures:

    • Primary: Patient and Observer Scar Assessment Scale (POSAS) scores evaluated by two investigators and the patients 9 months after the last application.

    • Secondary: Overall patient satisfaction and recorded side effects.

  • Data Analysis: Comparison of the mean POSAS scores between the this compound-treated and placebo-treated half-scars.

experimental_workflow cluster_oral Oral this compound Study Workflow cluster_topical Topical this compound Study Workflow A1 Patient Recruitment (N=42 with keloids) A2 Oral this compound Administration (>3 months) A1->A2 A3 Data Collection (VSS, Patient Assessment, Safety Labs) A2->A3 A4 Data Analysis (Pre- vs. Post-treatment VSS) A3->A4 B1 Patient Recruitment (N=26, Post-cesarean) B2 Randomized Split-Scar Treatment (this compound 8% Gel vs. Placebo) B1->B2 B3 Treatment Application (Twice daily for 3 months) B2->B3 B4 Follow-up Assessment (9 months post-treatment) B3->B4 B5 Data Collection (POSAS, Patient Satisfaction, Side Effects) B4->B5 B6 Data Analysis (Comparison of scar halves) B5->B6

Caption: Comparative workflow of oral and topical this compound clinical trials.

Discussion and Future Directions

Both oral and topical this compound have demonstrated efficacy in the management of hypertrophic scars and keloids. Oral administration provides a systemic effect that may be beneficial for patients with multiple or large scars. However, the risk of systemic side effects, although reportedly low, should be considered. Topical application offers the advantage of targeted delivery, maximizing the drug concentration at the scar site while minimizing systemic exposure. The development of novel topical formulations, such as liposomal gels and microneedles, aims to enhance the dermal penetration and efficacy of this compound.

The primary limitation in directly comparing the two routes of administration is the lack of head-to-head clinical trials. Future research should focus on conducting well-designed, randomized controlled trials that directly compare the efficacy and safety of oral versus topical this compound for various types of scars. Such studies should utilize standardized and validated scar assessment scales to allow for robust and meaningful comparisons. Furthermore, a deeper investigation into the optimal concentrations, formulations, and treatment durations for topical this compound is warranted to maximize its therapeutic potential.

Replicating published findings on Tranilast's effect on angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tranilast's anti-angiogenic properties against three alternative compounds: Suramin, Fumagillin, and SU5416. The following sections detail the experimental data, methodologies, and underlying signaling pathways to facilitate a comprehensive understanding of their respective performances in preclinical angiogenesis models.

This compound, initially developed as an anti-allergic drug, has demonstrated significant anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation.[1][2][3] Its mechanism of action is primarily attributed to the suppression of the Transforming Growth Factor-beta (TGF-β) and Vascular Endothelial Growth Factor (VEGF) signaling pathways.[3][4] This guide aims to provide a comparative analysis of this compound's efficacy by juxtaposing its performance with other known angiogenesis inhibitors.

Quantitative Comparison of Anti-Angiogenic Activity

To provide a clear and concise comparison, the following tables summarize the quantitative data from published findings on the inhibitory effects of this compound and its alternatives on key angiogenic processes. It is important to note that direct comparative studies are limited, and the data presented here are compiled from individual studies. Variations in experimental conditions, such as cell lines and assay protocols, should be considered when interpreting these results.

Compound Assay Cell Line Parameter Value Source
This compound ProliferationHDMECIC50136 µM[1][2]
This compound Chemotaxis (VEGF-induced)HDMECIC50135 µM[1][2]
This compound Tube FormationHDMECIC50175 µM[1][2]
Suramin Proliferation (bFGF-induced)Bovine Aortic Endothelial Cells-Inhibition at 300 µg/ml[5]
SU5416 Mitogenesis (VEGF-dependent)HUVEC-Inhibition[6]
Fumagillin ProliferationBovine Capillary Endothelial Cells-Inhibition[7]

Table 1: In Vitro Inhibition of Angiogenesis. This table summarizes the half-maximal inhibitory concentrations (IC50) and other inhibitory parameters of this compound and alternative compounds in various in vitro angiogenesis assays. HDMEC: Human Dermal Microvascular Endothelial Cells; HUVEC: Human Umbilical Vein Endothelial Cells.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. This section outlines the standard protocols for the key in vitro angiogenesis assays cited in this guide.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

  • Preparation of Matrix Gel: Thaw a basement membrane extract, such as Matrigel®, on ice. Pipette 50-100 µL of the cold Matrigel® into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[8][9]

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium at a concentration of 1 x 10^5 cells/mL. The medium should contain the test compounds (this compound or alternatives) at the desired concentrations.

  • Incubation: Carefully add 100 µL of the cell suspension to each well on top of the solidified Matrigel®. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[8]

  • Analysis: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[10]

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in their complete growth medium. Allow the cells to adhere and grow for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the chemotactic migration of endothelial cells towards a stimulant.

  • Chamber Preparation: Place cell culture inserts (e.g., Transwell®) with a porous membrane (typically 8 µm pore size) into the wells of a 24-well plate.[13]

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., VEGF) and the test compounds to the lower chamber of the wells.

  • Cell Seeding: Seed endothelial cells in serum-free medium in the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.[14]

  • Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.[15] Count the number of migrated cells in several microscopic fields. Alternatively, the dye can be eluted and the absorbance measured.[16]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these inhibitors is essential for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the selected alternative compounds.

Tranilast_Signaling_Pathway This compound This compound TGF_beta_R TGF-β Receptor This compound->TGF_beta_R inhibits PKC PKC Pathway This compound->PKC inhibits SMAD SMAD Pathway TGF_beta_R->SMAD VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR VEGFR->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) SMAD->Angiogenesis PKC->Angiogenesis

Caption: this compound's inhibitory effect on angiogenesis.

Alternatives_Signaling_Pathways cluster_Suramin Suramin cluster_Fumagillin Fumagillin cluster_SU5416 SU5416 Suramin Suramin GF_R Growth Factor Receptors Suramin->GF_R inhibits binding GF Growth Factors (VEGF, bFGF) GF->GF_R Angiogenesis_S Angiogenesis GF_R->Angiogenesis_S Fumagillin Fumagillin MetAP2 Methionine Aminopeptidase 2 (MetAP2) Fumagillin->MetAP2 inhibits Angiogenesis_F Angiogenesis MetAP2->Angiogenesis_F SU5416 SU5416 VEGFR2 VEGFR-2 (KDR/Flk-1) Tyrosine Kinase SU5416->VEGFR2 inhibits Angiogenesis_SU Angiogenesis VEGFR2->Angiogenesis_SU

Caption: Mechanisms of action for alternative angiogenesis inhibitors.

Experimental_Workflow Start Start: Select Endothelial Cell Line Culture Cell Culture & Expansion Start->Culture Assay_Prep Prepare Assay: - Matrix Gel - Proliferation Plate - Boyden Chamber Culture->Assay_Prep Treatment Treatment with: - this compound - Alternatives - Control Assay_Prep->Treatment Incubation Incubation Treatment->Incubation Analysis Data Acquisition & Analysis Incubation->Analysis Results Results: - Tube Formation - Cell Viability - Cell Migration Analysis->Results

Caption: General workflow for in vitro angiogenesis assays.

References

Safety Operating Guide

Navigating the Safe Disposal of Tranilast: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Tranilast, a compound recognized for being harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1][2] Adherence to these guidelines is paramount to protect both personnel and the environment.

Immediate Safety and Disposal Protocols

When handling this compound, it is crucial to prevent its release into the environment.[1][2] Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1][2] Under no circumstances should this compound or its containers be disposed of down the drain or in general waste streams.[3]

Step-by-Step Disposal Procedure:
  • Waste Identification and Segregation:

    • All solid this compound waste, including unused or expired material, and contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be classified as chemical waste.

    • Solutions containing this compound should also be treated as chemical waste.

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container for all this compound waste.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Accidental Spill Management:

    • In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]

    • For liquid spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

    • For solid spills, carefully sweep up the material, avoiding dust generation.[4]

    • Place all contaminated materials into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.[1][2]

  • Final Disposal:

    • Arrange for the collection and disposal of the this compound waste through a licensed and approved waste disposal contractor.[1][2][5]

    • Ensure that the disposal process includes incineration at an approved facility, which is a common method for pharmaceutical waste.[6][7]

Key Hazard and Disposal Information Summary

For quick reference, the following table summarizes critical safety and disposal information for this compound based on available Safety Data Sheets (SDS).

Hazard ClassificationPrecautionary StatementsDisposal Recommendation
Acute toxicity, Oral (Category 4)[1][2]P264: Wash skin thoroughly after handling.[1][2]P270: Do not eat, drink or smoke when using this product.[1][2]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]P330: Rinse mouth.[1][2]Dispose of contents/container to an approved waste disposal plant.[1][2][4][5][8]
Acute aquatic toxicity (Category 1)[1][2]P273: Avoid release to the environment.[1][2]Collect spillage.[1][2]
Chronic aquatic toxicity (Category 1)[1][2]P391: Collect spillage.[1][2]Conduct recycling or disposal in accordance with prevailing country, federal, state and local regulations.[1][2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

TranilastDisposalWorkflow cluster_preparation Preparation cluster_containment Containment cluster_disposal Disposal start Start: this compound Waste Generated identify_waste Identify this compound Waste (Solid & Liquid) start->identify_waste segregate_waste Segregate from Other Waste Streams identify_waste->segregate_waste containerize Place in Labeled Hazardous Waste Container segregate_waste->containerize contact_ehs Contact Environmental Health & Safety (EHS) containerize->contact_ehs handle_spills Manage Spills with Appropriate PPE and Absorbents handle_spills->containerize Spill Cleanup licensed_disposal Arrange for Collection by Licensed Waste Contractor contact_ehs->licensed_disposal end_disposal Final Disposal at Approved Facility (Incineration) licensed_disposal->end_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Tranilast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tranilast in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is an anti-allergic and anti-inflammatory agent that requires careful handling due to its potential health hazards. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained on the risks and proper handling procedures before working with this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in solid (powder) or solution form.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles with Side ShieldsConforming to EN 166 or NIOSH standards.Protects eyes from dust particles and splashes.
Face ShieldTo be worn in addition to goggles when there is a significant risk of splashing.Provides a full-face barrier against splashes of this compound solutions.
Hand Protection Double Gloving with Chemotherapy-Rated Nitrile GlovesPowder-free, with the outer glove covering the cuff of the lab coat.Provides a robust barrier against skin contact. Double gloving is a standard practice for handling hazardous drugs to minimize contamination.[2]
Body Protection Disposable GownMade of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing with this compound powder or solutions.
Respiratory Protection NIOSH-approved N95 RespiratorFor handling small quantities of this compound powder in a well-ventilated area or a chemical fume hood.Protects against inhalation of fine this compound particles.
Powered Air-Purifying Respirator (PAPR) with HEPA filterFor handling large quantities of this compound powder or when engineering controls are not sufficient.Offers a higher level of respiratory protection for extended or high-exposure tasks.[3][4]

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for safely handling this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow the emergency spill procedures.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage for the powder is at -20°C.[1]

Preparation of this compound Solutions

This compound is sparingly soluble in water but soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[5][6]

Quantitative Solubility Data

SolventSolubility
Dimethyl Sulfoxide (DMSO)>10 mg/mL[7]
Ethanol~2 mg/mL[5]
Dimethylformamide (DMF)~35 mg/mL[5]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.2 mg/mL[5]

Experimental Protocol for Solution Preparation (Example: 10 mM DMSO Stock)

  • Pre-calculation: Determine the required mass of this compound (Molecular Weight: 327.33 g/mol ) and volume of DMSO. For 1 mL of a 10 mM solution, 3.27 mg of this compound is needed.

  • Weighing: In a chemical fume hood, wearing full PPE, accurately weigh the this compound powder into a sterile, conical tube.

  • Dissolving: Add the calculated volume of DMSO to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required to aid dissolution.[8]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][8] Aqueous solutions are not recommended for storage for more than one day.[5]

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all this compound-containing solutions in a sealed, labeled, and compatible hazardous waste container.

  • Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Deactivation and Disposal Procedure

Direct disposal into the sanitary sewer system is strictly prohibited.[9]

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.

  • Licensed Waste Disposal: Arrange for the collection and disposal of this compound waste by a licensed hazardous waste management company.

  • Chemical Deactivation (where feasible): While a specific chemical deactivation protocol for this compound is not widely established, products containing activated carbon can be used to adsorb and deactivate pharmaceutical waste, rendering it non-retrievable.[10] This may be a suitable option for small quantities of liquid waste before collection by a licensed disposal service. Always follow the manufacturer's instructions for such products.

  • Incineration: The recommended final disposal method for pharmaceutical waste is high-temperature incineration by a licensed facility.[11][12]

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the affected area and restrict access.

  • Alert: Inform your supervisor and the institutional safety officer.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For small powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Clean-up: Carefully collect the spilled material and absorbent into a hazardous waste container. Clean the spill area with a suitable detergent and water, and collect the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after the clean-up.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Visual Workflow for Safe Handling of this compound

Tranilast_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect Container receipt->inspect store Store at -20°C inspect->store ppe Don Full PPE store->ppe weigh Weigh Powder in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot & Store Solution dissolve->aliquot segregate Segregate Waste aliquot->segregate collect Collect in Labeled Hazardous Waste Bins segregate->collect dispose Dispose via Licensed Waste Management collect->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tranilast
Reactant of Route 2
Reactant of Route 2
Tranilast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.